molecular formula C55H65F3N10O21 B12387891 Mca-YVADAP-Lys(Dnp)-OH TFA

Mca-YVADAP-Lys(Dnp)-OH TFA

Cat. No.: B12387891
M. Wt: 1259.2 g/mol
InChI Key: IDHHNDRKPWTJSE-VXJHEXFUSA-N
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Description

Mca-YVADAP-Lys(Dnp)-OH TFA is a useful research compound. Its molecular formula is C55H65F3N10O21 and its molecular weight is 1259.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C55H65F3N10O21

Molecular Weight

1259.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C53H64N10O19.C2HF3O2/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80;3-2(4,5)1(6)7/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76);(H,6,7)/t28-,29-,37-,38-,39-,40-,46-;/m0./s1

InChI Key

IDHHNDRKPWTJSE-VXJHEXFUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH TFA: A Fluorogenic Substrate for Caspase-1 and ACE2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA, detailing its mechanism of action, physicochemical properties, and applications in enzymatic assays. This information is intended to support researchers in the fields of inflammation, apoptosis, and cardiovascular research in utilizing this tool for the sensitive detection of caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2) activity.

Core Mechanism: Fluorescence Resonance Energy Transfer (FRET)

The fluorescence of this compound is governed by the principle of Fluorescence Resonance Energy Transfer (FRET), a mechanism describing the non-radiative transfer of energy between two light-sensitive molecules.[1][2] In this substrate, the 7-methoxycoumarin-4-yl)acetyl (Mca) group acts as the fluorescent donor, and the 2,4-dinitrophenyl (Dnp) group serves as the quenching acceptor.[3]

In its intact state, the close proximity of the Mca and Dnp moieties within the peptide structure allows for efficient FRET to occur.[3] When the Mca fluorophore is excited by an external light source, it transfers its energy to the nearby Dnp quencher instead of emitting it as fluorescence.[4] This energy transfer is non-radiative, meaning it does not produce light, and results in a low overall fluorescence signal.[2][4]

The peptide backbone, Tyr-Val-Ala-Asp-Ala-Pro (YVADAP), is specifically designed as a recognition and cleavage sequence for certain proteases.[3] Caspase-1, a key enzyme in inflammatory pathways, cleaves the peptide bond between the aspartic acid (D) and alanine (A) residues.[3] Similarly, ACE2 can also hydrolyze this substrate.[3][5] Upon enzymatic cleavage, the Mca fluorophore is spatially separated from the Dnp quencher.[3] This separation disrupts the FRET process, preventing the energy transfer. Consequently, the Mca group, upon excitation, emits its characteristic fluorescence, leading to a significant and detectable increase in the fluorescence signal.[2][3] This "turn-on" fluorescence is directly proportional to the enzymatic activity.

FRET_Mechanism cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Excitation Excitation Light (λex ~325-365 nm) Mca_donor Mca (Donor) Excitation->Mca_donor 1. Excitation Dnp_quencher Dnp (Quencher) Mca_donor->Dnp_quencher 2. Energy Transfer FRET FRET (Non-radiative Energy Transfer) Mca_donor->FRET Caspase-1_ACE2 Caspase-1 / ACE2 Peptide YVADAP Excitation_2 Excitation Light (λex ~325-365 nm) Mca_cleaved Mca Excitation_2->Mca_cleaved 1. Excitation Fluorescence Fluorescence Emission (λem ~392-440 nm) Mca_cleaved->Fluorescence 2. Emission Dnp_cleaved Dnp Peptide_frag1 Mca-YVAD Peptide_frag2 AP-Lys(Dnp) Caspase-1_ACE2->Mca_cleaved Cleavage

Figure 1: FRET mechanism of this compound.

Quantitative Data

PropertyValueReference
Molecular Formula C₅₅H₆₅F₃N₁₀O₂₁
Excitation Wavelength (λex) ~325-365 nm[1]
Emission Wavelength (λem) ~392-440 nm[1]
Solubility Soluble in DMSO[1]
Storage Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1]

Comparative Kinetic Data for Caspase Substrates

SubstrateEnzymeKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Ac-YVAD-AMCCaspase-19.7141,400,000[1]
Ac-WEHD-AMCCaspase-12312520,000[1]
Ac-DEVD-AMCCaspase-310.116.51,630,000[1]
Note: This data is for comparative purposes and was not obtained using Mca-YVADAP-Lys(Dnp)-OH. Researchers should determine the kinetic parameters for Mca-YVADAP-Lys(Dnp)-OH under their specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for performing caspase-1 and ACE2 activity assays using this compound. These protocols are based on established principles for fluorometric enzyme assays and should be optimized for specific experimental conditions.

Caspase-1 Activity Assay

This protocol outlines the steps for measuring caspase-1 activity in cell lysates.

Materials:

  • This compound substrate

  • DMSO (for substrate reconstitution)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 10 mM DTT)

  • Recombinant human caspase-1 (for standard curve)

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at ~325-365 nm and emission at ~392-440 nm.

Procedure:

  • Substrate Preparation: Reconstitute this compound in DMSO to a stock concentration of 10 mM. Store aliquots at -20°C.

  • Cell Lysate Preparation:

    • Induce apoptosis or inflammasome activation in your cell line of interest.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) containing the caspase-1 enzyme.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Prepare a standard curve using a known concentration range of recombinant caspase-1.

    • In a 96-well black microplate, add 50 µL of Assay Buffer to each well.

    • Add 10-50 µg of cell lysate to the sample wells.

    • Add the appropriate amount of recombinant caspase-1 to the standard curve wells.

    • Prepare a blank well containing only Assay Buffer.

  • Enzymatic Reaction:

    • Prepare a working solution of the substrate by diluting the 10 mM stock in Assay Buffer to a final concentration of 100 µM.

    • Initiate the reaction by adding 50 µL of the 100 µM substrate solution to each well (final concentration of 50 µM).

  • Fluorescence Measurement:

    • Immediately start monitoring the fluorescence intensity at 37°C using a microplate reader with excitation at ~325-365 nm and emission at ~392-440 nm.

    • Record readings every 1-5 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the blank reading from all sample and standard readings.

    • Plot the fluorescence intensity versus time for each sample. The slope of the linear portion of the curve represents the reaction rate.

    • Generate a standard curve by plotting the reaction rate versus the concentration of recombinant caspase-1.

    • Determine the caspase-1 activity in the cell lysates by interpolating their reaction rates from the standard curve.

ACE2 Activity Assay

This protocol provides a method for measuring ACE2 activity, for example, in tissue homogenates.

Materials:

  • This compound substrate

  • DMSO (for substrate reconstitution)

  • ACE2 Assay Buffer (e.g., 75 mM Tris-HCl, pH 7.5, 1 M NaCl, 0.5 mM ZnCl₂)

  • Tissue Homogenization Buffer (e.g., ACE2 Assay Buffer with 0.5% Triton X-100 and protease inhibitors)

  • Recombinant human ACE2 (for standard curve)

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at ~325-365 nm and emission at ~392-440 nm.

Procedure:

  • Substrate Preparation: Reconstitute this compound in DMSO to a stock concentration of 10 mM. Store aliquots at -20°C.

  • Tissue Homogenate Preparation:

    • Excise and weigh the tissue of interest.

    • Homogenize the tissue in ice-cold Tissue Homogenization Buffer.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the ACE2 enzyme.

    • Determine the protein concentration of the homogenate.

  • Assay Setup:

    • Prepare a standard curve with recombinant ACE2.

    • In a 96-well black microplate, add 50 µL of ACE2 Assay Buffer to each well.

    • Add 20-100 µg of tissue homogenate to the sample wells.

    • Add the appropriate amount of recombinant ACE2 to the standard curve wells.

    • Include a blank well with only ACE2 Assay Buffer.

  • Enzymatic Reaction:

    • Prepare a working solution of the substrate by diluting the 10 mM stock in ACE2 Assay Buffer to a final concentration of 20 µM.

    • Start the reaction by adding 50 µL of the 20 µM substrate solution to each well (final concentration of 10 µM).

  • Fluorescence Measurement:

    • Incubate the plate at 37°C and measure the fluorescence intensity every 5 minutes for 1-2 hours using a microplate reader (Ex: ~325-365 nm, Em: ~392-440 nm).

  • Data Analysis:

    • Perform data analysis as described in the caspase-1 activity assay protocol to determine the ACE2 activity in the tissue homogenates.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow related to the use of this compound.

Caspase1_Activation_Cleavage cluster_0 Inflammasome Activation cluster_1 Substrate Cleavage and Fluorescence PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 2 ASC ASC PRR->ASC Recruitment Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruitment Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 Autocatalytic Cleavage Substrate Mca-YVADAP-Lys(Dnp)-OH (Low Fluorescence) Active_Caspase1->Substrate Enzymatic Cleavage Cleaved_Substrate Cleaved Fragments (High Fluorescence) Substrate->Cleaved_Substrate

Figure 2: Caspase-1 activation and substrate cleavage.

Figure 3: General experimental workflow for enzymatic assays.

References

An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH TFA: A Fluorogenic Substrate for Caspase-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA, with a focus on its substrate specificity for caspases. This document details the substrate's mechanism of action, provides a thorough experimental protocol for its use in determining caspase activity, and presents relevant data to aid in experimental design and interpretation.

Introduction

This compound is a highly sensitive fluorogenic substrate primarily used for the detection of Caspase-1 activity.[1][2][3] It is a synthetic peptide, Tyr-Val-Ala-Asp-Ala-Pro-Lys, with a (7-Methoxycoumarin-4-yl)acetyl (Mca) group at the N-terminus and a 2,4-dinitrophenyl (Dnp) group on the lysine (Lys) residue.[3][4] The substrate's design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

In its intact state, the close proximity of the Mca fluorophore and the Dnp quencher results in the suppression of fluorescence.[3][4] Caspase-1 preferentially recognizes and cleaves the peptide sequence at the C-terminal side of the aspartic acid (Asp) residue within the YVAD motif.[3] This cleavage event separates the Mca fluorophore from the Dnp quencher, leading to a significant increase in fluorescence that can be monitored in real-time. This substrate is also reported to be cleaved by Angiotensin-Converting Enzyme 2 (ACE2), but at a different cleavage site, between the proline (Pro) and lysine (Lys) residues.[4]

Substrate Specificity and Quantitative Data

For comparative purposes, the following table presents kinetic data for the related and commonly used Caspase-1 substrate, Ac-YVAD-AMC. This data can offer a point of reference for researchers. It is important to note that these values were not obtained using Mca-YVADAP-Lys(Dnp)-OH, and researchers should determine the kinetic parameters for this specific substrate under their own experimental conditions.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-YVAD-AMCCaspase-19.7141,400,000
Ac-WEHD-AMCCaspase-12312520,000
Ac-DEVD-AMCCaspase-310.116.51,630,000

Note: Data presented is for comparative purposes and was not obtained using Mca-YVADAP-Lys(Dnp)-OH.

Signaling Pathway for Caspase-1 Activation

Caspase-1 is a key inflammatory caspase, the activation of which is tightly controlled by multi-protein complexes known as inflammasomes. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, which leads to the processing and activation of pro-caspase-1.

G Canonical NLRP3 Inflammasome Activation Pathway cluster_0 Priming Step (Signal 1) cluster_1 Activation Step (Signal 2) PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1b Upregulation of NLRP3 and pro-IL-1β NFkB->NLRP3_proIL1b NLRP3 NLRP3 NLRP3_proIL1b->NLRP3 proIL1b pro-IL-1β NLRP3_proIL1b->proIL1b Stimuli K+ Efflux, ROS, etc. Stimuli->NLRP3 activates ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome proCasp1 pro-Caspase-1 ASC->proCasp1 recruits ASC->Inflammasome proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves & activates Casp1->proIL1b cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Active IL-1β proIL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation.

Experimental Protocols

The following is a detailed protocol for determining the kinetic parameters (Km and kcat) of a caspase using Mca-YVADAP-Lys(Dnp)-OH. This protocol can be adapted to screen the substrate against a panel of different caspases to determine its specificity.

Materials and Reagents
  • This compound substrate: Stock solution (e.g., 10 mM) in DMSO. Store at -20°C, protected from light.

  • Recombinant active caspases: (e.g., Caspase-1, -2, -3, -4, -5, -6, -7, -8, -9). Store according to the manufacturer's instructions.

  • Caspase Assay Buffer: 20 mM HEPES, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, pH 7.4. Prepare fresh DTT before each experiment.

  • 96-well black, flat-bottom microplate.

  • Fluorometric microplate reader: Capable of excitation at ~325-340 nm and emission at ~390-400 nm.

Experimental Workflow Diagram

G Experimental Workflow for Caspase Kinetic Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Prep_Substrate Prepare serial dilutions of substrate Add_Substrate Add substrate dilutions to wells Prep_Substrate->Add_Substrate Prep_Enzyme Prepare working solution of caspase Add_Enzyme Initiate reaction by adding caspase Prep_Enzyme->Add_Enzyme Prep_Plate Add assay buffer to 96-well plate Prep_Plate->Add_Substrate Incubate_1 Pre-incubate plate at reaction temperature Add_Substrate->Incubate_1 Incubate_1->Add_Enzyme Measure_Fluorescence Measure fluorescence kinetically (e.g., every 1-2 minutes) Add_Enzyme->Measure_Fluorescence Calc_Velocity Calculate initial reaction velocities (V₀) Measure_Fluorescence->Calc_Velocity Plot_MM Plot V₀ vs. [Substrate] Calc_Velocity->Plot_MM Fit_Data Fit data to Michaelis-Menten equation to determine Km and Vmax Plot_MM->Fit_Data

References

The Principle and Application of FRET Substrates: An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and applications of Förster Resonance Energy Transfer (FRET) substrates, with a specific focus on Mca-YVADAP-Lys(Dnp)-OH TFA. This fluorogenic substrate is a powerful tool for the sensitive and continuous measurement of enzyme activity, particularly for caspase-1, a key mediator of inflammation.

Core Principles of FRET and the Mca-Dnp Pair

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal acceptor molecule, often a quencher. This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it an extremely sensitive "molecular ruler."[1]

In the context of enzyme substrates, a peptide sequence specific to a particular protease is synthesized with a FRET pair flanking the cleavage site. The Mca-Dnp pair is a classic and widely used combination for such assays.[2]

  • (7-Methoxycoumarin-4-yl)acetyl (Mca) serves as the fluorescent donor . When excited by an appropriate wavelength of light, it is capable of emitting fluorescence.

  • 2,4-Dinitrophenyl (Dnp) acts as the quencher or acceptor. It absorbs the energy transferred from the excited Mca, dissipating it non-radiatively as heat.

In the intact substrate molecule, Mca and Dnp are held in close proximity by the peptide backbone, leading to efficient FRET and quenching of Mca's fluorescence. Upon enzymatic cleavage of the peptide, the Mca donor and Dnp quencher are separated, disrupting FRET and resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity.[2][3]

This compound: A Specific Caspase-1 Substrate

This compound is a synthetic peptide substrate designed for the specific detection of caspase-1 activity.[4][5]

  • Mca ((7-Methoxycoumarin-4-yl)acetyl) : The N-terminal fluorescent donor.

  • YVADAP (Tyr-Val-Ala-Asp-Ala-Pro) : A specific amino acid sequence recognized and cleaved by caspase-1. The cleavage occurs after the aspartic acid (Asp) residue.[4][5]

  • Lys(Dnp)-OH (Lysine(2,4-Dinitrophenyl)) : The C-terminal lysine residue is modified with the Dnp quencher.

  • TFA (Trifluoroacetate) : A counter-ion from the purification process.

The substrate is also known to be cleaved by Angiotensin-Converting Enzyme 2 (ACE2), though at a different position.[4][5]

Quantitative Data

The following tables summarize the key quantitative parameters for the Mca-Dnp FRET pair and the Mca-YVADAP-Lys(Dnp)-OH substrate.

Table 1: Physicochemical and Spectroscopic Properties of Mca-YVADAP-Lys(Dnp)-OH

PropertyValueReference
Molecular FormulaC₅₃H₆₄N₁₀O₁₉[4]
Molecular Weight1145.13 g/mol [4]

Table 2: Spectroscopic Properties of the Mca-Dnp FRET Pair

ParameterValueReference
Mca Excitation Wavelength325 - 330 nm[6][7]
Mca Emission Wavelength390 - 393 nm[6][7]
Dnp Absorption Maximum~360 nm[8]
Mca Molar Extinction Coefficient (ε) at 325 nm14,500 M⁻¹cm⁻¹[9]
Dnp Molar Extinction Coefficient (ε) at 360 nm17,400 M⁻¹cm⁻¹[8]
Mca Fluorescence Quantum Yield (ΦF)0.49[9]

Table 3: Kinetic Parameters for Caspase-1 with a Similar FRET Substrate

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-YVAD-AMCCaspase-110.9 ± 1.21.8 ± 0.11.7 x 10⁵

Experimental Protocol: Caspase-1 Activity Assay

This protocol provides a general framework for measuring caspase-1 activity using Mca-YVADAP-Lys(Dnp)-OH. Optimization may be required for specific experimental setups.

3.1. Materials

  • This compound substrate

  • Recombinant or purified caspase-1

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm

  • Inhibitor control (e.g., Ac-YVAD-CHO)

3.2. Methods

  • Reagent Preparation:

    • Prepare a stock solution of the Mca-YVADAP-Lys(Dnp)-OH substrate (e.g., 10 mM in DMSO). Store at -20°C, protected from light.

    • Prepare working solutions of the substrate by diluting the stock solution in Assay Buffer to the desired final concentrations (e.g., 1-100 µM).

    • Prepare a solution of active caspase-1 in Assay Buffer. The optimal concentration should be determined empirically.

  • Assay Procedure:

    • Add 50 µL of the caspase-1 solution to the wells of the 96-well plate.

    • For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

    • To initiate the reaction, add 50 µL of the substrate working solution to each well.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.

    • The kinetic data will show an increase in fluorescence over time, which is proportional to the rate of substrate cleavage.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

    • Plot V₀ against the substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Visualizations

FRET Mechanism and Enzymatic Cleavage

FRET_Mechanism cluster_0 Intact Substrate (FRET On) cluster_1 Cleaved Substrate (FRET Off) Mca_intact Mca (Donor) Dnp_intact Dnp (Quencher) Mca_intact->Dnp_intact FRET Peptide_intact YVADAP NoFluorescence Quenched Fluorescence Dnp_intact->NoFluorescence Caspase1 Caspase-1 Peptide_intact->Caspase1 Cleavage Excitation_intact Excitation (328 nm) Excitation_intact->Mca_intact EnergyTransfer Non-radiative Energy Transfer Mca_cleaved Mca Peptide_frag1 YVAD Fluorescence Fluorescence (393 nm) Mca_cleaved->Fluorescence Peptide_frag2 AP-Lys(Dnp) Dnp_cleaved Dnp Excitation_cleaved Excitation (328 nm) Excitation_cleaved->Mca_cleaved Caspase1->Peptide_frag1 Caspase1->Peptide_frag2

Caption: Mechanism of the Mca-Dnp FRET substrate for detecting caspase-1 activity.

Canonical NLRP3 Inflammasome Activation Pathway

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Effector Functions PAMPs PAMPs / DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription proIL1b_mRNA pro-IL-1β mRNA Transcription->proIL1b_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA Translation Translation proIL1b_mRNA->Translation NLRP3_mRNA->Translation proIL1b pro-IL-1β Translation->proIL1b NLRP3_protein NLRP3 Translation->NLRP3_protein IL1b Mature IL-1β proIL1b->IL1b NLRP3_active Active NLRP3 NLRP3_protein->NLRP3_active Signal2 K+ Efflux, ROS, etc. Signal2->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 proCasp1->Casp1 Autocatalysis Inflammasome->Casp1 Casp1->proIL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage Inflammation Inflammation IL1b->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical NLRP3 inflammasome pathway leading to caspase-1 activation and inflammation.

Conclusion

This compound is a valuable tool for researchers studying caspase-1 activity and the inflammatory processes it mediates. The principles of FRET provide a sensitive and continuous method for monitoring enzyme kinetics, facilitating high-throughput screening of potential inhibitors and detailed mechanistic studies. A thorough understanding of the underlying principles and experimental considerations is crucial for obtaining reliable and reproducible data.

References

Measuring ACE2 Activity: A Technical Guide Using Mca-YVADAP-Lys(Dnp)-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodology for measuring Angiotensin-Converting Enzyme 2 (ACE2) activity using the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA. ACE2, a critical enzyme in the renin-angiotensin system and the cellular receptor for SARS-CoV-2, is a key target in cardiovascular and infectious disease research. This document details the underlying principles, experimental protocols, and data interpretation for accurate and reproducible ACE2 activity assessment.

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2][3] The substrate, Mca-YVADAP-Lys(Dnp)-OH, is a synthetic peptide containing a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher acceptor, 2,4-dinitrophenyl (Dnp).[1][2][4] In the intact peptide, the close proximity of Mca and Dnp allows for FRET, where the energy from the excited Mca is transferred to the Dnp molecule, quenching the fluorescent signal.[2][4]

ACE2, a carboxypeptidase, specifically cleaves the peptide bond between the Proline (Pro) and Lysine (Lys) residues.[2] This cleavage separates the Mca fluorophore from the Dnp quencher.[4][5] Relieved from the quenching effect, the Mca group can now emit its characteristic fluorescence upon excitation. The increase in fluorescence intensity is directly proportional to the enzymatic activity of ACE2 and can be monitored in real-time.[6]

FRET_Principle cluster_0 Intact Substrate (No Fluorescence) cluster_1 ACE2 Cleavage cluster_2 Cleaved Products (Fluorescence) Substrate Mca-YVADAP-Lys(Dnp)-OH ACE2 ACE2 Enzyme Substrate->ACE2 Binding Mca_Peptide Mca-YVADAP-OH ACE2->Mca_Peptide Cleavage Lys_Dnp Lys(Dnp)-OH ACE2->Lys_Dnp Fluorescence Fluorescence Signal (Ex: 320 nm, Em: 405 nm) Mca_Peptide->Fluorescence Emits

Caption: FRET-based detection of ACE2 activity.

Quantitative Data Summary

The following tables summarize typical concentrations and conditions used in ACE2 enzymatic assays. These values can serve as a starting point for assay optimization.

Table 1: Reagent Concentrations

ComponentTypical ConcentrationSource(s)
Recombinant Human ACE20.2 µg/mL (final)[7]
Mca-YVADAP-Lys(Dnp)-OH10 µM - 100 µM[8]
Mca-YVADAP-Lys(Dnp)-OH20 µM (final)[7]
Tris Buffer75 mM[4][6][7]
NaCl1 M[4][6][7][8]
ZnCl₂0.5 mM - 10 µM[8][9]
Captopril (ACE1 Inhibitor)10 µM - 100 µM[4][8]
MLN-4760 (ACE2 Inhibitor)1 µM - 10 µM[4][8][9]
DX600 (ACE2 Inhibitor)1 µM - 10 µM[8][9][10]

Table 2: Standard Curve Parameters for Recombinant ACE2

StandardrhACE2 Concentration (ng/mL)Source(s)
150[9]
225[9]
312.5[9]
46.25[9]
53.13[9]
61.56[9]

Table 3: Spectrofluorometer Settings

ParameterWavelength (nm)Source(s)
Excitation320[7][8][9][11][12]
Emission405[7][8][9][11][12]
Emission (Alternative)420[13]

Detailed Experimental Protocols

This section provides a generalized protocol for measuring ACE2 activity. It is crucial to optimize conditions for specific experimental setups (e.g., purified enzyme vs. cell lysates).

Reagent Preparation
  • ACE2 Assay Buffer: Prepare a solution containing 75 mM Tris-HCl (pH 7.5), 1 M NaCl, and 0.5 mM ZnCl₂.[4][8] For assays with biological samples, the inclusion of other protease inhibitors like 10 µM Captopril (to inhibit ACE1) is recommended to ensure specificity.[4][8]

  • Substrate Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).[4] Store this stock at -20°C, protected from light.[2][6]

  • Working Substrate Solution: Immediately before use, dilute the substrate stock solution in ACE2 Assay Buffer to the desired final concentration (e.g., 20 µM).[7]

  • Enzyme Solution: Dilute recombinant ACE2 or biological samples (e.g., cell lysates, tissue homogenates) in cold ACE2 Assay Buffer to the desired concentration.[7] Keep on ice.

  • Inhibitor Solution (for control wells): Prepare a stock solution of a specific ACE2 inhibitor, such as MLN-4760 (10 mM in water), and dilute to the desired working concentration (e.g., 1-10 µM) in ACE2 Assay Buffer.[4][9]

Assay Procedure (96-well plate format)
  • Plate Setup: Use an opaque, black 96-well microplate to minimize background fluorescence.[6]

  • Reaction Wells:

    • Sample Wells: Add 50 µL of the enzyme solution.

    • Inhibitor Control Wells: Add the sample/enzyme solution and the specific ACE2 inhibitor (e.g., MLN-4760) to differentiate ACE2 activity from other proteases.

    • Substrate Blank Wells: Add 50 µL of ACE2 Assay Buffer without any enzyme. This is used to measure background fluorescence from the substrate itself.

  • Pre-incubation: If using inhibitors, pre-incubate the plate at 37°C for 10-30 minutes.[4]

  • Initiate Reaction: Add 50 µL of the working substrate solution to all wells to initiate the enzymatic reaction, bringing the total volume to 100 µL.[7]

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence in kinetic mode at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[7][8] Record readings every 5 minutes for a duration of 30 minutes to 2.5 hours.[4][13]

Data Analysis
  • Subtract Background: For each time point, subtract the average fluorescence reading of the substrate blank wells from the readings of all other wells.

  • Determine ACE2-Specific Activity: Subtract the fluorescence rate of the inhibitor control wells from the sample wells.

  • Calculate Reaction Rate: Plot the background-subtracted fluorescence units (RFU) versus time. The initial reaction rate (V₀) is the slope of the linear portion of this curve (RFU/min).

  • Quantify Activity: To convert RFU/min to a molar rate (e.g., pmole/min/µg), a standard curve must be generated using a free Mca-containing peptide fragment (e.g., Mca-Pro-Leu) of known concentrations.[7] This allows for the determination of a conversion factor from RFU to pmoles.[7]

Experimental and Logical Workflows

Visualizing the experimental workflow is essential for planning and execution.

General Assay Workflow

The following diagram illustrates the standard workflow for an ACE2 activity assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_read Data Acquisition cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add Enzyme/Sample (50 µL) P1->A1 P2 Prepare Substrate (Mca-YVADAP-Lys(Dnp)-OH) A4 Add Substrate (50 µL) to initiate reaction P2->A4 P3 Prepare Enzyme/Sample and Inhibitor Controls P3->A1 A2 Add Inhibitor (for control wells) P3->A2 A3 Pre-incubate (optional) A1->A3 A2->A3 A3->A4 R1 Read Fluorescence in Kinetic Mode (Ex: 320 nm, Em: 405 nm) A4->R1 D1 Subtract Background R1->D1 D2 Calculate Reaction Rate (Slope) D1->D2 D3 Quantify using Standard Curve D2->D3

Caption: Standard workflow for ACE2 enzymatic assay.
Inhibitor Screening Logic

This assay is readily adaptable for high-throughput screening of potential ACE2 inhibitors.

Inhibitor_Screening Start Start Screening Setup Prepare Assay Components: ACE2, Substrate, Buffer Start->Setup Dispense Dispense ACE2 Enzyme to all wells Setup->Dispense AddCmpd Add Test Compounds (at various concentrations) Dispense->AddCmpd Controls Add Controls: No Inhibitor (Max Activity) Known Inhibitor (e.g., MLN-4760) Dispense->Controls PreIncubate Pre-incubate Enzyme with Compounds AddCmpd->PreIncubate Controls->PreIncubate Initiate Initiate Reaction (Add Substrate) PreIncubate->Initiate Measure Measure Kinetic Fluorescence Initiate->Measure Analyze Calculate % Inhibition and IC50 values Measure->Analyze End Identify Hits Analyze->End

Caption: Logic flow for screening ACE2 inhibitors.

Important Considerations

  • Substrate Specificity: Mca-YVADAP-Lys(Dnp)-OH is not exclusively cleaved by ACE2. It can also serve as a substrate for other proteases, notably caspase-1.[1][2][4][8] Therefore, the use of specific ACE2 inhibitors (like MLN-4760) or samples from ACE2-deficient models is crucial for confirming that the measured activity is indeed from ACE2.[4]

  • Alternative Substrate: A related substrate, Mca-APK(Dnp), is also commonly used and may offer better specificity in some contexts, as it is reportedly not cleaved by caspase-1.[3][4] However, one study suggests Mca-APK(Dnp) is not selective for ACE2 either.[14]

  • Light Sensitivity: The Mca-based substrate is light-sensitive. Aliquots should be stored at -20°C or below and protected from light at all times to prevent degradation and high background fluorescence.[2][6]

  • Assay Conditions: ACE2 is a metalloproteinase and requires zinc for its activity.[4][5] The pH and salt concentration of the assay buffer can also significantly impact enzyme activity and should be optimized.[4]

References

In-Depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH TFA: A Fluorogenic Substrate for Caspase-1 and ACE2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA, designed for researchers, scientists, and drug development professionals. The document details the substrate's core properties, experimental protocols for its use in enzymatic assays, and its role within key signaling pathways.

Core Compound Details

This compound is a synthetic peptide derivative that functions as a sensitive substrate for caspase-1 and angiotensin-converting enzyme 2 (ACE2). Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence, YVADAP, is flanked by a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), at the N-terminus and a quencher, 2,4-dinitrophenyl (Dnp), attached to the lysine (Lys) residue. In its intact state, the close proximity of the Mca and Dnp groups leads to the quenching of Mca's fluorescence.[1] Enzymatic cleavage of the peptide backbone separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.

Physicochemical and Spectroscopic Properties

The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₅₅H₆₅F₃N₁₀O₂₁
Molecular Weight 1259.15 g/mol
Excitation Wavelength ~325 nm
Emission Wavelength ~392-393 nm
Purity >95% (as determined by HPLC)[2]
Storage Conditions Store at -20°C to -70°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

Mechanism of Action: FRET-Based Detection

The utility of Mca-YVADAP-Lys(Dnp)-OH as an enzymatic substrate is rooted in the FRET phenomenon. The Mca fluorophore and the Dnp quencher are a commonly used FRET pair.[3][4] When the substrate is intact, the energy absorbed by the Mca group upon excitation is non-radiatively transferred to the Dnp group, preventing the emission of light.

Enzymatic cleavage at a specific site within the peptide sequence separates the Mca and Dnp, disrupting the FRET process. This disruption allows the Mca fluorophore to emit light upon excitation, and the resulting increase in fluorescence intensity is directly proportional to the enzymatic activity.[2]

For caspase-1, the cleavage site is anticipated to be after the aspartic acid (D) residue in the YVAD sequence, a well-established recognition motif for this enzyme.[5] ACE2 has also been shown to cleave this substrate, likely at a different position within the peptide.[2]

Experimental Protocols

The following are detailed methodologies for utilizing Mca-YVADAP-Lys(Dnp)-OH in caspase-1 and ACE2 activity assays. These protocols are based on established principles for FRET-based enzymatic assays and information provided by suppliers of this substrate.

General Assay Principle

The assay is a continuous, kinetic assay performed in a microplate format. The increase in fluorescence is monitored over time using a fluorescence microplate reader.

Preparation of Reagents
  • Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Store aliquots at -20°C or colder, protected from light.

  • Assay Buffer: The optimal buffer composition may vary depending on the enzyme and experimental conditions.

    • For Caspase-1 Activity: A common assay buffer consists of 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, and 10 mM DTT (added fresh).

    • For ACE2 Activity: A recommended assay buffer is 75 mM Tris, pH 7.5, containing 1 M NaCl and 0.5 mM ZnCl₂.[6] To ensure specificity for ACE2, inhibitors of other proteases, such as captopril for ACE, may be included.[6]

  • Enzyme Solution: Prepare a solution of purified enzyme or cell/tissue lysate containing the enzyme of interest in the appropriate assay buffer.

Caspase-1 Activity Assay Protocol
  • Prepare the Reaction Mixture: In a 96-well black microplate, add the components in the following order:

    • Assay Buffer

    • Cell lysate or purified caspase-1

    • Incubate for 10 minutes at 37°C to allow protease inhibitors in the lysate to be diluted and any endogenous inhibitors of caspase-1 to dissociate.

  • Initiate the Reaction: Add the Mca-YVADAP-Lys(Dnp)-OH substrate to each well to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence in a microplate reader with excitation at ~325 nm and emission at ~393 nm. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time curve. The activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar amounts of substrate cleaved using a standard curve generated with the free Mca fluorophore.

ACE2 Activity Assay Protocol
  • Prepare the Reaction Mixture: In a 96-well black microplate, add the components in the following order:

    • ACE2 Assay Buffer

    • Sample containing ACE2 (e.g., cell lysate, tissue homogenate, or purified enzyme)

    • ACE inhibitor (e.g., captopril at a final concentration of 10 µM) and other protease inhibitors as needed.

    • Incubate for 10 minutes at room temperature.

  • Initiate the Reaction: Add the Mca-YVADAP-Lys(Dnp)-OH substrate to each well. A final concentration of 50-100 µM has been reported for this substrate with ACE2.[6][7]

  • Measure Fluorescence: Monitor the increase in fluorescence at Ex/Em = ~325/393 nm at 37°C, taking readings at regular intervals.

  • Controls: To confirm that the measured activity is specific to ACE2, a parallel reaction should be run in the presence of a specific ACE2 inhibitor, such as DX600.[6] The ACE2-specific activity is the difference between the rates in the absence and presence of the inhibitor.

  • Data Analysis: Calculate the reaction rate from the linear phase of the fluorescence curve.

Signaling Pathways and Experimental Workflows

Caspase-1 Activation via the Inflammasome

Caspase-1 is a key inflammatory caspase that, in its inactive pro-caspase-1 form, is activated by multiprotein complexes called inflammasomes. The NLRP3 inflammasome is a well-characterized example. Upon stimulation by various signals, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced auto-activation. Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.

Caspase1_Activation Caspase-1 Activation Pathway cluster_inflammasome Inflammasome Complex PAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 auto-activation ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Inflammasome Inflammasome Assembly

Caption: Canonical NLRP3 inflammasome activation leading to caspase-1 processing and cytokine maturation.

ACE2 in the Renin-Angiotensin System

ACE2 is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance. ACE2 counteracts the effects of Angiotensin-Converting Enzyme (ACE) by converting the vasoconstrictor angiotensin II into the vasodilator angiotensin-(1-7). This helps to maintain cardiovascular homeostasis.

ACE2_Pathway ACE2 Signaling in the Renin-Angiotensin System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI cleavage by Renin Renin AngII Angiotensin II AngI->AngII conversion by ACE ACE AT1R AT1 Receptor AngII->AT1R binds to Ang17 Angiotensin-(1-7) AngII->Ang17 conversion by Vasoconstriction Vasoconstriction, Inflammation AT1R->Vasoconstriction leads to ACE2 ACE2 MasR Mas Receptor Ang17->MasR binds to Vasodilation Vasodilation, Anti-inflammatory MasR->Vasodilation leads to

Caption: The role of ACE2 in counterbalancing the classical Renin-Angiotensin System.

Experimental Workflow for Enzyme Activity Measurement

The general workflow for using Mca-YVADAP-Lys(Dnp)-OH to measure enzyme activity is straightforward and adaptable for high-throughput screening.

Experimental_Workflow Experimental Workflow for FRET-Based Enzyme Assay Start Start PrepareReagents Prepare Reagents (Buffer, Enzyme, Substrate) Start->PrepareReagents Dispense Dispense Buffer and Enzyme into Microplate PrepareReagents->Dispense PreIncubate Pre-incubate Dispense->PreIncubate AddSubstrate Add Substrate to Initiate Reaction PreIncubate->AddSubstrate Measure Measure Fluorescence Kinetically AddSubstrate->Measure Analyze Analyze Data (Calculate Reaction Rate) Measure->Analyze End End Analyze->End

Caption: A generalized workflow for measuring enzyme activity using Mca-YVADAP-Lys(Dnp)-OH.

References

Unveiling Enzyme Activity: A Technical Guide to Mca-YVADAP-Lys(Dnp)-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the fluorogenic substrate, Mca-YVADAP-Lys(Dnp)-OH TFA, tailored for researchers, scientists, and professionals in drug development. This document details the substrate's spectral properties, its mechanism of action, and comprehensive protocols for its application in enzymatic assays.

This compound is a highly sensitive and specific tool for the continuous measurement of enzyme activity, particularly for caspase-1 and angiotensin-converting enzyme 2 (ACE2). Its design is centered on the principle of Fluorescence Resonance Energy Transfer (FRET), which allows for real-time monitoring of proteolytic cleavage.

Core Properties and Spectral Data

The substrate consists of a peptide sequence, Tyr-Val-Ala-Asp-Ala-Pro, which is recognized by specific proteases. This peptide is flanked by a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp quencher to the Mca fluorophore results in a suppression of fluorescence. Enzymatic cleavage of the peptide backbone separates the donor and quencher, leading to a quantifiable increase in fluorescence.

PropertyValue
Molecular Formula C₅₅H₆₅F₃N₁₀O₂₁
Molecular Weight 1261.15 g/mol
Excitation Wavelength (λex) ~325 - 365 nm
Emission Wavelength (λem) ~392 - 440 nm
Purity >95% (typically assessed by HPLC)

Mechanism of Action: FRET-Based Detection

The functionality of this compound is based on Fluorescence Resonance Energy Transfer (FRET). The Mca group serves as the fluorescent donor, and the Dnp group acts as the quencher.

FRET_Mechanism cluster_0 Intact Substrate (No Fluorescence) cluster_1 Cleaved Substrate (Fluorescence) Mca Mca (Donor) Dnp Dnp (Quencher) Mca->Dnp FRET Peptide YVADAP-Lys Mca->Peptide Peptide->Dnp Enzyme Caspase-1 / ACE2 Mca_cleaved Mca-YVADA Dnp_cleaved P-Lys(Dnp) Fluorescence Fluorescence (λem ~392-440 nm) Enzyme->Mca_cleaved Cleavage

FRET mechanism of Mca-YVADAP-Lys(Dnp)-OH.

Caspase-1 cleaves the peptide between the aspartic acid (Asp) and alanine (Ala) residues.[1] ACE2 has also been shown to cleave this substrate, but at a different site, between the proline (Pro) and lysine (Lys) residues.[2][3] This cleavage event disrupts FRET, leading to a detectable fluorescent signal.

Experimental Protocols

Below are generalized protocols for utilizing this compound in enzymatic assays. It is crucial to optimize these protocols for specific experimental conditions.

General Workflow for Enzyme Activity Assay

Assay_Workflow prep 1. Reagent Preparation - Assay Buffer - Enzyme Solution - Substrate Stock Solution setup 2. Assay Setup - Add buffer, enzyme, and inhibitors (if any) to microplate wells prep->setup preinc 3. Pre-incubation - Equilibrate plate to assay temperature (e.g., 37°C) setup->preinc initiate 4. Reaction Initiation - Add substrate to all wells to start the reaction preinc->initiate measure 5. Kinetic Measurement - Read fluorescence at regular intervals (λex/λem) initiate->measure analyze 6. Data Analysis - Calculate reaction rates - Determine enzyme activity measure->analyze

General experimental workflow for enzyme activity measurement.
Caspase-1 Activity Assay Protocol

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer appropriate for caspase-1 activity (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).

    • Enzyme Preparation : Dilute recombinant caspase-1 or prepare cell lysates containing active caspase-1 in cold assay buffer.

    • Substrate Stock Solution : Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

    • (Optional) Inhibitor : Prepare a stock solution of a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for control experiments.

  • Assay Procedure :

    • Add 50 µL of assay buffer to the wells of a 96-well microplate.

    • Add 10 µL of the caspase-1 containing sample or recombinant enzyme. For inhibitor controls, pre-incubate the enzyme with the inhibitor for 10-15 minutes.

    • Equilibrate the plate to the desired temperature (e.g., 37°C).

    • Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the final desired concentration (typically 10-50 µM).

    • Initiate the reaction by adding 40 µL of the substrate working solution to each well.

    • Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation set to ~325-365 nm and emission to ~392-440 nm.

    • Record data every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis :

    • Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

    • Enzyme activity can be expressed as the change in fluorescence units per minute.

ACE2 Activity Assay Protocol
  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer suitable for ACE2 activity (e.g., 75 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 0.5 mM ZnCl₂).

    • Enzyme Preparation : Dilute recombinant ACE2 or use biological samples (e.g., cell lysates, tissue homogenates) in assay buffer.

    • Substrate Stock Solution : Prepare a 10 mM stock solution of this compound in DMSO.

    • (Optional) Inhibitor : Prepare a stock solution of a specific ACE2 inhibitor for control experiments.

  • Assay Procedure :

    • Pipette 50 µL of assay buffer into each well of a 96-well microplate.

    • Add 20 µL of the ACE2-containing sample. For inhibitor controls, pre-incubate the sample with the inhibitor.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 10-50 µM).

    • Start the reaction by adding 30 µL of the diluted substrate solution to each well.

    • Monitor the increase in fluorescence kinetically at an excitation wavelength of ~325-365 nm and an emission wavelength of ~392-440 nm.

    • Collect readings at regular intervals for at least 30 minutes.

  • Data Analysis :

    • Calculate the reaction rate from the slope of the linear phase of the fluorescence curve.

    • Compare the activity in the presence and absence of the specific inhibitor to determine ACE2-specific activity.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the investigation of caspase-1 and ACE2 activity. The FRET-based mechanism allows for straightforward, real-time monitoring of enzyme kinetics. The protocols provided herein serve as a foundation for the development of robust and reliable enzymatic assays in various research and drug discovery applications.

References

The Dnp Quencher in FRET Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-Dinitrophenyl (Dnp) group is a widely utilized quencher in Förster Resonance Energy Transfer (FRET) peptides, primarily due to its efficiency, cost-effectiveness, and versatility. This guide provides a comprehensive technical overview of the Dnp quencher's role, its common fluorophore partners, and its application in designing FRET-based assays for studying enzymatic activity, particularly proteases.

Core Principles of Dnp-Based FRET

FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule, in this case, the Dnp quencher. When in close proximity (typically 10-100 Å), the energy from the excited donor is transferred to the Dnp moiety, which dissipates this energy as heat, effectively quenching the fluorescence of the donor.[1][2] The efficiency of this quenching is exquisitely sensitive to the distance between the donor and the Dnp group, following an inverse sixth-power relationship.

In a typical FRET peptide design, a fluorophore and the Dnp quencher are positioned on opposite sides of a specific enzyme cleavage site within a peptide sequence. In the intact peptide, the close proximity of the donor and Dnp results in minimal fluorescence. Upon enzymatic cleavage of the peptide backbone, the fluorophore and Dnp are separated, disrupting FRET and leading to a significant increase in fluorescence. This "turn-on" fluorescent signal is directly proportional to the enzymatic activity.[3]

Quantitative Data on Dnp FRET Pairs

The selection of an appropriate fluorophore-Dnp pair is critical for the successful design of a FRET peptide. The key parameters to consider are the spectral overlap between the donor's emission and the quencher's absorption, and the Förster distance (R₀), which is the distance at which FRET efficiency is 50%.

Fluorophore (Donor)Excitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (ΦF)Paired QuencherFörster Distance (R₀)
Mca ~325 nm~392 nm~14,500 M⁻¹cm⁻¹~0.49Dnp~36.5 Å
Abz ~320 nm~420 nmNot specifiedNot specifiedDnpNot explicitly found
Trp ~280 nm~360 nm~5,600 M⁻¹cm⁻¹~0.2Dnp~20.9 Å (with Dansyl)
ACC Not specifiedNot specifiedNot specified0.861 (free fluorophore)Dnp~34.7 Å

Experimental Protocols

Protocol 1: Synthesis of a Dnp-Quenched FRET Peptide

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a generic FRET peptide using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Lys(Dnp)-OH

  • Fluorophore acid (e.g., Mca-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid in DMF with coupling reagents and DIPEA. Add the mixture to the resin and agitate for 2 hours. Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence. To incorporate the Dnp quencher, use Fmoc-Lys(Dnp)-OH during the corresponding coupling step.

  • Fluorophore Labeling: After the final amino acid coupling and Fmoc deprotection, couple the fluorophore acid (e.g., Mca-OH) to the N-terminus of the peptide using coupling reagents and DIPEA.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Washing: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Drying: Dry the peptide pellet under vacuum.

Protocol 2: Purification and Characterization of the FRET Peptide

Materials:

  • Crude FRET peptide

  • Solvents for HPLC (e.g., acetonitrile, water, TFA)

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide using RP-HPLC with a suitable gradient of acetonitrile in water containing 0.1% TFA.

    • Monitor the elution profile at the absorbance wavelength of the peptide bond (220 nm) and the fluorophore/quencher.

    • Collect the fractions containing the purified peptide.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the peptide by mass spectrometry to confirm the correct molecular weight.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a powder.

Protocol 3: Protease Activity Assay using a Dnp-Quenched FRET Peptide

This protocol provides a general framework for a continuous kinetic assay in a 96-well plate format.

Materials:

  • Purified Dnp-quenched FRET peptide

  • Purified protease

  • Assay buffer specific for the protease of interest

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide in a suitable solvent like DMSO.

    • Prepare a stock solution of the protease in an appropriate buffer.

    • Prepare the assay buffer. For example, a common buffer for Caspase-3 assays is 20 mM HEPES, pH 7.4, with 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT.[4]

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer to each well.

    • Add the FRET peptide substrate to each well to the desired final concentration.

    • Include a negative control with no enzyme.

  • Initiate the Reaction: Add the protease to the wells to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Monitor the increase in fluorescence intensity over time.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • For kinetic studies, perform the assay with varying substrate concentrations to determine Michaelis-Menten parameters (Km and Vmax).[5]

    • Inner Filter Effect Correction: At high substrate concentrations, the inner filter effect can lead to an underestimation of fluorescence. This can be corrected mathematically using the absorbance of the substrate at the excitation and emission wavelengths.[6]

Visualizations

FRET_Mechanism FRET Mechanism with Dnp Quencher cluster_0 Intact Peptide (FRET ON) cluster_1 Cleaved Peptide (FRET OFF) Donor Donor (Excited State) Quencher Dnp (Ground State) Donor->Quencher Energy Transfer (No Fluorescence) Donor_Cleaved Donor (Excited State) Fluorescence Fluorescence Donor_Cleaved->Fluorescence Light Emission Protease Protease

Caption: FRET mechanism in Dnp-quenched peptides.

Experimental_Workflow Experimental Workflow for Dnp-FRET Peptide Assays cluster_synthesis Peptide Synthesis & Purification cluster_assay Protease Assay cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis (with Fluorophore & Dnp-Lys) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization Reagent_Prep Prepare Assay Buffer, Substrate, and Enzyme Solutions Characterization->Reagent_Prep Assay_Setup Add Reagents to 96-well Plate Reagent_Prep->Assay_Setup Fluorescence_Reading Measure Fluorescence Increase over Time Assay_Setup->Fluorescence_Reading Initial_Velocity Calculate Initial Velocity (V₀) Fluorescence_Reading->Initial_Velocity Kinetics Determine Michaelis-Menten Parameters (Km, Vmax) Initial_Velocity->Kinetics IFE_Correction Apply Inner Filter Effect Correction Kinetics->IFE_Correction if needed

Caption: Workflow for Dnp-FRET peptide assays.

Applications in Research and Drug Discovery

The primary application of Dnp-quenched FRET peptides is in the continuous and sensitive measurement of protease activity.[7] This has significant implications in various research areas:

  • Enzyme Kinetics and Specificity: These peptides are invaluable tools for determining the kinetic parameters (Km and kcat) of proteases and for studying their substrate specificity.

  • High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it readily adaptable for HTS of potential protease inhibitors in drug discovery pipelines.

  • Disease Research: Dysregulation of protease activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Dnp-FRET peptides can be used to study the role of specific proteases in these conditions.

While the core application remains focused on protease activity, the principles of FRET with Dnp quenchers can be extended to other areas, such as studying protein-protein interactions or conformational changes, although this is less common for the Dnp quencher itself.

Conclusion

The Dnp quencher, in combination with a variety of fluorophores, provides a robust and accessible platform for the design of FRET-based peptide probes. Its well-characterized properties, coupled with straightforward assay protocols, make it an indispensable tool for researchers and drug development professionals studying enzymatic processes, particularly in the field of proteomics and drug discovery.

References

Mca-YVADAP-Lys(Dnp)-OH TFA: An In-depth Technical Guide for Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA, a critical tool for the investigation of apoptosis and inflammatory pathways. We will delve into its mechanism of action, provide detailed experimental protocols, present relevant quantitative data, and illustrate key signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound is a synthetic peptide substrate designed for the sensitive and specific detection of caspase-1 activity.[1] Its operation is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1] The peptide sequence, Tyr-Val-Ala-Asp-Ala-Pro (YVADAP), contains the specific recognition and cleavage site for caspase-1, which is the peptide bond following the aspartic acid (Asp) residue.[1]

The N-terminus of the peptide is conjugated to a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and the lysine (Lys) residue is derivatized with a quencher molecule, 2,4-dinitrophenyl (Dnp).[1] In the intact substrate, the close proximity of Mca and Dnp allows for efficient quenching of the Mca fluorescence via FRET.[1] Upon cleavage by active caspase-1, the Mca-containing fragment is liberated from the Dnp quencher.[1] This separation disrupts FRET, leading to a significant increase in fluorescence that can be monitored in real-time.[1] The trifluoroacetate (TFA) salt form is a common preparation of this peptide.

This substrate is also reported to be cleaved by Angiotensin-Converting Enzyme 2 (ACE2), which should be a consideration in experimental design.[2]

Quantitative Data

SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Ac-YVAD-AMCCaspase-19.7 ± 1.211.2 ± 0.51,150,000
Ac-WEHD-AMCCaspase-118.0 ± 2.010.0 ± 0.6556,000
Ac-DEVD-AMCCaspase-39.2 ± 1.116.5 ± 0.81,790,000

Note: Data presented is for comparative purposes and was not obtained using this compound. AMC (7-amino-4-methylcoumarin) is a different fluorophore.

Physicochemical and Spectroscopic Properties of Mca-YVADAP-Lys(Dnp)-OH

PropertyValue
Molecular FormulaC55H65F3N10O21
Molecular Weight1259.15 g/mol
Excitation Wavelength (λex)~325 nm
Emission Wavelength (λem)~392 nm
PurityTypically >95% (by HPLC)
SolubilitySoluble in DMSO

Signaling Pathways in Apoptosis Research

Caspase-1 is a key inflammatory caspase. While its primary role is to induce a pro-inflammatory form of programmed cell death called pyroptosis through the cleavage of Gasdermin D (GSDMD), it can also initiate apoptosis under specific conditions, particularly in cells with low or no GSDMD expression. In such scenarios, caspase-1 can cleave Bid, a pro-apoptotic Bcl-2 family member, leading to the activation of the intrinsic apoptotic pathway. Additionally, caspase-1 can directly process and activate caspase-7, another executioner caspase.

Below is a diagram illustrating the signaling pathway of caspase-1-mediated apoptosis in GSDMD-deficient cells.

GSDMD_deficient_apoptosis cluster_stimulus Inflammasome Activation cluster_inflammasome Inflammasome Complex cluster_caspase1_activation Caspase-1 Activation cluster_apoptosis Apoptotic Pathway (GSDMD Deficient) PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Sensor (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Activates ASC ASC Inflammasome->ASC Recruits Pro_Casp1 Pro-caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Bid Bid Casp1->Bid Cleaves Pro_Casp7 Pro-caspase-7 Casp1->Pro_Casp7 Cleaves tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP CytoC Cytochrome c Mitochondrion->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds Pro_Casp9 Pro-caspase-9 Apaf1->Pro_Casp9 Recruits Apoptosome Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activates Pro_Casp9->Apoptosome Forms Pro_Casp3 Pro-caspase-3 Casp9->Pro_Casp3 Cleaves Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp7 Active Caspase-7 Pro_Casp7->Casp7 Casp7->Apoptosis

Caption: Caspase-1-mediated apoptosis in GSDMD-deficient cells.

Experimental Protocols

The following protocols provide a general framework for using this compound to measure caspase-1 activity in both purified enzyme preparations and cell lysates.

Materials and Reagents
  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Recombinant active caspase-1 (for positive control and standard curve)

  • Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) for negative control

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 96-well black microplate

  • Fluorometric plate reader with excitation at ~325 nm and emission at ~392 nm

Preparation of Reagents
  • Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 10-50 µM). Prepare this solution fresh for each experiment.

  • Active Caspase-1: Reconstitute and dilute active caspase-1 in Assay Buffer according to the manufacturer's instructions.

  • Cell Lysates:

    • Induce apoptosis in your cell line of interest using a known stimulus. Include an untreated control.

    • Harvest 1-5 x 106 cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 50-100 µL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.

Caspase-1 Activity Assay

The following diagram outlines the general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Reagent_Prep Prepare Reagents (Substrate, Buffers) Add_Buffer Add Assay Buffer Reagent_Prep->Add_Buffer Add_Substrate Add Working Substrate Solution Reagent_Prep->Add_Substrate Sample_Prep Prepare Samples (Cell Lysates or Purified Enzyme) Plate_Setup Add Samples/Controls to 96-well Plate Sample_Prep->Plate_Setup Plate_Setup->Add_Buffer Add_Buffer->Add_Substrate Incubate Incubate at 37°C (Protected from Light) Add_Substrate->Incubate Read_Fluorescence Read Fluorescence (Ex: ~325 nm, Em: ~392 nm) Incubate->Read_Fluorescence Data_Analysis Analyze Data (Calculate Fold Change or Activity) Read_Fluorescence->Data_Analysis

Caption: General workflow for a fluorometric caspase-1 assay.

Assay Procedure:

  • To a 96-well black microplate, add 50 µL of your sample (cell lysate containing 50-200 µg of protein, or purified active caspase-1).

  • For each sample, prepare a blank well containing 50 µL of Assay Buffer instead of the sample.

  • For a negative control, pre-incubate a sample with a caspase-1 inhibitor (e.g., 10 µM Ac-YVAD-CMK) for 15-30 minutes before adding the substrate.

  • Add 50 µL of the working substrate solution to each well to initiate the reaction. The final volume in each well should be 100 µL.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 392 nm.

  • Data Analysis: Subtract the blank reading from each sample reading. The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of the treated samples to the untreated controls. For quantitative analysis, a standard curve can be generated using known concentrations of a fluorescent standard (e.g., free Mca).

Applications in Drug Development

The this compound substrate is a valuable tool for drug development, particularly in the screening and characterization of caspase-1 inhibitors. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases and some cancers.

High-Throughput Screening (HTS): The fluorometric nature of this assay makes it amenable to HTS campaigns to identify novel caspase-1 inhibitors. The assay can be miniaturized and automated to screen large compound libraries.

Mechanism of Action Studies: For lead compounds, this substrate can be used to determine the potency (e.g., IC50) and mechanism of inhibition (e.g., competitive, non-competitive) of caspase-1.

In Vitro and Cell-Based Assays: The substrate can be used in both purified enzyme assays and cell-based assays to assess the efficacy of drug candidates in a more physiologically relevant context.

Conclusion

This compound is a sensitive and reliable tool for the measurement of caspase-1 activity. A thorough understanding of its mechanism, the underlying signaling pathways, and appropriate experimental design is crucial for its effective application in apoptosis research and drug discovery. While specific kinetic data for this substrate is not widely published, the protocols and comparative data provided in this guide offer a solid foundation for its use in the laboratory.

References

Probing the Inflammasome: A Technical Guide to Caspase-1 Activation Assays Using Mca-YVAD-AP-Lys(Dnp)-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of inflammasome activation, focusing on the enzymatic activity of caspase-1, a key effector in the innate immune response. We detail the use of the fluorogenic substrate Mca-YVAD-AP-Lys(Dnp)-OH TFA as a sensitive tool for quantifying caspase-1 activity. This document offers a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and data interpretation for researchers in immunology and drug discovery.

Introduction to Inflammasome Activation

The innate immune system's first line of defense against pathogens and cellular stress signals often involves the assembly of inflammasomes. These multi-protein complexes form in the cytosol in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2] The formation of an inflammasome complex, which typically includes a sensor protein (like a NOD-like receptor or NLR), an adaptor protein (ASC), and pro-caspase-1, serves as a platform for the activation of caspase-1.[3][1][4]

Activated caspase-1 is a cysteine protease that plays a crucial role in inflammation by cleaving the precursor forms of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, active forms.[3][1][] This enzymatic activity is a critical control point and a primary target for therapeutic intervention in a host of inflammatory diseases. Consequently, the precise measurement of caspase-1 activity is essential for understanding inflammasome biology and for screening potential inhibitors.

The FRET-Based Substrate: Mca-YVAD-AP-Lys(Dnp)-OH TFA

Mca-YVAD-AP-Lys(Dnp)-OH TFA is a highly sensitive fluorogenic substrate designed for the real-time measurement of caspase-1 activity. Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

The substrate is a synthetic peptide that includes the specific amino acid sequence Tyr-Val-Ala-Asp (YVAD), a known recognition and cleavage site for caspase-1.[3] The peptide is flanked by two key moieties:

  • A fluorophore: (7-Methoxycoumarin-4-yl)acetyl (Mca) at the N-terminus.

  • A quencher: 2,4-dinitrophenyl (Dnp) attached to a lysine residue at the C-terminus.[3]

In its intact state, the close proximity of the Mca fluorophore and the Dnp quencher allows for FRET to occur, leading to the quenching of the Mca's fluorescence. Upon cleavage of the peptide bond between the aspartic acid (Asp) and alanine (Ala) residues by an active caspase-1 enzyme, the Mca fluorophore is spatially separated from the Dnp quencher. This separation disrupts FRET, resulting in a significant increase in fluorescence that can be monitored in real-time.

Physicochemical and Spectroscopic Properties
PropertyValue
Molecular Formula C₅₅H₆₅F₃N₁₀O₂₁
Molecular Weight 1289.2 g/mol (as TFA salt)
Excitation Wavelength (λex) ~325 nm
Emission Wavelength (λem) ~392 nm
Purity Typically >95% (by HPLC)
Solubility Soluble in DMSO
Storage Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Inflammasome Signaling Pathway

The canonical inflammasome activation pathway is a two-step process, particularly for the well-characterized NLRP3 inflammasome. The first step, priming, involves the transcriptional upregulation of inflammasome components like NLRP3 and the pro-cytokines. The second step is the activation and assembly of the inflammasome complex, leading to caspase-1 activation.

Inflammasome_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB Signaling (Priming Signal 1) TLR->NFkB MyD88 Pro_IL1B pro-IL-1β pro-IL-18 NLRP3 NFkB->Pro_IL1B Transcription Mature_IL1B Mature IL-1β / IL-18 (Secreted) Pro_IL1B->Mature_IL1B Activation_Signal Activation Signal 2 (e.g., K+ efflux, ROS) NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, NEK7) Activation_Signal->NLRP3_complex Assembly Pro_Casp1 Pro-Caspase-1 NLRP3_complex->Pro_Casp1 Recruitment Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Autocatalytic Cleavage Active_Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Active_Casp1->Pyroptosis GSDMD Cleavage Experimental_Workflow A 1. Cell Culture & Priming (e.g., LPS treatment) B 2. Inflammasome Activation (e.g., Nigericin or ATP) A->B C 3. Cell Lysis (Harvest supernatant and lyse cells) B->C D 4. Prepare Assay Plate (Add lysate, controls, and buffer) C->D F 6. Initiate Reaction (Add substrate to wells) D->F E 5. Substrate Preparation (Dilute Mca-YVAD-AP-Lys(Dnp)-OH) E->F G 7. Kinetic Measurement (Read fluorescence over time) F->G H 8. Data Analysis (Calculate reaction rates) G->H

References

Methodological & Application

Protocol for caspase-1 activity assay using Mca-YVADAP-Lys(Dnp)-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a pivotal role in the inflammatory process.[1][2] It is responsible for the proteolytic cleavage of the precursor forms of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms.[1][2] Caspase-1 itself is activated through the assembly of multi-protein complexes called inflammasomes in response to a variety of pathogenic and endogenous danger signals.[3][4][5] Dysregulation of caspase-1 activity is associated with a range of inflammatory diseases, making it a key target for therapeutic intervention.

This document provides a detailed protocol for determining caspase-1 activity using the sensitive fluorogenic substrate, Mca-YVADAP-Lys(Dnp)-OH TFA. This substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[4] The peptide sequence YVAD is a known recognition and cleavage site for caspase-1.[4] In the intact substrate, the fluorescence of the Mca (7-Methoxycoumarin-4-yl)acetyl) group is quenched by the proximity of the Dnp (2,4-dinitrophenyl) group.[4] Upon cleavage by active caspase-1, the Mca fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity.[4]

Signaling Pathway

The activation of caspase-1 is a critical event in the inflammatory response, primarily mediated by inflammasomes. The following diagram illustrates a canonical inflammasome activation pathway.

Caspase1_Signaling_Pathway cluster_0 Cellular Exterior cluster_1 Cytosol PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Recognition Inflammasome Inflammasome Assembly PRR->Inflammasome Initiates ASC ASC (Adaptor Protein) ASC->Inflammasome Recruitment Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Recruitment Active_Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleavage IL1b Active IL-1β Pro_IL1b->IL1b Inflammatory Response Inflammatory Response IL1b->Inflammatory Response IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammatory Response Inflammasome->Active_Casp1 Activation

Caption: Canonical inflammasome activation pathway leading to caspase-1 activation.

Experimental Protocols

A. Materials and Reagents

ReagentSupplierCatalog No.Storage
This compoundMedChemExpressHY-P1505A-20°C (protect from light)
Recombinant Human Caspase-1R&D Systems2130-SE-80°C
Z-VAD-FMK (Pan-caspase inhibitor)InvivoGentlrl-vad-20°C
HEPESSigma-AldrichH3375Room Temperature
Dithiothreitol (DTT)Sigma-AldrichD9779-20°C
EDTASigma-AldrichE9884Room Temperature
CHAPSSigma-AldrichC3023Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
96-well black, flat-bottom microplateCorning3603Room Temperature

B. Reagent Preparation

  • Assay Buffer (1X): Prepare a buffer containing 50 mM HEPES, 10 mM DTT, 1 mM EDTA, and 0.1% CHAPS, pH 7.4. Filter sterilize and store at 4°C.

  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

  • Caspase-1 Working Solution: Dilute the recombinant caspase-1 in 1X Assay Buffer to the desired concentration (e.g., 10 units/mL). Prepare fresh before use and keep on ice.

  • Inhibitor Stock Solution (10 mM): Dissolve Z-VAD-FMK in DMSO to a final concentration of 10 mM.[6] Aliquot and store at -20°C.

C. Experimental Workflow

The following diagram outlines the general workflow for the caspase-1 activity assay.

Caspase1_Workflow Reagent_Prep 1. Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) Plate_Setup 2. Plate Setup (Samples, Controls, Inhibitor) Reagent_Prep->Plate_Setup Enzyme_Add 3. Add Caspase-1 (Initiate Reaction) Plate_Setup->Enzyme_Add Incubate_1 4. Incubate (Room Temperature, 10 min) Enzyme_Add->Incubate_1 Substrate_Add 5. Add Substrate (Mca-YVADAP-Lys(Dnp)-OH) Incubate_1->Substrate_Add Incubate_2 6. Incubate (37°C, 1-2 hours, protected from light) Substrate_Add->Incubate_2 Fluorescence_Read 7. Read Fluorescence (Ex/Em = 325/392 nm) Incubate_2->Fluorescence_Read Data_Analysis 8. Data Analysis Fluorescence_Read->Data_Analysis

Caption: General workflow for the caspase-1 activity assay.

D. Assay Protocol

  • Plate Setup:

    • Add 50 µL of 1X Assay Buffer to all wells of a 96-well black microplate.

    • Sample Wells: Add 10 µL of the test compound (dissolved in 1X Assay Buffer, maintain final DMSO concentration below 1%).

    • Positive Control Wells: Add 10 µL of 1X Assay Buffer.

    • Inhibitor Control Wells: Add 10 µL of a working solution of Z-VAD-FMK (e.g., 100 µM final concentration).

    • Blank Wells: Add 20 µL of 1X Assay Buffer (no enzyme, no inhibitor).

  • Enzyme Addition:

    • To all wells except the blank, add 10 µL of the diluted caspase-1 working solution.

    • Mix gently by tapping the plate.

  • Inhibitor Incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare a working solution of the this compound substrate by diluting the 10 mM stock to 100 µM in 1X Assay Buffer.

    • Add 20 µL of the 100 µM substrate working solution to all wells to initiate the reaction (final substrate concentration will be 20 µM). The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 325 nm and emission at approximately 392 nm.

E. Data Analysis

  • Background Subtraction: Subtract the average fluorescence intensity of the blank wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage inhibition for the test compounds and the Z-VAD-FMK control using the following formula:

    % Inhibition = [1 - (Fluorescence of Sample Well / Fluorescence of Positive Control Well)] x 100

  • IC50 Determination: For dose-response experiments, plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Example Plate Layout

WellContent
A1-A3Blank (Assay Buffer + Substrate)
B1-B3Positive Control (Enzyme + Substrate)
C1-C3Inhibitor Control (Z-VAD-FMK)
D1-H12Test Compounds (at various conc.)

Table 2: Example Data Summary

SampleAverage Fluorescence (RFU)Standard Deviation% Inhibition
Blank15015N/A
Positive Control85003500%
Z-VAD-FMK (100 µM)3002598.2%
Test Compound A (10 µM)420021050.6%

Logical Relationships of Assay Components

The following diagram illustrates the interactions between the key components of the caspase-1 activity assay.

Assay_Components Caspase1 Active Caspase-1 Substrate Mca-YVADAP-Lys(Dnp)-OH (FRET Substrate) Caspase1->Substrate Cleavage Cleaved_Substrate Cleaved Substrate (Mca-YVAD + AP-Lys(Dnp)-OH) Substrate->Cleaved_Substrate Fluorescence Fluorescence Signal (Ex: 325 nm, Em: 392 nm) Cleaved_Substrate->Fluorescence Generates Inhibitor Inhibitor (e.g., Z-VAD-FMK) Inhibitor->Caspase1 Inhibits

Caption: Logical relationship of caspase-1 assay components.

References

Preparation of Mca-YVADAP-Lys(Dnp)-OH TFA Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA. This substrate is widely utilized for the detection of caspase-1 and angiotensin-converting enzyme 2 (ACE2) activity.[1][2][3][4][5]

Introduction

Mca-YVADAP-Lys(Dnp)-OH is a synthetic peptide that functions as a sensitive fluorogenic substrate for caspase-1 and ACE2.[2][3] The peptide sequence YVAD is a recognized cleavage site for caspase-1.[2] The molecule is flanked by a (7-Methoxycoumarin-4-yl)acetyl (Mca) group, a fluorophore, and a 2,4-dinitrophenyl (Dnp) group, a quencher.[2] In its intact state, the proximity of the Dnp to the Mca group quenches the latter's fluorescence via Fluorescence Resonance Energy Transfer (FRET).[2] Enzymatic cleavage at the aspartic acid (Asp) residue separates the fluorophore from the quencher, leading to a measurable increase in fluorescence.[2] This principle allows for the real-time monitoring of enzyme activity.[2]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueSource
Molecular Formula C₅₅H₆₅F₃N₁₀O₂₁--INVALID-LINK--[1]
Molecular Weight 1259.15 g/mol --INVALID-LINK--[1]
Appearance White to yellow solid--INVALID-LINK--[1]
Excitation Wavelength 320-328 nm--INVALID-LINK--[4], --INVALID-LINK--[3]
Emission Wavelength 405-420 nm--INVALID-LINK--[4], --INVALID-LINK--[3]
Purity ≥97% (HPLC)--INVALID-LINK--[4]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a stock solution of this compound. It is crucial to use high-purity solvents and adhere to sterile techniques to ensure the integrity of the substrate.

3.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Alternatively, sterile deionized water (H₂O) and 1M Sodium Hydroxide (NaOH)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Ultrasonic bath

3.2. Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and solvents.[6]

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[6]

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[6]

3.3. Stock Solution Preparation Workflow

G start Start: Equilibrate This compound to Room Temperature weigh Weigh Desired Amount of Powder start->weigh add_solvent Add Appropriate Volume of DMSO or H2O weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex ultrasonicate Optional: Ultrasonicate for Complete Dissolution vortex->ultrasonicate aliquot Aliquot into Single-Use Tubes ultrasonicate->aliquot store Store at -20°C or -80°C Protected from Light aliquot->store end End: Stock Solution Ready store->end

Caption: Workflow for this compound Stock Solution Preparation.

3.4. Step-by-Step Procedure

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of the peptide powder.

  • Dissolution:

    • Method A: Using DMSO (Recommended for most applications)

      • Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM). It is recommended to dissolve in DMSO at a concentration of at least 10 mM.[7]

    • Method B: Using Water

      • The substrate is soluble in water at 22.22 mg/mL (17.65 mM).[1][8][9]

      • To aid dissolution, ultrasonic treatment and adjustment of the pH to 9 with 1M NaOH may be necessary.[1][8][9]

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the vial in an ultrasonic water bath to ensure complete dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2]

  • Storage:

    • Store the aliquots at -20°C or -80°C, protected from light.[1][2][4][10]

    • When stored in a solvent at -20°C, the solution is stable for up to 1 month.[1][8][9]

    • For longer-term storage, -80°C is recommended, where it can be stable for up to 6 months.[1][8][9]

    • The lyophilized powder should be stored at -20°C for up to 1 year or -80°C for up to 2 years, sealed away from moisture and light.[1]

Example Stock Solution Calculations

The following table provides the required solvent volumes to prepare common stock concentrations from 1 mg, 5 mg, and 10 mg of this compound powder.

Desired ConcentrationMass of PowderRequired Solvent Volume
1 mM 1 mg0.7942 mL
5 mg3.9709 mL
10 mg7.9419 mL
5 mM 1 mg0.1588 mL
5 mg0.7942 mL
10 mg1.5884 mL
10 mM 1 mg0.0794 mL
5 mg0.3971 mL
10 mg0.7942 mL

Data sourced from MedChemExpress.[1]

Signaling Pathway Context

The primary application of this substrate is to measure the activity of caspase-1, a key enzyme in the inflammatory response. Caspase-1 is activated within a multi-protein complex called the inflammasome, which leads to the processing and release of pro-inflammatory cytokines.

cluster_pathway Caspase-1 Activation Pathway PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Activates ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic Cleavage Substrate Mca-YVADAP-Lys(Dnp)-OH (Intact, Quenched) Casp1->Substrate Cleaves Cleaved Cleaved Mca + Dnp-Peptide Substrate->Cleaved Results in Fluorescence Fluorescence Signal Cleaved->Fluorescence Generates

Caption: Role of Mca-YVADAP-Lys(Dnp)-OH in the Caspase-1 Activation Pathway.

By following these guidelines, researchers can ensure the proper preparation and storage of this compound stock solutions, leading to reliable and reproducible results in their enzymatic assays.

References

Optimal Buffer Conditions for ACE2 Assay with Mca-YVADAP-Lys(Dnp)-OH TFA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal buffer conditions for an Angiotensin-Converting Enzyme 2 (ACE2) activity assay using the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA.

Introduction

Angiotensin-Converting Enzyme 2 (ACE2) is a key metalloenzyme in the Renin-Angiotensin System (RAS), playing a crucial role in cardiovascular regulation and serving as the primary receptor for the SARS-CoV-2 virus. Accurate measurement of ACE2 enzymatic activity is vital for research and drug development. This document outlines the critical parameters for establishing a robust and reliable ACE2 assay using the sensitive fluorogenic substrate, this compound. This substrate is a Förster Resonance Energy Transfer (FRET) peptide, where the fluorescence of the Methoxycoumarin (Mca) group is quenched by a 2,4-Dinitrophenyl (Dnp) group. Upon cleavage by ACE2, the Mca fluorophore is liberated, resulting in a quantifiable increase in fluorescence.

Data Presentation

Assay Precision

The reliability of an ACE2 assay is determined by its precision, which is assessed through intra- and inter-assay coefficients of variation (CV). Lower CV values indicate higher precision. The following table summarizes typical precision data for a fluorometric ACE2 assay.[1]

Sample TypeIntra-Assay CV (%)Inter-Assay CV (%)
Human Urine4.39 ± 0.7413.17 ± 0.77
Mouse Urine3.04 ± 0.617.01 ± 1.04
Cell Culture Medium1.43 ± 0.209.47 ± 0.22
Mouse Plasma3.84 ± 0.6310.92 ± 1.88
pH Optima for ACE2 Activity

The enzymatic activity of ACE2 is highly dependent on the pH of the assay buffer. Published literature presents varying optimal pH values, suggesting that the ideal pH may be influenced by the specific ACE2 source (e.g., recombinant vs. endogenous, tissue of origin) and other assay conditions. A common starting point for an ACE2 activity assay is a pH of 6.5 to 7.5.[1][2] One study reported maximal hydrolysis of an ACE2 substrate at pH 6.5, with minimal activity at pH 8.0.[1] Conversely, another study found the optimal pH for renal ACE2 activity to be approximately 7.5, with significantly reduced activity below pH 6.5 and at pH 8.0.[2] Another user reported maximal activity at pH 5.5.[2] Therefore, empirical determination of the optimal pH for your specific experimental setup is highly recommended.

Experimental Protocols

Reagent Preparation

1. Assay Buffer: A commonly used assay buffer for ACE2 activity consists of:

  • 50 mM MES (2-(N-morpholino)ethanesulfonic acid)

  • 300 mM NaCl

  • 10 µM ZnCl₂

  • Adjust pH to 6.8[1]

Note: Avoid using chelating agents like EDTA in the assay buffer, as they can inhibit the activity of the metalloenzyme ACE2.

2. Substrate Stock Solution:

  • Reconstitute this compound in a suitable solvent (e.g., DMSO or 1% NH₄OH) to a stock concentration of 1-10 mM.

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

3. Recombinant ACE2 Stock Solution:

  • Reconstitute lyophilized recombinant human or mouse ACE2 in a buffer recommended by the manufacturer (e.g., PBS) to a stock concentration of 10 µg/mL.

  • Store in aliquots at -20°C or -80°C.

4. ACE2 Inhibitor Stock Solution:

  • Prepare a stock solution of a specific ACE2 inhibitor, such as MLN-4760, at a concentration of 1 mM in an appropriate solvent (e.g., DMSO or water).

  • Store the stock solution at -20°C.

ACE2 Activity Assay Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

1. Preparation of Standards and Samples: a. Prepare a standard curve of recombinant ACE2 by performing serial dilutions of the stock solution in assay buffer. A typical concentration range is 1.56 to 50 ng/mL.[1] b. Dilute experimental samples (e.g., cell lysates, tissue homogenates, plasma) in assay buffer to ensure the readings fall within the linear range of the standard curve.

2. Assay Plate Setup: a. Blank (No Enzyme Control): Add assay buffer only. b. Substrate Control (No Inhibitor): Add diluted ACE2 standards or samples. c. Inhibitor Control: Add diluted ACE2 standards or samples, followed by the ACE2 inhibitor. d. Sample Wells: Add diluted samples.

3. Reaction Initiation and Incubation: a. To each well, add the appropriate components as defined in the plate setup. The final reaction volume is typically 100-200 µL. b. Prepare a working solution of the this compound substrate in assay buffer. A final substrate concentration of 10-20 µM is a good starting point. c. Initiate the enzymatic reaction by adding the substrate working solution to all wells. d. Incubate the plate at 37°C, protected from light. The incubation time can range from 30 minutes to several hours, depending on the enzyme concentration and activity. For kinetic assays, proceed immediately to the reading step.

4. Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader with excitation at approximately 320 nm and emission at approximately 420 nm. b. For kinetic assays, take readings at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes. c. For endpoint assays, take a single reading after the incubation period.

5. Data Analysis: a. Subtract the fluorescence of the blank wells from all other readings. b. For inhibitor control wells, the signal should be significantly lower than the corresponding substrate control wells. c. Plot the fluorescence of the ACE2 standards against their concentrations to generate a standard curve. d. Determine the ACE2 concentration in the experimental samples by interpolating their fluorescence values on the standard curve. e. ACE2 activity can be expressed as relative fluorescence units (RFU) per unit of time or as the amount of substrate cleaved per unit of time, calculated from the standard curve.

Visualizations

ACE2 Signaling Pathway in the Renin-Angiotensin System

ACE2_Signaling_Pathway ACE2 Signaling Pathway in the Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Angiotensin_1_9 Angiotensin-(1-9) Angiotensin_I->Angiotensin_1_9 ACE2 ACE ACE AT1R AT1 Receptor Angiotensin_II->AT1R Angiotensin_1_7 Angiotensin-(1-7) Angiotensin_II->Angiotensin_1_7 ACE2 Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Activation ACE2_enzyme ACE2 Mas_Receptor Mas Receptor Angiotensin_1_7->Mas_Receptor Vasodilation Vasodilation, Anti-inflammatory, Anti-fibrotic Mas_Receptor->Vasodilation Activation Angiotensin_1_9->Angiotensin_1_7 ACE

Caption: ACE2's role in the Renin-Angiotensin System.

Experimental Workflow for ACE2 Activity Assay

ACE2_Assay_Workflow General Workflow for Fluorometric ACE2 Activity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Reagents Prepare Assay Buffer, Substrate, Standards, and Samples Plate_Setup Set up 96-well plate: Blanks, Controls, Standards, Samples Reagents->Plate_Setup Reaction_Start Initiate reaction by adding substrate Plate_Setup->Reaction_Start Incubation Incubate at 37°C (protected from light) Reaction_Start->Incubation Fluorescence_Read Measure Fluorescence (Ex: ~320nm, Em: ~420nm) Incubation->Fluorescence_Read Data_Processing Subtract blank values Fluorescence_Read->Data_Processing Standard_Curve Generate Standard Curve Data_Processing->Standard_Curve Activity_Calc Calculate ACE2 Activity Standard_Curve->Activity_Calc

Caption: Workflow for a fluorometric ACE2 assay.

References

Application Notes and Protocols for Mca-YVADAP-Lys(Dnp)-OH TFA Assay in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mca-YVADAP-Lys(Dnp)-OH TFA is a highly sensitive fluorogenic substrate designed for the detection of caspase-1 activity. Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease involved in the inflammatory response. It plays a key role in the proteolytic maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). The activation of caspase-1 is a hallmark of the assembly of multiprotein complexes known as inflammasomes, which are crucial components of the innate immune system. This assay provides a robust method for quantifying caspase-1 activity in cell lysates, making it an invaluable tool for studying inflammation, apoptosis, and the efficacy of therapeutic agents targeting these pathways.

The assay utilizes a Fluorescence Resonance Energy Transfer (FRET) pair. The substrate consists of the caspase-1 recognition sequence, YVAD, flanked by a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact substrate, the proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence. Upon cleavage of the peptide by active caspase-1 at the aspartic acid residue, the Mca fluorophore is spatially separated from the Dnp quencher, leading to a significant increase in fluorescence that can be monitored in real-time.

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of the substrate by active caspase-1 present in cell lysates. The cleavage event disrupts the FRET between the Mca fluorophore and the Dnp quencher, resulting in an increase in fluorescence intensity that is directly proportional to the caspase-1 activity. The fluorescence can be measured using a fluorometer or a microplate reader.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties
PropertyValue
Molecular FormulaC₅₃H₆₄N₁₀O₁₉ (for the peptide)
Molecular Weight1145.13 g/mol (for the peptide)
Excitation Wavelength (λex)~320-325 nm[1]
Emission Wavelength (λem)~380-392 nm[1]
PurityTypically >95% (HPLC)
SolubilitySoluble in DMSO
StorageStore at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Table 2: Recommended Assay Parameters
ParameterRecommended Range
Initial Cell Number1–5 x 10⁶ cells per sample[2]
Lysate Protein Concentration50–200 µg per reaction[2][3]
Final Substrate Concentration50 µM[2]
Final DTT Concentration10 mM
Incubation Temperature37°C
Incubation Time1–2 hours
96-well Plate TypeBlack, flat-bottom

Signaling Pathway

The activation of caspase-1 is a key event in the canonical NLRP3 inflammasome pathway, which is a central component of the innate immune response.

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB Transcription ↑ Pro-IL-1β & NLRP3 mRNA NFkB->Transcription Activation_Stimuli ATP, Toxins, etc. K_efflux K+ Efflux Activation_Stimuli->K_efflux Inflammasome NLRP3 Inflammasome Assembly K_efflux->Inflammasome NLRP3 NLRP3 NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Secretion Cytokine Secretion & Inflammation IL1b->Secretion IL18 Mature IL-18 Pro_IL18->IL18 IL18->Secretion

Caption: Canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation.

Experimental Workflow

The following diagram outlines the major steps in the this compound assay for measuring caspase-1 activity in cell lysates.

Assay_Workflow start Start: Cell Culture & Treatment harvest Harvest Cells (Adherent or Suspension) start->harvest wash Wash Cells with Cold PBS harvest->wash lyse Lyse Cells in Lysis Buffer on Ice wash->lyse clarify Clarify Lysate by Centrifugation lyse->clarify protein_quant Determine Protein Concentration (e.g., BCA assay) clarify->protein_quant setup Set up Assay in 96-well Plate (Lysate + Assay Buffer) protein_quant->setup add_substrate Add Mca-YVADAP-Lys(Dnp)-OH Substrate setup->add_substrate incubate Incubate at 37°C for 1-2 hours add_substrate->incubate read Read Fluorescence (Ex: 325 nm, Em: 392 nm) incubate->read analyze Data Analysis read->analyze

Caption: Experimental workflow for the caspase-1 activity assay in cell lysates.

Experimental Protocols

A. Reagent Preparation
  • Lysis Buffer (prepare fresh or store at 4°C):

    • 50 mM HEPES, pH 7.4

    • 100 mM NaCl

    • 0.1% CHAPS

    • 1 mM EDTA

    • 10% Glycerol

    • Note: Do not add protease inhibitors as they may interfere with caspase activity.

  • 2X Reaction Buffer (prepare and store at 4°C):

    • 100 mM HEPES, pH 7.4

    • 200 mM NaCl

    • 0.2% CHAPS

    • 2 mM EDTA

    • 20% Glycerol

  • 1X Reaction Buffer with DTT (prepare fresh before use):

    • Dilute the 2X Reaction Buffer to 1X with ddH₂O.

    • Add DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT stock per 1 mL of 1X Reaction Buffer).

  • Mca-YVADAP-Lys(Dnp)-OH Substrate (10 mM Stock):

    • Dissolve the substrate in DMSO to make a 10 mM stock solution.

    • Aliquot and store at -20°C, protected from light.

B. Cell Lysate Preparation

For Adherent Cells:

  • Induce apoptosis or inflammation in cells using the desired method. Include a non-induced control.

  • Aspirate the culture medium.

  • Wash the cells once with ice-cold PBS.

  • Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 200 µL for a 60 mm dish).

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 15-20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Avoid disturbing the pellet.

  • Proceed to the assay or store the lysate at -80°C.

For Suspension Cells:

  • Induce apoptosis or inflammation in cells using the desired method. Include a non-induced control.

  • Pellet the cells by centrifugation at 600 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and wash the cells once with ice-cold PBS.

  • Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells).

  • Incubate on ice for 15-20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Proceed to the assay or store the lysate at -80°C.

C. Protein Concentration Determination
  • Determine the protein concentration of the cell lysates using a detergent-compatible method such as the BCA assay.

  • Normalize the lysate concentrations with Lysis Buffer to ensure equal amounts of protein are used in the assay. A typical range is 50-200 µg of total protein per reaction.[2][3]

D. Caspase-1 Activity Assay
  • Thaw all necessary reagents on ice.

  • Prepare the 1X Reaction Buffer with DTT immediately before use.

  • In a black, flat-bottom 96-well plate, add the following to each well:

    • Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein).

    • Blank Wells (for substrate background): 50 µL of Lysis Buffer.

  • Add 50 µL of 1X Reaction Buffer with DTT to each well.

  • Dilute the 10 mM Mca-YVADAP-Lys(Dnp)-OH stock solution to 100 µM in 1X Reaction Buffer.

  • Initiate the reaction by adding 5 µL of the 100 µM substrate solution to each well to achieve a final concentration of 5 µM.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~325 nm and an emission wavelength of ~392 nm.[1]

E. Data Analysis
  • Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of each sample well.

  • The caspase-1 activity can be expressed as the fold-increase in fluorescence compared to the non-induced control.

    • Fold-increase = (Fluorescence of induced sample) / (Fluorescence of non-induced control)

  • For quantitative analysis, a standard curve can be generated using known concentrations of the free Mca fluorophore.

References

Measuring Caspase-1 Activity in Tissue Homogenates with Mca-YVADAP-Lys(Dnp)-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease in the inflammatory response.[1][2] It functions as the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to pathogenic and endogenous danger signals. Once activated, caspase-1 is responsible for the proteolytic cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active, secreted forms.[2] This process initiates a potent inflammatory cascade. Additionally, active caspase-1 can trigger a form of programmed cell death known as pyroptosis by cleaving Gasdermin D.[2] Given its central role in inflammation, the accurate measurement of caspase-1 activity is crucial for research in immunology, oncology, and neurodegenerative diseases, as well as for the development of novel anti-inflammatory therapeutics.

This document provides a detailed protocol for the sensitive detection of caspase-1 activity in tissue homogenates using the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA. This substrate is a synthetic peptide containing the caspase-1 recognition sequence YVAD.[3] Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[3] The peptide is flanked by a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp).[3] In the intact substrate, the proximity of the Mca and Dnp groups results in the quenching of Mca's fluorescence. Upon cleavage of the peptide bond between aspartic acid (D) and alanine (A) by active caspase-1, the Mca fluorophore is separated from the Dnp quencher, leading to a measurable increase in fluorescence intensity.[3]

Signaling Pathway and Experimental Overview

The activation of caspase-1 is a tightly regulated process, typically initiated by the assembly of an inflammasome complex. The following diagram illustrates a canonical inflammasome activation pathway.

Caspase1_Activation_Pathway Canonical Inflammasome Activation Pathway cluster_inflammasome Inflammasome Assembly PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR activate ASC ASC Adaptor Protein PRR->ASC recruit Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruit Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 autocatalytic cleavage Inflammasome Inflammasome Complex Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 cleaves GasderminD Gasdermin D Active_Casp1->GasderminD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis GasderminD->Pyroptosis Experimental_Workflow Experimental Workflow for Caspase-1 Activity Assay Tissue_Collection 1. Tissue Collection (Rapidly freeze in liquid N2) Homogenization 2. Tissue Homogenization (On ice in Lysis Buffer) Tissue_Collection->Homogenization Centrifugation 3. Centrifugation (Clarify homogenate) Homogenization->Centrifugation Supernatant_Collection 4. Supernatant Collection (Contains cytosolic proteins) Centrifugation->Supernatant_Collection Protein_Quantification 5. Protein Quantification (e.g., BCA assay) Supernatant_Collection->Protein_Quantification Assay_Setup 6. Assay Setup in 96-Well Plate (Add homogenate, Assay Buffer) Protein_Quantification->Assay_Setup Substrate_Addition 7. Initiate Reaction (Add this compound) Assay_Setup->Substrate_Addition Incubation 8. Incubation (37°C, protected from light) Substrate_Addition->Incubation Fluorescence_Reading 9. Fluorescence Reading (Ex/Em = ~325-365/~392-440 nm) Incubation->Fluorescence_Reading Data_Analysis 10. Data Analysis (Calculate activity) Fluorescence_Reading->Data_Analysis Data_Analysis_Flow Data Analysis Workflow Raw_Fluorescence Raw Fluorescence Data (RFU) Subtract_Background Subtract Background Raw_Fluorescence->Subtract_Background Background_Fluorescence Background Fluorescence (Blank Wells) Background_Fluorescence->Subtract_Background Corrected_RFU Corrected RFU Subtract_Background->Corrected_RFU Plot_Data Plot Corrected RFU vs. Time Corrected_RFU->Plot_Data Calculate_Slope Calculate Slope (RFU/min) (Linear Range) Plot_Data->Calculate_Slope Activity_Rate Activity Rate (RFU/min) Calculate_Slope->Activity_Rate Normalize_Activity Normalize Activity Activity_Rate->Normalize_Activity Protein_Concentration Protein Amount (µg) Protein_Concentration->Normalize_Activity Normalized_Activity Normalized Activity ((RFU/min)/µg) Normalize_Activity->Normalized_Activity Compare_Samples Compare Experimental vs. Control Normalized_Activity->Compare_Samples Final_Result Fold-Increase in Activity Compare_Samples->Final_Result

References

High-Throughput Screening Assay with Mca-YVADAP-Lys(Dnp)-OH TFA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA in high-throughput screening (HTS) assays for the identification of Caspase-1 inhibitors. Caspase-1, a key inflammatory caspase, plays a critical role in the innate immune response and is a major therapeutic target for a variety of inflammatory diseases. This FRET-based assay offers a sensitive and continuous method for measuring Caspase-1 activity, making it highly suitable for automated screening platforms.

The substrate, Mca-YVADAP-Lys(Dnp)-OH, is a synthetic peptide containing the Caspase-1 recognition sequence YVAD.[1] The N-terminus is modified with a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and the lysine residue is derivatized with a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher. In its intact state, the close proximity of Mca and Dnp results in the quenching of Mca's fluorescence via Fluorescence Resonance Energy Transfer (FRET).[1] Upon cleavage by Caspase-1 between the aspartic acid (Asp) and alanine (Ala) residues, the Mca fluorophore is separated from the Dnp quencher, leading to a significant increase in fluorescence intensity that can be monitored in real-time.[1]

Principle of the Assay

The high-throughput screening assay is designed to identify compounds that inhibit the enzymatic activity of Caspase-1. The assay measures the fluorescence generated from the cleavage of the this compound substrate. In the presence of an inhibitor, the activity of Caspase-1 is reduced, resulting in a lower rate of substrate cleavage and consequently, a decrease in the fluorescence signal. The potency of inhibitory compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50).

Signaling Pathway: NLRP3 Inflammasome Activation

Caspase-1 is activated downstream of multi-protein complexes known as inflammasomes. The canonical NLRP3 inflammasome is a well-characterized pathway leading to Caspase-1 activation. This process is typically initiated by two signals. The first, or "priming" signal, often triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the NF-κB-mediated upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β). The second signal, which can be initiated by a variety of stimuli including ATP, nigericin, or crystalline structures, induces the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex facilitates their auto-cleavage and activation. Active Caspase-1 then proceeds to cleave pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.

NLRP3_Inflammasome_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) NFkB NF-κB TLR4->NFkB pro_IL1b_gene pro-IL-1β Gene NFkB->pro_IL1b_gene NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene pro_IL1b_protein pro-IL-1β pro_IL1b_gene->pro_IL1b_protein Transcription & Translation NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein Transcription & Translation Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) NLRP3_protein->Inflammasome IL1b Mature IL-1β pro_IL1b_protein->IL1b Cleavage Signal2 Signal 2 (e.g., ATP, Nigericin) Signal2->NLRP3_protein Activation ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Caspase1->pro_IL1b_protein Inflammasome->Caspase1 Auto-activation

Caption: Canonical NLRP3 inflammasome activation pathway leading to Caspase-1 activation.

Materials and Reagents

  • This compound (Store at -20°C, protected from light)

  • Recombinant human Caspase-1 (active)

  • Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS)

  • DMSO (for dissolving compounds)

  • Positive Control Inhibitor: Ac-YVAD-CHO (a known reversible Caspase-1 inhibitor)

  • 384-well black, flat-bottom assay plates

  • Fluorescence microplate reader with excitation at ~325 nm and emission at ~392 nm

  • Multichannel pipettes and/or automated liquid handling system

Experimental Protocols

Reagent Preparation
  • Caspase Assay Buffer (1X): Prepare the assay buffer and add DTT fresh on the day of the experiment. Keep on ice.

  • This compound Substrate Stock Solution: Dissolve the substrate in DMSO to a stock concentration of 10 mM. Store aliquots at -20°C.

  • Working Substrate Solution: Dilute the substrate stock solution in Caspase Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical final concentration is 10-50 µM.

  • Caspase-1 Working Solution: Thaw the recombinant Caspase-1 on ice. Dilute the enzyme in Caspase Assay Buffer to a working concentration (e.g., 2X the final assay concentration). The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.

  • Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate plate. Then, dilute these compounds in Caspase Assay Buffer to the desired 2X final concentration. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid solvent effects.

  • Positive Control Inhibitor Solution: Prepare a stock solution of Ac-YVAD-CHO in DMSO. Dilute in Caspase Assay Buffer to a 2X concentration that gives near-complete inhibition (e.g., 10 µM).

High-Throughput Screening Assay Protocol

The following protocol is designed for a 384-well plate format with a final assay volume of 20 µL.

  • Plate Layout:

    • Columns 1-2: Negative Controls (No inhibitor, 100% activity). Contain Caspase-1, substrate, and assay buffer with DMSO vehicle.

    • Columns 3-4: Positive Controls (Maximal inhibition). Contain Caspase-1, substrate, and a saturating concentration of Ac-YVAD-CHO.

    • Remaining Wells: Test Compounds. Contain Caspase-1, substrate, and test compounds at various concentrations.

  • Assay Procedure:

    • Add 10 µL of the 2X test compound solution, positive control, or negative control (assay buffer with DMSO) to the appropriate wells of the 384-well plate.

    • Add 10 µL of the 2X Caspase-1 working solution to all wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: ~325 nm, Emission: ~392 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for 30-60 minutes and then read the fluorescence.

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the kinetic data. For endpoint assays, use the final fluorescence values.

  • Determine the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - [(Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control)])

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assess the quality of the HTS assay by calculating the Z'-factor: Z'-factor = 1 - [(3 * SD_negative_control + 3 * SD_positive_control) / |Mean_negative_control - Mean_positive_control|] An assay is considered excellent for HTS if the Z'-factor is > 0.5.

Data Presentation

Physicochemical and Spectroscopic Properties
PropertyValue
Molecular FormulaC₅₃H₆₄N₁₀O₁₉ (for the peptide)
Molecular Weight1145.13 g/mol (for the peptide)
Excitation Wavelength~325 nm
Emission Wavelength~392 nm
Storage-20°C, protected from light
Comparative Kinetic Parameters of Caspase-1 Substrates
SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-YVAD-AMC12.51.8144,000
Ac-WEHD-AMC212.5119,000
Ac-DEVD-AMC10.20.032,941

Note: Researchers should determine the kinetic parameters for Mca-YVADAP-Lys(Dnp)-OH under their specific experimental conditions.

IC50 Values of Known Caspase-1 Inhibitors

The following table presents IC50 values for some known Caspase-1 inhibitors. These values can be used as a reference for assay validation.

InhibitorIC50 (nM)
Ac-YVAD-CHO~20-50
Pralnacasan (VX-740)~1-10
Belnacasan (VX-765)~0.5-5

Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations).

Visualizations

FRET-Based Assay Principle

FRET_Principle cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Intact Mca-YVADAP-Lys(Dnp)-OH Caspase1 Caspase-1 Mca_quenched Mca (Fluorophore) Dnp_quenched Dnp (Quencher) Mca_quenched->Dnp_quenched FRET No_Fluorescence No/Low Fluorescence Cleaved Mca-YVAD + AP-Lys(Dnp)-OH Mca_active Mca Fluorescence Fluorescence Dnp_separated Dnp Caspase1->Cleaved Cleavage HTS_Workflow Plate_Prep Prepare 384-well Plate (Compounds & Controls) Enzyme_Add Add Caspase-1 Enzyme Plate_Prep->Enzyme_Add Incubate_Enzyme Incubate (15-30 min) Enzyme_Add->Incubate_Enzyme Substrate_Add Add Substrate (Mca-YVADAP-Lys(Dnp)-OH) Incubate_Enzyme->Substrate_Add Read_Fluorescence Kinetic Fluorescence Reading (30-60 min) Substrate_Add->Read_Fluorescence Data_Analysis Data Analysis (% Inhibition, IC50, Z'-factor) Read_Fluorescence->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

References

Application Notes and Protocols for Mca-YVADAP-Lys(Dnp)-OH TFA in 96-Well Plates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-YVADAP-Lys(Dnp)-OH TFA is a highly sensitive fluorogenic substrate designed for the detection of caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2) activity.[1] Its utility is rooted in the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide backbone contains the specific amino acid sequence Tyr-Val-Ala-Asp-Ala-Pro (YVADAP), a known recognition and cleavage site for caspase-1.[1] The N-terminus is labeled with a (7-Methoxycoumarin-4-yl)acetyl (Mca) fluorophore, and the lysine (Lys) residue is modified with a 2,4-dinitrophenyl (Dnp) quenching group.

In its intact state, the close proximity of the Mca and Dnp moieties results in the quenching of Mca's fluorescence. Upon enzymatic cleavage of the peptide bond by caspase-1, the Mca fluorophore is spatially separated from the Dnp quencher. This disruption of FRET leads to a significant increase in fluorescence, which can be monitored in real-time to quantify enzyme activity.[1] This document provides a detailed guide for utilizing this substrate in a 96-well plate format for the measurement of caspase-1 activity.

Signaling Pathway: Caspase-1 Activation via the NLRP3 Inflammasome

Caspase-1 is a pivotal enzyme in the innate immune response, primarily activated through multi-protein complexes known as inflammasomes. The NLRP3 inflammasome is one of the most well-characterized of these platforms. Its activation is a two-step process:

  • Priming (Signal 1): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) trigger signaling through receptors like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and the inactive precursor of Interleukin-1β (pro-IL-1β).

  • Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins, and crystalline structures, leads to events like potassium efflux. This triggers the assembly of the NLRP3 inflammasome, which consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1. This proximity-induced dimerization facilitates the autocatalytic cleavage and activation of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.

Caption: Canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation.

Experimental Protocols

Materials and Reagents
  • This compound

  • DMSO (Dimethyl sulfoxide), anhydrous

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • Protease Inhibitor Cocktail

  • 2X Assay Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 20% glycerol, 0.2% CHAPS)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader with excitation at ~325 nm and emission at ~392 nm

  • Recombinant active caspase-1 (for positive control)

  • Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) (for negative control)

  • BCA Protein Assay Kit

Reagent Preparation
  • This compound Stock Solution (10 mM):

    • Dissolve the substrate in anhydrous DMSO to make a 10 mM stock solution. For example, for 1 mg of substrate (MW ~1259 g/mol ), add approximately 79.4 µL of DMSO.

    • Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Lysis Buffer:

    • Prepare the lysis buffer and keep it on ice.

    • Just before use, add a protease inhibitor cocktail to prevent non-specific protein degradation.

  • 1X Assay Buffer:

    • Prepare the 1X Assay Buffer by diluting the 2X stock with an equal volume of sterile, nuclease-free water.

    • Crucially, add DTT to the 1X Assay Buffer just before use , as it is unstable in solution.

Sample Preparation (Cell Lysates)
  • Culture cells to the desired density and treat with stimuli to induce caspase-1 activation. Include an untreated control group.

  • For adherent cells, wash with ice-cold PBS, then scrape and collect. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-2 million cells).

  • Incubate on ice for 15-20 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant to a new, pre-chilled microfuge tube. This is your cell lysate.

  • Determine the protein concentration of the lysate using a BCA assay or similar method. Normalize all sample concentrations with Cell Lysis Buffer.

Assay Procedure in 96-Well Plate

The following protocol is for a total reaction volume of 100 µL per well. Adjust volumes as needed, maintaining the indicated final concentrations.

Assay_Workflow cluster_prep Preparation cluster_plate_setup Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare_Lysates Prepare Cell Lysates (Stimulated & Unstimulated) Prepare_Reagents Prepare Assay Buffer (with DTT) & Substrate Dilution Add_Buffer Add 40 µL 1X Assay Buffer Prepare_Reagents->Add_Buffer Add_Lysates Add 50 µL of Cell Lysate (50-100 µg protein) to wells Add_Controls Add Controls: - Lysis Buffer (Blank) - Active Caspase-1 (Positive) - Lysate + Inhibitor (Negative) Add_Lysates->Add_Controls Add_Controls->Add_Buffer Add_Substrate Add 10 µL of 10X Substrate (10-50 µM final concentration) Add_Buffer->Add_Substrate Incubate Incubate at 37°C (Protected from light) Add_Substrate->Incubate Read_Plate Read Fluorescence (Ex: 325 nm, Em: 392 nm) Kinetic or Endpoint Incubate->Read_Plate Subtract_Blank Subtract Blank RFU Read_Plate->Subtract_Blank Calculate_Activity Calculate Caspase-1 Activity Subtract_Blank->Calculate_Activity

Caption: Experimental workflow for the 96-well plate caspase-1 activity assay.

Plate Setup:

  • Blank/Background Wells: 50 µL of Cell Lysis Buffer.

  • Negative Control Wells: 50 µL of stimulated cell lysate + caspase-1 inhibitor (pre-incubated for 10-15 min).

  • Positive Control Wells: 50 µL of Cell Lysis Buffer + 1-2 units of recombinant active caspase-1.

  • Sample Wells: 50 µL of cell lysate from each experimental condition (typically 50-100 µg of total protein).

  • Bring the volume in all wells to 90 µL with 1X Assay Buffer.

Reaction and Measurement:

  • Prepare a working solution of this compound in 1X Assay Buffer. A final concentration of 10-50 µM in the well is a good starting point. For a 100 µL final volume, this would be a 10X solution (100-500 µM).

  • Initiate the reaction by adding 10 µL of the substrate working solution to each well.

  • Kinetic Measurement (Recommended): Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure fluorescence every 1-5 minutes for 60-120 minutes (Excitation: 325 nm, Emission: 392 nm).

  • Endpoint Measurement: If a kinetic reading is not possible, incubate the plate at 37°C for 60-120 minutes, protected from light. After incubation, read the fluorescence.

Data Presentation and Analysis

Data Summary Table
Sample GroupAverage RFU (Endpoint)Vmax (RFU/min) (Kinetic)Caspase-1 Activity (Fold Change vs. Unstimulated)
Blank 1505N/A
Unstimulated Control 500251.0
Stimulated (e.g., LPS + ATP) 850075030.0
Stimulated + Inhibitor 650301.2
Positive Control (Recombinant) 120001100N/A
Calculation of Caspase-1 Activity
  • Subtract Background: For each well, subtract the average fluorescence reading of the blank wells from your sample reading.

    • Corrected RFU = Sample RFU - Blank RFU

  • Kinetic Analysis:

    • Plot the corrected RFU values against time for each sample.

    • Determine the initial reaction velocity (Vmax) by calculating the slope of the linear portion of the curve. The activity is expressed as RFU/min.

  • Endpoint Analysis:

    • Use the corrected RFU values directly for comparison.

  • Fold Change Calculation:

    • To express the results as a fold increase in activity, divide the Vmax (or corrected endpoint RFU) of the treated samples by the Vmax (or corrected endpoint RFU) of the unstimulated control.

    • Fold Change = Vmax (Treated) / Vmax (Unstimulated)

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Substrate degradationAliquot and store substrate properly, protected from light. Prepare fresh dilutions for each experiment.
Contaminated reagentsUse fresh, high-quality reagents and sterile water.
Low or no signal in positive control/stimulated samples Inactive enzymeEnsure DTT is added fresh to the assay buffer. Check the activity of the recombinant enzyme.
Incorrect filter settingsVerify the excitation and emission wavelengths on the plate reader (~325 nm Ex, ~392 nm Em).
Insufficient incubation timeFor endpoint assays, increase the incubation time. For kinetic assays, ensure the reading duration is sufficient.
High variability between replicates Pipetting errorsUse a multichannel pipette for reagent addition. Ensure thorough mixing in the wells.
Inconsistent cell lysisEnsure a consistent and complete cell lysis procedure for all samples.

References

Application Notes and Protocols for Mca-YVADAP-Lys(Dnp)-OH TFA in Enzyme Inhibition Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-YVADAP-Lys(Dnp)-OH TFA is a highly sensitive fluorogenic substrate designed for the kinetic analysis of caspase-1 (Interleukin-1β Converting Enzyme, ICE) and Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3][4] Its utility in biochemical assays is centered on the principle of Fluorescence Resonance Energy Transfer (FRET).[5] The peptide sequence Tyr-Val-Ala-Asp (YVAD) is a specific recognition and cleavage site for caspase-1.[5] In its intact form, the fluorescence of the (7-Methoxycoumarin-4-yl)acetyl (Mca) group is quenched by the 2,4-dinitrophenyl (Dnp) group.[5] Upon enzymatic cleavage of the peptide bond between aspartic acid and alanine by caspase-1, the Mca fluorophore is separated from the Dnp quencher, leading to a measurable increase in fluorescence intensity.[5] This allows for the real-time monitoring of enzyme activity, making it an invaluable tool for high-throughput screening of caspase-1 inhibitors and detailed kinetic studies.

Caspase-1 is a critical inflammatory caspase involved in the innate immune response.[5] Its activation is tightly regulated by multiprotein complexes known as inflammasomes.[5] The NLRP3 inflammasome, in particular, is a key signaling platform that responds to a variety of pathogenic and endogenous danger signals, leading to the autocatalytic activation of pro-caspase-1.[1][2][6][7] Activated caspase-1 then proceeds to cleave pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[6][8] Dysregulation of caspase-1 activity is implicated in a range of inflammatory diseases, making it a significant target for therapeutic intervention.

Physicochemical and Spectroscopic Properties

PropertyValue
Molecular Formula C55H65F3N10O21
Molecular Weight 1285.15 g/mol
Appearance Solid
Excitation Wavelength 320-340 nm
Emission Wavelength 390-405 nm
Storage Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[5]

Data Presentation: Kinetic Parameters of Caspase-1 Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-YVAD-AMC 9.7 ± 1.211.2 ± 0.51.15 x 10⁶
Ac-WEHD-AFC 15.0 ± 2.010.0 ± 1.06.7 x 10⁵
Z-WEHD-aminoluciferin ~20N/AN/A

Note: This data is for comparative purposes and was not obtained using Mca-YVADAP-Lys(Dnp)-OH. Km is the Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. kcat is the turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax) for Caspase-1

This protocol outlines the procedure for determining the Km and Vmax of caspase-1 with Mca-YVADAP-Lys(Dnp)-OH.

Materials:

  • Recombinant human caspase-1

  • This compound substrate

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at ~325 nm and emission at ~395 nm

Procedure:

  • Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare Serial Dilutions of the Substrate: Prepare a range of substrate concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) in Assay Buffer.

  • Prepare the Enzyme Solution: Dilute recombinant caspase-1 in Assay Buffer to the desired final concentration (e.g., 10 nM). The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

  • Set up the Assay Plate:

    • Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate.

    • Include a "no substrate" control (50 µL of Assay Buffer) and a "no enzyme" control (50 µL of the highest substrate concentration).

  • Initiate the Reaction: Add 50 µL of the diluted caspase-1 solution to each well to start the reaction. For the "no enzyme" control, add 50 µL of Assay Buffer. The total reaction volume will be 100 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the fluorescence versus time plot. Convert fluorescence units to moles of product using a standard curve generated with free Mca.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Protocol 2: Determination of Inhibitor Potency (IC50 and Ki)

This protocol describes how to determine the IC50 and subsequently the Ki of a caspase-1 inhibitor using Mca-YVADAP-Lys(Dnp)-OH.

Materials:

  • Recombinant human caspase-1

  • This compound substrate

  • Caspase-1 inhibitor of interest

  • Assay Buffer (as described in Protocol 1)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare the Mca-YVADAP-Lys(Dnp)-OH substrate solution in Assay Buffer at a concentration equal to its determined Km.

    • Prepare a serial dilution of the inhibitor in Assay Buffer (e.g., from 100 µM to 0.01 nM).

    • Prepare the caspase-1 solution in Assay Buffer at a concentration that gives a robust signal within the linear range of the assay.

  • Set up the Assay Plate:

    • Add 25 µL of each inhibitor dilution to triplicate wells.

    • Include a "no inhibitor" control (25 µL of Assay Buffer) and a "no enzyme" control.

  • Pre-incubation: Add 25 µL of the diluted caspase-1 solution to each well (except the "no enzyme" control). Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 50 µL of the substrate solution to all wells to start the reaction. The final substrate concentration will be at Km.

  • Kinetic Measurement: Measure the fluorescence intensity as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis constant determined in Protocol 1.

Visualizations

FRET_Mechanism cluster_0 Intact Substrate (No Fluorescence) cluster_1 Cleaved Substrate (Fluorescence) Mca Mca (Fluorophore) Peptide — YVADAP — Lys — Mca->Peptide Dnp Dnp (Quencher) Mca->Dnp Energy Transfer Peptide->Dnp Caspase1 Caspase-1 FRET FRET Mca_Cleaved Mca (Fluorophore) Peptide_Cleaved — YVAD Mca_Cleaved->Peptide_Cleaved Fluorescence Fluorescence (Light Emission) Mca_Cleaved->Fluorescence Dnp_Cleaved AP — Lys — Dnp Caspase1->Mca_Cleaved Cleavage at Asp-Ala bond

Caption: FRET mechanism of Mca-YVADAP-Lys(Dnp)-OH cleavage by caspase-1.

experimental_workflow cluster_0 Reagent Preparation cluster_1 Assay Setup cluster_2 Data Acquisition cluster_3 Data Analysis prep_substrate Prepare Substrate Dilutions (Mca-YVADAP-Lys(Dnp)-OH) add_reagents Add Substrate, Inhibitor (if applicable), and Enzyme to 96-well plate prep_substrate->add_reagents prep_enzyme Prepare Caspase-1 Solution prep_enzyme->add_reagents prep_inhibitor Prepare Inhibitor Dilutions (for Ki determination) prep_inhibitor->add_reagents read_plate Measure Fluorescence Kinetics in a plate reader add_reagents->read_plate calc_velocity Calculate Initial Velocities (v₀) read_plate->calc_velocity plot_data Plot v₀ vs. [S] (for Km) or % Inhibition vs. [I] (for IC50) calc_velocity->plot_data determine_params Determine Km, Vmax, IC50, and Ki using non-linear regression plot_data->determine_params

Caption: Experimental workflow for kinetic analysis of caspase-1 inhibition.

NLRP3_pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B pro-IL-1β mRNA Transcription->pro_IL1B NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA Translation Translation pro_IL1B->Translation NLRP3_mRNA->Translation pro_IL1B_protein pro-IL-1β Translation->pro_IL1B_protein NLRP3_inactive Inactive NLRP3 Translation->NLRP3_inactive IL1B Mature IL-1β pro_IL1B_protein->IL1B NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Signal2 ATP, Toxins, Crystals K_efflux K+ Efflux Signal2->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis Casp1->IL1B Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage Inflammation Inflammation IL1B->Inflammation IL18->Inflammation Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD->Pyroptosis Pyroptosis->Inflammation

Caption: Canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation.

References

Application Notes and Protocols for In Vitro ACE2 Activity Assay using Mca-YVADAP-Lys(Dnp)-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of Angiotensin-Converting Enzyme 2 (ACE2) activity in biological samples using the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA. This continuous kinetic assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

Assay Principle:

The substrate, Mca-YVADAP-Lys(Dnp)-OH, is a synthetic peptide containing a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp).[1] In the intact peptide, the close proximity of the Mca and Dnp moieties results in the quenching of Mca's fluorescence.[1] ACE2 cleaves the peptide bond between the proline and lysine residues.[2] This cleavage separates the fluorophore from the quencher, leading to a measurable increase in fluorescence intensity that is directly proportional to the ACE2 enzymatic activity. The excitation and emission wavelengths for the cleaved Mca fluorophore are 320 nm and 420 nm, respectively.[3][4][5][6][7]

ACE2 Signaling Pathway

Angiotensin-Converting Enzyme 2 (ACE2) is a critical regulator of the Renin-Angiotensin System (RAS), which plays a key role in maintaining blood pressure homeostasis. ACE2 primarily functions by converting the vasoconstrictor peptide Angiotensin II into the vasodilatory peptide Angiotensin (1-7).[7] This action counterbalances the effects of Angiotensin-Converting Enzyme (ACE), which produces Angiotensin II.

ACE2_Signaling_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI cleavage Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII cleavage ACE ACE ACE->AngII Ang17 Angiotensin (1-7) AngII->Ang17 cleavage AT1R AT1 Receptor AngII->AT1R binds ACE2 ACE2 ACE2->Ang17 MasR Mas Receptor Ang17->MasR binds Vasoconstriction Vasoconstriction Inflammation Fibrosis AT1R->Vasoconstriction activates Vasodilation Vasodilation Anti-inflammatory Anti-fibrotic MasR->Vasodilation activates

Caption: The Renin-Angiotensin System and the central role of ACE2.

Experimental Protocols

Materials and Reagents
ReagentStorage Temperature
This compound Substrate-20°C (light protected)
Recombinant Human ACE2-20°C or -80°C
ACE2 Assay Buffer4°C or -20°C
ACE2 Lysis Buffer4°C or -20°C
ACE2 Inhibitor (e.g., MLN-4760)-20°C
7-Methoxycoumarin-4-acetic acid (MCA) Standard-20°C (light protected)
96-well black, flat-bottom microplateRoom Temperature

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep 1. Sample Preparation (Tissue/Cell Lysate) PlateSetup 4. Set up 96-well plate (Samples, Controls) SamplePrep->PlateSetup StandardCurve 2. Prepare MCA Standard Curve CalculateActivity 8. Calculate ACE2 Activity StandardCurve->CalculateActivity ReagentPrep 3. Prepare Reagents (Substrate, Inhibitor) AddSubstrate 5. Add Substrate Mix ReagentPrep->AddSubstrate PlateSetup->AddSubstrate Incubate 6. Incubate at RT AddSubstrate->Incubate ReadFluorescence 7. Read Fluorescence (Ex/Em = 320/420 nm) Incubate->ReadFluorescence ReadFluorescence->CalculateActivity

Caption: Workflow for the in vitro ACE2 activity assay.

Detailed Methodologies

1. Sample Preparation (Tissue and Cell Lysates) [3][4][5]

  • Homogenize approximately 100 mg of tissue or 1-2 million pelleted cells with 400 µL of ice-cold ACE2 Lysis Buffer using a Dounce homogenizer.

  • Incubate the homogenate on ice for 10 minutes.

  • Gently vortex for 10 seconds and incubate on ice for an additional 5 minutes.

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant (lysate) and keep it on ice.

  • Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).

  • Samples can be used immediately or stored at -80°C.

2. Preparation of MCA Standard Curve [3][4][5]

  • Prepare a 1 mM stock solution of MCA standard in a suitable solvent (e.g., DMSO).

  • Prepare a 25 µM working solution of MCA standard by diluting the 1 mM stock with ACE2 Assay Buffer.

  • In a 96-well plate, add 0, 2, 4, 6, 8, and 10 µL of the 25 µM MCA standard to separate wells.

  • Adjust the final volume in each well to 100 µL with ACE2 Assay Buffer. This will yield standards of 0, 50, 100, 150, 200, and 250 pmol/well.

  • Measure the fluorescence in endpoint mode at Ex/Em = 320/420 nm.

  • Plot the fluorescence values against the pmol of MCA to generate a standard curve.

3. Reagent Preparation [3][4][5]

  • ACE2 Substrate Mix: For each well, mix 48 µL of ACE2 Assay Buffer with 2 µL of the this compound substrate stock solution. Prepare a sufficient volume for all sample and control wells.

  • ACE2 Inhibitor: Reconstitute the ACE2 inhibitor (e.g., MLN-4760) in ACE2 Assay Buffer to the desired stock concentration.

4. Assay Procedure [3][4][5]

  • In a 96-well plate, set up the following wells:

    • Sample (S): 1-5 µL of sample lysate.

    • Background Control (BC): 1-5 µL of ACE2 Lysis Buffer.

    • Positive Control (PC): A known amount of recombinant ACE2.

    • Negative Control (NC): 1-5 µL of sample lysate pre-incubated with the ACE2 inhibitor.

  • Adjust the volume in all wells to 50 µL with ACE2 Assay Buffer.

  • Incubate the plate at room temperature for 15 minutes.

  • Add 50 µL of the ACE2 Substrate Mix to all wells except the MCA standard curve wells.

  • Immediately begin measuring the fluorescence in kinetic mode at Ex/Em = 320/420 nm for 30-120 minutes at room temperature.

Data Presentation and Calculations

Table 1: Typical Plate Layout

WellContentPurpose
A1-A6MCA StandardsGenerate standard curve for quantification
B1-B3Sample 1Measure total enzymatic activity in sample 1
C1-C3Sample 1 + InhibitorDetermine non-ACE2 specific activity in sample 1
D1-D3Background ControlMeasure background fluorescence of the buffer
E1-E3Positive ControlEnsure assay reagents are working correctly

Calculations [3][5]

  • Determine the rate of fluorescence change (ΔRFU/Δt): For each well, choose two time points (t1 and t2) within the linear portion of the kinetic curve and record the corresponding relative fluorescence units (RFU1 and RFU2). Calculate the slope: ΔRFU/Δt = (RFU2 - RFU1) / (t2 - t1).

  • Calculate the slope of the MCA standard curve (S_std): From the MCA standard curve plot, determine the slope (ΔRFU/pmol).

  • Calculate the amount of MCA released (B): B (pmol) = (ΔRFU_sample / Δt) / S_std.

  • Calculate the specific ACE2 activity:

    • First, determine the ACE2-specific rate by subtracting the rate of the negative control from the sample rate: ΔRFU_ACE2 = ΔRFU_S - ΔRFU_NC.

    • Then, calculate the amount of MCA released due to ACE2 activity: B_ACE2 (pmol) = (ΔRFU_ACE2) / S_std.

    • Finally, calculate the ACE2 activity, normalized to the amount of protein in the sample:

      ACE2 Activity (pmol/min/mg) = (B_ACE2 x Dilution Factor) / (Reaction Time (min) x Protein Amount (mg))

Unit Definition: One unit (U) of ACE2 activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of MCA per minute under the specified assay conditions.

Table 2: Representative Quantitative Data

ParameterValueReference
Kinetic Parameters
Km for Mca/Dnp FRET-ACE2 Substrate44.43 µM[6]
Vmax2.59 nM/sec[6]
Reported ACE2 Activity in Plasma
Healthy Controls (EDTA plasma)46.49 ± 6.43 mU/mg[8]
COVID-19 Patients (EDTA plasma)4.86 ± 1.15 mU/mg[8]
Healthy Controls (ACD plasma)37.08 ± 1.476 mU/mg[8]
COVID-19 Patients (ACD plasma)5.179 ± 0.4571 mU/mg[8]

Note: The provided quantitative data are for reference purposes. Researchers should determine these parameters under their specific experimental conditions. The activity in plasma can be influenced by the presence of endogenous inhibitors.[9]

References

Application Notes and Protocols for the Use of Specific Inhibitors in Caspase-1 Fluorogenic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in innate immunity and inflammation.[1][2] It functions as the effector enzyme within multi-protein complexes called inflammasomes.[1] Upon activation by various stimuli, the inflammasome facilitates the autocatalysis of pro-caspase-1 into its active form.[2][3] Active caspase-1 is responsible for cleaving the precursors of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their mature, secreted forms.[2][4] Additionally, caspase-1 cleaves Gasdermin D (GSDMD), leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[2][4] Given its pivotal role in inflammation, caspase-1 has become a significant therapeutic target for a range of inflammatory diseases.[5][6]

This document provides detailed protocols and application notes for the use of specific inhibitors in a common fluorogenic assay for measuring caspase-1 activity, utilizing the substrate Mca-YVADAP-Lys(Dnp)-OH.

Assay Principle

The assay employs a fluorogenic substrate, Mca-YVADAP-Lys(Dnp)-OH, to quantify caspase-1 enzymatic activity.[7][8][9] This substrate is a peptide containing the optimal caspase-1 cleavage sequence (YVAD) flanked by a fluorescent reporter molecule (Mca, 7-Methoxycoumarin-4-yl) and a quenching molecule (Dnp, 2,4-Dinitrophenyl).

In its intact state, the proximity of the Dnp quencher to the Mca fluorophore suppresses fluorescence via Förster Resonance Energy Transfer (FRET). When active caspase-1 is present, it cleaves the peptide at the aspartic acid residue (D). This cleavage separates the Mca fluorophore from the Dnp quencher, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to caspase-1 activity. The assay is typically monitored at an excitation wavelength of 320-400 nm and an emission wavelength of 405-505 nm.[9][10][11]

Specific inhibitors of caspase-1 will bind to the enzyme and prevent the cleavage of the substrate, thus leading to a reduction in the fluorescence signal. This principle allows for the screening and characterization of potential caspase-1 inhibitors, including the determination of their potency (e.g., IC50 values).

Key Signaling Pathway: Caspase-1 Activation via the Inflammasome

Caspase-1 is activated through the assembly of an inflammasome complex, which is triggered by various pathogenic and sterile danger signals.[12] The NLRP3 inflammasome is one of the most well-characterized pathways.

G PAMPs PAMPs / DAMPs (e.g., ATP, Toxins) NLRP3 NLRP3 Sensor PAMPs->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome (Oligomerization) NLRP3->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Promotes Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves IL1b Mature IL-1β (Secretion) ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 (Secretion) ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminus (Pore Formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pyroptosis->Inflammation

Caption: Canonical NLRP3 inflammasome activation pathway leading to Caspase-1 activation.

Specific Inhibitors of Caspase-1

A variety of inhibitors can be used to study and modulate caspase-1 activity. They differ in their mechanism of action, specificity, and potency.

InhibitorTypeMechanism of ActionTypical IC50 / Ki
Ac-YVAD-CMK Peptide-basedIrreversible, covalent modification of the catalytic cysteine.[4]~0.75 nM (Ki for ICE)
Belnacasan (VX-765) Small Molecule (Prodrug)Prodrug converted to VRT-043198, which covalently modifies the catalytic cysteine.[1]~0.7 µM (for IL-1β release); 0.8 nM (Ki for VRT-043198)[13]
NSC697923 Small MoleculePotently inhibits enzymatic activity.1.737 µM[14]
Ac-YVAD-CHO Peptide-basedReversible aldehyde inhibitor.Positive control in many kits.[10]

Note: IC50 and Ki values can vary significantly based on assay conditions, substrate concentration, and enzyme source.

Experimental Protocols

Materials and Reagents
  • Recombinant Human Caspase-1 (active)

  • Fluorogenic Substrate: Mca-YVADAP-Lys(Dnp)-OH TFA

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Specific Inhibitors: Ac-YVAD-CMK, Belnacasan (VX-765), etc.

  • Solvent for inhibitors (e.g., DMSO, high purity)

  • 96-well, opaque microplates (e.g., black, flat-bottom)

  • Fluorescence microplate reader with filters for Ex/Em = 328/420 nm or similar.

Experimental Workflow for IC50 Determination

G cluster_0 A Prepare Reagents B Serial Dilution of Inhibitor A->B C Add Caspase-1 to Wells A->C D Add Inhibitor Dilutions (or vehicle) B->D E Pre-incubate (10-15 min, RT) D->E F Initiate Reaction (Add Substrate) E->F G Incubate (1-2 hours, RT, dark) F->G H Read Fluorescence (Ex/Em) G->H I Data Analysis (Calculate % Inhibition, Plot IC50 Curve) H->I

Caption: Workflow for determining the IC50 value of a Caspase-1 inhibitor.

Protocol for Determining Inhibitor IC50
  • Reagent Preparation:

    • Prepare Caspase Assay Buffer. Keep on ice.

    • Prepare a 10 mM stock solution of the Mca-YVADAP-Lys(Dnp)-OH substrate in DMSO. Dilute to a 2X working concentration (e.g., 50 µM) in Caspase Assay Buffer just before use. Protect from light.

    • Prepare a 10 mM stock solution of the test inhibitor in DMSO.

    • Dilute recombinant caspase-1 to a 2X working concentration in Caspase Assay Buffer. The optimal concentration should be determined empirically to ensure the signal falls within the linear range of the instrument.

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the inhibitor stock solution in Caspase Assay Buffer to generate a range of concentrations (e.g., 10-point, 1:3 dilution series). Include a vehicle control (DMSO at the same final concentration as the inhibitor wells).

  • Assay Plate Setup:

    • Set up the 96-well plate as follows (volumes are per well for a final 100 µL reaction):

      • Blank (No Enzyme): 50 µL Assay Buffer

      • Positive Control (100% Activity): 25 µL Assay Buffer + 25 µL Vehicle Control

      • Inhibitor Wells: 25 µL Assay Buffer + 25 µL of each inhibitor dilution

    • Add 25 µL of the 2X caspase-1 working solution to the Positive Control and Inhibitor wells.

    • Mix gently and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the 2X substrate working solution to all wells.

    • Immediately start measuring fluorescence in a kinetic mode (e.g., every 2 minutes for 60 minutes) or as an endpoint reading after 1-2 hours of incubation at room temperature, protected from light.

  • Data Analysis:

    • Subtract the average fluorescence of the Blank wells from all other readings.

    • Determine the reaction rate (V) from the linear portion of the kinetic curve or use the endpoint fluorescence values.

    • Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value.

Logical Relationship: Inhibition of Substrate Cleavage

The core of the assay is the inhibitor's ability to block the enzyme's catalytic activity.

G Casp1 Active Caspase-1 Blocked Inactive Complex Casp1->Blocked Cleavage Cleavage Event Casp1->Cleavage Inhibitor Specific Inhibitor (e.g., VX-765) Inhibitor->Blocked Binds To Substrate Mca-YVAD-AP-Lys(Dnp) (Quenched Fluorescence) Substrate->Cleavage Binds To Blocked->Substrate Cannot Bind/ Cleave Products Cleaved Products (Mca + YVAD...) (High Fluorescence) Cleavage->Products Results In

Caption: Mechanism of caspase-1 inhibition preventing substrate cleavage and fluorescence.

Application Notes & Troubleshooting

  • Substrate Specificity: While the YVAD sequence is preferred by caspase-1, other caspases (e.g., caspase-4 and -5) may show some activity.[4] To ensure specificity, run parallel assays with specific inhibitors for other caspases or use cell lysates from knockout models.

  • Inhibitor Solubility: Ensure inhibitors are fully dissolved in the stock solvent (typically DMSO) before diluting in aqueous assay buffer. Poor solubility can lead to inaccurate IC50 values.

  • Enzyme Activity: The activity of recombinant enzymes can vary between lots and decrease with freeze-thaw cycles. It is crucial to run a positive control (uninhibited enzyme) in every experiment.

  • Inner Filter Effect: At high substrate or compound concentrations, fluorescence can be quenched by the compounds themselves. Always check if the inhibitor or substrate absorbs light at the excitation or emission wavelengths and work within a linear signal range.

  • Irreversible vs. Reversible Inhibitors: The pre-incubation time between the enzyme and inhibitor is particularly important for irreversible or slow-binding inhibitors to ensure that binding has reached equilibrium before the substrate is added.

References

Troubleshooting & Optimization

How to dissolve Mca-YVADAP-Lys(Dnp)-OH TFA for assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for the effective use of Mca-YVADAP-Lys(Dnp)-OH TFA, a fluorogenic substrate for caspase-1 and angiotensin-converting enzyme 2 (ACE2), in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic peptide that functions as a fluorogenic substrate for enzymes like caspase-1 and ACE2.[1][2][3] Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[2] The peptide sequence contains a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), and a quencher molecule, 2,4-dinitrophenyl (Dnp).[2] In the intact substrate, the close proximity of the Dnp quencher to the Mca fluorophore suppresses its fluorescence.[2] Upon enzymatic cleavage of the peptide backbone, the Mca group is separated from the Dnp group, leading to a measurable increase in fluorescence.[2]

Q2: What are the primary applications of this substrate?

This substrate is widely used for:

  • Detecting and measuring the activity of caspase-1 (Interleukin-1 Converting Enzyme or ICE).[4]

  • Assaying the enzymatic activity of angiotensin-converting enzyme 2 (ACE2).[2]

  • Studying inflammatory processes and apoptosis.[2]

  • High-throughput screening of potential inhibitors for caspase-1 and ACE2.

Q3: What are the excitation and emission wavelengths for the Mca fluorophore?

The optimal excitation wavelength for Mca is in the range of 320-328 nm, and the emission should be measured at 405-420 nm.

Dissolution Protocol and Troubleshooting

Proper dissolution of the substrate is critical for obtaining accurate and reproducible results. The following sections provide a detailed protocol and a guide to troubleshoot common issues.

Recommended Solvents and Stock Solution Preparation

The choice of solvent is crucial for ensuring the stability and activity of the substrate. The trifluoroacetate (TFA) salt form of the peptide enhances its solubility.[5]

SolventConcentrationNotes
DMSO ≥10 mMRecommended for preparing high-concentration stock solutions. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Water 22.22 mg/mL (17.65 mM)Requires adjustment of the pH to 9 with 1M NaOH and may require ultrasonication to fully dissolve.[1] If using water, it is recommended to filter-sterilize the working solution with a 0.22 µm filter before use.[1]

Detailed Protocol for Dissolving in DMSO:

  • Equilibrate the Vial: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.

  • Add DMSO: Using a calibrated pipette, add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex: Gently vortex the vial for 1-2 minutes to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Incomplete Dissolution in DMSO Insufficient vortexing or low-quality DMSO.Vortex for a longer duration. If the issue persists, gently warm the solution to 37°C for a few minutes. Ensure the DMSO is anhydrous and of high purity.
Precipitation Upon Dilution in Aqueous Buffer The final concentration of the substrate in the assay buffer is too high, or the buffer composition is incompatible.Prepare the working solution fresh for each experiment.[6] Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on enzyme activity. Perform a solubility test with your specific assay buffer by making a small batch of the working solution.
High Background Fluorescence Autohydrolysis of the substrate or contamination of reagents/plate.Prepare fresh working solutions for each experiment. Use high-purity reagents and non-fluorescent microplates designed for fluorescence assays. Run a control well without the enzyme to determine the background fluorescence.
Low Signal or No Change in Fluorescence Inactive enzyme, incorrect buffer conditions (pH, ionic strength), or degraded substrate.Verify the activity of your enzyme with a known positive control. Optimize the assay buffer conditions. Ensure the substrate has been stored correctly and has not undergone multiple freeze-thaw cycles.

Experimental Workflow

The following diagram illustrates a typical workflow for an enzymatic assay using this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagent_prep Prepare Assay Buffer and Reagents substrate_prep Prepare Substrate Stock Solution (in DMSO) enzyme_prep Prepare Enzyme Working Solution inhibitor_prep Prepare Inhibitor (if applicable) plate_setup Add Buffer, Inhibitor, and Enzyme to Plate inhibitor_prep->plate_setup 1. Setup Plate pre_incubation Pre-incubate (if applicable) plate_setup->pre_incubation 2. Pre-incubate initiate_reaction Add Substrate Working Solution pre_incubation->initiate_reaction 3. Start Reaction read_plate Measure Fluorescence (Kinetic or Endpoint) initiate_reaction->read_plate 4. Measure Signal data_analysis Calculate Reaction Rates and Analyze Data read_plate->data_analysis 5. Analyze results Generate Results (e.g., IC50 values) data_analysis->results 6. Conclude inflammasome_pathway cluster_activation Inflammasome Activation cluster_cleavage Enzymatic Cleavage cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs PRR PRR Activation (e.g., NLRP3) PAMPs->PRR Recognized by ASC ASC Recruitment PRR->ASC Leads to ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits & Activates Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis Substrate Mca-YVADAP-Lys(Dnp)-OH (Quenched Fluorescence) Casp1->Substrate Cleaves Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces Cleaved_Substrate Cleaved Products (Increased Fluorescence) Substrate->Cleaved_Substrate Results in IL1B Mature IL-1β Pro_IL1B->IL1B Forms

References

Mca-YVADAP-Lys(Dnp)-OH TFA high background fluorescence issue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during enzymatic assays using this substrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorogenic substrate that utilizes Fluorescence Resonance Energy Transfer (FRET).[1][2] The substrate consists of a peptide sequence (YVADAP) flanked by a fluorophore (Mca, 7-methoxycoumarin-4-yl)acetyl) and a quencher (Dnp, 2,4-dinitrophenyl).[1][2] In its intact state, the quencher is in close proximity to the fluorophore, suppressing its fluorescence.[1] Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[1]

Q2: Which enzymes can cleave this compound?

A2: This substrate is primarily designed for assaying the activity of Caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2).[3][4][5][6]

  • Caspase-1 cleaves the peptide bond between the aspartic acid (D) and alanine (A) residues within the YVAD sequence.[1]

  • ACE2 has been shown to cleave this substrate at a different position, typically between the proline (P) and lysine (K) residues.[2]

Q3: What are the optimal excitation and emission wavelengths for the Mca fluorophore?

A3: The liberated Mca fluorophore has an excitation maximum in the range of 320-328 nm and an emission maximum in the range of 392-420 nm. It is crucial to consult your instrument's specifications to determine the optimal filter set or monochromator settings.

Q4: How should I prepare and store the this compound substrate stock solution?

A4: The substrate is typically provided as a trifluoroacetate (TFA) salt. It is recommended to dissolve it in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution. This stock solution should be aliquoted and stored at -20°C or -80°C, protected from light and moisture to prevent degradation.[3] Avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can significantly reduce the sensitivity and dynamic range of your assay. The following guide addresses common causes and provides systematic solutions to mitigate this issue.

Problem: High fluorescence signal in my "no-enzyme" or "inhibitor-treated" control wells.

This indicates that the observed fluorescence is independent of specific enzymatic activity. The potential sources and troubleshooting steps are outlined below.

Substrate-Related Issues
Potential Cause Troubleshooting Steps Expected Outcome
Substrate Degradation/Spontaneous Hydrolysis 1. Prepare fresh substrate dilutions in assay buffer immediately before use. 2. Protect the substrate stock solution and assay plates from light. 3. Perform a time-course experiment with the substrate in assay buffer alone to monitor for a time-dependent increase in fluorescence.A significant reduction in background fluorescence. The time-course experiment should show a flat baseline.
Substrate Purity 1. If possible, verify the purity of the substrate using HPLC. 2. Consider purchasing the substrate from a different, reputable supplier.A lower baseline fluorescence with a new, high-purity batch of substrate.
High Substrate Concentration 1. Titrate the substrate concentration in your assay. Start with a lower concentration and determine the optimal concentration that provides a good signal-to-background ratio.A decrease in background fluorescence without a significant loss of the enzymatic signal.
Buffer and Reagent-Related Issues
Potential Cause Troubleshooting Steps Expected Outcome
Autofluorescent Buffer Components 1. Test the fluorescence of individual buffer components (e.g., buffer salts, additives, BSA) at the assay wavelengths. 2. If a component is fluorescent, try to find a non-fluorescent alternative. 3. Prepare fresh buffers using high-purity water and reagents.Identification and replacement of the fluorescent component, leading to a lower background.
Buffer Contamination 1. Prepare fresh, sterile-filtered assay buffers. 2. Ensure proper aseptic techniques to prevent microbial growth, which can be a source of fluorescence.A reduction in background fluorescence in newly prepared, sterile buffers.
Presence of Contaminating Proteases 1. If using cell lysates or other biological samples, consider adding a broad-spectrum protease inhibitor cocktail (excluding inhibitors of your enzyme of interest). 2. For purified enzyme assays, ensure the purity of your enzyme preparation.A decrease in background signal if non-specific proteolysis was the cause.
Experimental Conditions and Instrumentation
Potential Cause Troubleshooting Steps Expected Outcome
Inappropriate Assay Plate 1. Use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.A significant reduction in background fluorescence compared to clear or white plates.
Incorrect Instrument Settings 1. Optimize the photomultiplier tube (PMT) gain or detector sensitivity. A high gain will amplify both the signal and the background. 2. Ensure the correct excitation and emission wavelengths and bandwidths are set.An improved signal-to-noise ratio by finding a balance between signal detection and background amplification.
Light Exposure 1. Minimize the exposure of the assay plate to ambient light before and during reading. 2. If performing a kinetic assay, reduce the frequency of measurements to minimize photobleaching of the substrate and product.A more stable and lower background signal over time.

Experimental Protocols

Key Experimental Parameters

The optimal conditions for your assay will depend on your specific enzyme, sample type, and instrumentation. The following table provides a starting point for optimization.

Parameter Caspase-1 Assay ACE2 Assay
Substrate Concentration 10-50 µM10-50 µM
Enzyme Concentration Titrate to determine the optimal concentration for a linear reaction rate.Titrate to determine the optimal concentration for a linear reaction rate.
Assay Buffer 20-50 mM HEPES, pH 7.2-7.5, with 10 mM DTT (add fresh), 2-5 mM EDTA50 mM MES, pH 6.5, with 300 mM NaCl, 10 µM ZnCl₂, 0.01% Triton X-100
Incubation Temperature 37°C37°C
Incubation Time 30-120 minutes (kinetic or endpoint)30-120 minutes (kinetic or endpoint)
Excitation Wavelength ~325 nm~325 nm
Emission Wavelength ~395 nm~395 nm
Detailed Protocol: Troubleshooting High Background Fluorescence

This protocol outlines a systematic approach to identify the source of high background fluorescence.

1. Reagent and Buffer Preparation:

  • Prepare fresh assay buffers (Caspase-1 and ACE2 specific) using high-purity water and reagents.
  • Prepare a fresh stock solution of this compound in DMSO.
  • Prepare working dilutions of the substrate in the respective assay buffers immediately before use.

2. Plate Setup:

  • Use a black, opaque 96-well plate.
  • Set up the following control wells in triplicate:
  • Buffer Blank: Assay buffer only.
  • Substrate Blank: Assay buffer + substrate.
  • Enzyme Control (if applicable): Assay buffer + enzyme.
  • "No-Enzyme" Control: Your complete assay mixture (buffer, substrate, sample diluent) without the enzyme.
  • Inhibitor Control: Your complete assay mixture with a known inhibitor of your target enzyme.

3. Assay Procedure:

  • Add all components to the wells as per your standard protocol, ensuring the final volumes are consistent.
  • Incubate the plate at the desired temperature, protected from light.
  • Read the fluorescence at multiple time points (e.g., 0, 30, 60, and 120 minutes) using the appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Subtract the fluorescence of the "Buffer Blank" from all other readings.
  • Analyze the fluorescence of the "Substrate Blank" over time. A significant increase indicates substrate instability.
  • Compare the "No-Enzyme" control to the "Substrate Blank". A higher signal in the "No-Enzyme" control may suggest autofluorescence from your sample matrix.
  • The "Inhibitor Control" should have a fluorescence signal close to the "No-Enzyme" control. A high signal here points to non-enzymatic fluorescence.

Visualizations

Signaling_Pathway Canonical Inflammasome Activation Pathway PAMPs PAMPs/DAMPs PRR PRR (e.g., NLRP3) PAMPs->PRR Signal 1 ASC ASC Adaptor PRR->ASC Oligomerization Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b Active IL-1β Pro_IL1b->IL1b Troubleshooting_Workflow Troubleshooting High Background Fluorescence Start High Background Fluorescence Observed Check_Controls Analyze Control Wells: - No-Enzyme Control - Substrate Blank Start->Check_Controls Substrate_Issue Is Substrate Blank High? Check_Controls->Substrate_Issue Buffer_Issue Is No-Enzyme Control High? Substrate_Issue->Buffer_Issue No Troubleshoot_Substrate Troubleshoot Substrate: - Check for degradation - Titrate concentration - Verify purity Substrate_Issue->Troubleshoot_Substrate Yes Troubleshoot_Buffer Troubleshoot Buffer/Reagents: - Check for autofluorescence - Test for contamination Buffer_Issue->Troubleshoot_Buffer Yes Instrument_Issue Check Instrumentation: - Use black plates - Optimize PMT gain - Verify wavelength settings Buffer_Issue->Instrument_Issue No Resolved Issue Resolved Troubleshoot_Substrate->Resolved Troubleshoot_Buffer->Resolved Instrument_Issue->Resolved Cause_Relationship Potential Causes of High Background Fluorescence cluster_Reagents Reagents cluster_Conditions Experimental Conditions cluster_Instrumentation Instrumentation High_Background High Background Fluorescence Substrate Substrate Degradation/ Impurity High_Background->Substrate Buffer Buffer Autofluorescence/ Contamination High_Background->Buffer Plate Inappropriate Plate (e.g., clear) High_Background->Plate Light Light Exposure/ Photobleaching High_Background->Light Settings Incorrect Settings (e.g., high gain) High_Background->Settings

References

Preventing fluorescence quenching issues with Mca-YVADAP-Lys(Dnp)-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mca-YVADAP-Lys(Dnp)-OH TFA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this fluorogenic substrate.

Understanding the Assay

Mca-YVADAP-Lys(Dnp)-OH is a fluorogenic substrate used to detect the activity of caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3] Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1] The substrate consists of a peptide sequence, Tyr-Val-Ala-Asp-Ala-Pro, which is recognized and cleaved by caspase-1.[1] This peptide is flanked by a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).[1]

In the intact substrate, the close proximity of the Mca fluorophore and the Dnp quencher leads to the suppression of fluorescence through FRET.[1] When caspase-1 cleaves the peptide at the aspartic acid residue, the Mca fluorophore is separated from the Dnp quencher.[1] This separation disrupts FRET, resulting in a significant increase in fluorescence that can be measured to quantify enzyme activity.[1]

cluster_0 Intact Substrate (No Fluorescence) cluster_1 Cleaved Substrate (Fluorescence) Mca Mca Peptide YVADAP-Lys Mca->Peptide Dnp Dnp Mca->Dnp Energy Transfer Peptide->Dnp Caspase-1 Caspase-1 Quenching FRET (Fluorescence Quenched) Mca_cleaved Mca-YVAD Fluorescence Fluorescence (Signal Detected) Mca_cleaved->Fluorescence Light Emission Dnp_cleaved AP-Lys(Dnp) Caspase-1->Mca_cleaved Cleavage Caspase-1->Dnp_cleaved

Figure 1: Mechanism of this compound cleavage by Caspase-1.

Quantitative Data

A comprehensive understanding of the photophysical properties of the Mca-Dnp FRET pair is essential for accurate assay design and data interpretation.

Table 1: Photophysical Properties of Mca and Dnp
MoietyTypeExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (ΦF)
Mca Fluorophore~325 nm~392 nm~14,500 M⁻¹cm⁻¹ at 325 nm~0.49
Dnp Quencher~363 nmNon-fluorescent--

Data sourced from a technical guide on the Mca-Dnp FRET pair.[4]

Table 2: FRET Characteristics of the Mca-Dnp Pair
ParameterValueDescription
Förster Distance (R₀) ~36.5 ÅThe distance at which FRET efficiency is 50%. This indicates a suitable working distance for peptide substrates.
Spectral Overlap GoodThe emission spectrum of Mca has a significant overlap with the absorption spectrum of Dnp, which is necessary for efficient FRET.

Data sourced from a study on FRET pairs.[5]

Experimental Protocol: Caspase-1 Activity Assay

This protocol provides a general procedure for measuring caspase-1 activity in cell lysates using this compound. Optimization may be required for specific experimental conditions.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 1 mM DTT)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10% sucrose, 10 mM DTT)

  • Recombinant active caspase-1 (for positive control)

  • Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) (for negative control)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Store the stock solution in aliquots at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.[2]

    • On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 100 µM) in Assay Buffer.

  • Cell Lysate Preparation:

    • Induce apoptosis or inflammasome activation in your cell line of interest to activate caspase-1.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a black 96-well microplate, add the following to each well:

      • Sample wells: 50 µL of cell lysate (containing 50-200 µg of protein) + 50 µL of Assay Buffer.

      • Positive control: 50 µL of diluted active caspase-1 in Assay Buffer.

      • Negative control (inhibitor): 50 µL of cell lysate + caspase-1 inhibitor + Assay Buffer to a final volume of 100 µL.

      • Blank (no enzyme): 50 µL of Cell Lysis Buffer + 50 µL of Assay Buffer.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the diluted this compound working solution to each well. The final substrate concentration is typically in the range of 10-50 µM.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 1-2 hours at an excitation wavelength of ~325 nm and an emission wavelength of ~392 nm.[7]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence intensity versus time.

    • The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase-1 activity in the sample.

cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Substrate_Prep Prepare Substrate (Stock & Working Solutions) Plate_Setup Set up 96-well Plate (Samples, Controls, Blank) Substrate_Prep->Plate_Setup Lysate_Prep Prepare Cell Lysate (Induce, Lyse, Quantify) Lysate_Prep->Plate_Setup Add_Substrate Initiate Reaction (Add Substrate to all wells) Plate_Setup->Add_Substrate Read_Plate Kinetic Measurement (Ex: 325 nm, Em: 392 nm) Add_Substrate->Read_Plate Subtract_Blank Subtract Blank Fluorescence Read_Plate->Subtract_Blank Plot_Data Plot Fluorescence vs. Time Subtract_Blank->Plot_Data Calculate_Rate Determine Reaction Rate (Slope) Plot_Data->Calculate_Rate

Figure 2: Experimental workflow for a Caspase-1 activity assay.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during your experiments with this compound.

High Background Fluorescence

Q: My blank and negative control wells show high fluorescence. What could be the cause?

A: High background fluorescence can obscure the true signal and reduce the assay's sensitivity. Potential causes include:

  • Substrate Instability/Spontaneous Hydrolysis:

    • Cause: The substrate may degrade over time, leading to the release of the Mca fluorophore.

    • Solution: Always prepare fresh substrate solutions for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[2]

  • Autofluorescent Compounds:

    • Cause: Test compounds, buffers, or components of the cell culture media may be inherently fluorescent at the excitation and emission wavelengths of Mca.

    • Solution: Screen all assay components for intrinsic fluorescence before conducting the main experiment. If a test compound is autofluorescent, its signal may need to be subtracted, which could impact sensitivity.

  • Contamination:

    • Cause: Contamination of reagents or samples with proteases can lead to premature substrate cleavage.

    • Solution: Use high-purity, sterile reagents and labware. Always use fresh pipette tips for each sample to prevent cross-contamination.

  • Incomplete Quenching:

    • Cause: In some instances, the Dnp quencher may not completely suppress the fluorescence of the Mca fluorophore in the intact substrate.

    • Solution: Ensure the substrate is fully dissolved and that the assay buffer conditions are optimal.

Low or No Signal

Q: I am not observing an increase in fluorescence over time in my positive control or experimental samples. What should I check?

A: A lack of signal suggests a problem with the enzyme, the substrate, or the assay conditions.

  • Inactive Enzyme:

    • Cause: The caspase-1 in your samples or the recombinant positive control may have lost activity due to improper storage or handling.

    • Solution: Ensure that cell lysates are prepared fresh and kept on ice. Verify the activity of the recombinant caspase-1 with a fresh batch if necessary.

  • Sub-optimal Assay Conditions:

    • Cause: The pH, ionic strength, or temperature of the assay buffer may not be optimal for caspase-1 activity.

    • Solution: Confirm that the assay buffer pH is within the optimal range for caspase-1 (typically around pH 7.4). Ensure the assay is performed at the recommended temperature (usually 37°C).

  • Incorrect Instrument Settings:

    • Cause: The fluorescence plate reader may not be set to the correct excitation and emission wavelengths for Mca.

    • Solution: Double-check that the instrument is set to an excitation wavelength of approximately 325 nm and an emission wavelength of around 392 nm.

  • Presence of Inhibitors:

    • Cause: Your cell lysate may contain endogenous caspase inhibitors, or components of your buffers (e.g., high concentrations of certain salts or chelating agents) may be inhibiting the enzyme.

    • Solution: If inhibition is suspected, you may need to purify your sample or perform a buffer exchange.

Signal Decreases Over Time

Q: The fluorescence signal in my wells, including the controls, is decreasing over time. What is happening?

A: A decreasing signal can be due to several factors:

  • Photobleaching:

    • Cause: Excessive exposure of the Mca fluorophore to the excitation light can cause it to lose its ability to fluoresce.

    • Solution: Reduce the number of kinetic readings or the intensity of the excitation light if your plate reader allows for these adjustments.

  • Substrate or Fluorophore Sticking to the Plate:

    • Cause: The peptide substrate or the cleaved fluorophore may adhere to the plastic of the microplate wells.

    • Solution: Consider including a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to prevent sticking.[8]

  • Inner Filter Effect:

    • Cause: At very high substrate or sample concentrations, the excitation or emission light can be absorbed by the components in the well, leading to a non-linear or decreasing signal.

    • Solution: Try diluting your sample or using a lower substrate concentration.

Start Problem with Fluorescence Signal High_BG High Background Fluorescence? Start->High_BG Low_Signal Low or No Signal? High_BG->Low_Signal No Check_Substrate Check Substrate Stability (Fresh Aliquots) High_BG->Check_Substrate Yes Decreasing_Signal Decreasing Signal? Low_Signal->Decreasing_Signal No Check_Enzyme Verify Enzyme Activity (Fresh Lysate/Control) Low_Signal->Check_Enzyme Yes Reduce_Photobleaching Reduce Excitation Light/ Fewer Readings Decreasing_Signal->Reduce_Photobleaching Yes Screen_Compounds Screen for Autofluorescence Check_Substrate->Screen_Compounds Check_Contamination Use Sterile Technique Screen_Compounds->Check_Contamination Optimize_Buffer Optimize Assay Conditions (pH, Temp) Check_Enzyme->Optimize_Buffer Check_Settings Confirm Instrument Settings (Ex/Em Wavelengths) Optimize_Buffer->Check_Settings Check_Inhibitors Investigate Potential Inhibitors Check_Settings->Check_Inhibitors Add_Detergent Add Detergent to Buffer (e.g., 0.01% Triton X-100) Reduce_Photobleaching->Add_Detergent Check_Concentration Check for Inner Filter Effect (Dilute Sample/Substrate) Add_Detergent->Check_Concentration

Figure 3: Troubleshooting decision tree for this compound assays.

References

Troubleshooting low signal in caspase-1 assay with Mca-YVADAP-Lys(Dnp)-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA in caspase-1 activity assays.

Troubleshooting Guide: Low Signal in Caspase-1 Assay

Low or no signal is a common issue in caspase-1 assays. This guide provides a step-by-step approach to identify and resolve the root cause of the problem.

Question: I am not seeing any signal or a very low signal in my caspase-1 assay. What are the possible causes and how can I troubleshoot this?

Answer: A low or absent signal in your caspase-1 assay can stem from several factors, ranging from inactive enzymes to suboptimal assay conditions. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_reagents Reagent Integrity Checks cluster_enzyme Enzyme Activity Checks cluster_protocol Protocol Review cluster_instrument Instrument Settings start Start: Low/No Signal check_reagents 1. Verify Reagent Integrity start->check_reagents check_enzyme 2. Confirm Caspase-1 Activity check_reagents->check_enzyme Reagents OK storage Substrate Storage: - Stored at -20°C? - Protected from light? - Avoided freeze-thaw cycles? check_reagents->storage buffer Assay Buffer: - Correct pH? - Contains DTT? check_reagents->buffer check_protocol 3. Review Assay Protocol check_enzyme->check_protocol Enzyme OK positive_control Positive Control: - Run a known active  caspase-1 sample. check_enzyme->positive_control cell_lysate Sample Preparation: - Efficient cell lysis? - Protease inhibitors avoided? check_enzyme->cell_lysate check_instrument 4. Check Instrument Settings check_protocol->check_instrument Protocol OK concentrations Concentrations: - Substrate concentration optimal? - Protein concentration sufficient? check_protocol->concentrations incubation Incubation: - Correct time and temperature? check_protocol->incubation end_resolved Issue Resolved check_instrument->end_resolved Signal restored end_unresolved Contact Technical Support check_instrument->end_unresolved Still no signal wavelengths Wavelengths: - Excitation: ~325 nm - Emission: ~395 nm check_instrument->wavelengths gain Gain Settings: - Is the gain set appropriately? check_instrument->gain

Caption: Troubleshooting workflow for low signal in caspase-1 assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound substrate?

A1: This substrate's functionality is based on Fluorescence Resonance Energy Transfer (FRET).[1] The Mca (7-Methoxycoumarin-4-yl)acetyl group is a fluorophore, and the Dnp (2,4-dinitrophenyl) group acts as a quencher. In the intact peptide, the close proximity of Mca and Dnp leads to the quenching of Mca's fluorescence.[1][2] Caspase-1 cleaves the peptide sequence between aspartic acid (D) and alanine (A).[1] This cleavage separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity that is proportional to caspase-1 activity.[1][2]

Q2: How should I store and handle the this compound substrate?

A2: Proper storage is critical for maintaining the substrate's activity. It should be stored at -20°C and protected from light.[1][2] It is also advisable to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2] For optimal stability, you can aliquot the substrate into smaller, single-use volumes upon receipt.[2]

Q3: My signal is high in both my control and experimental samples. What could be the cause?

A3: High background signal can be due to several factors:

  • Substrate Degradation: Improper storage or handling can lead to spontaneous cleavage of the substrate.

  • Contamination: Contamination of your samples or reagents with other proteases can lead to non-specific cleavage.

  • Incorrect Blanking: Ensure you are using a proper blank (e.g., assay buffer with substrate but no enzyme) to subtract background fluorescence.

Q4: What are appropriate positive and negative controls for my caspase-1 assay?

A4:

  • Positive Control: A sample known to have high caspase-1 activity is an essential positive control. This could be a cell lysate from cells treated with a known inducer of pyroptosis (e.g., nigericin or LPS and ATP in macrophages), or purified active caspase-1 enzyme.[3]

  • Negative Control: A negative control should contain all the reaction components except for the active caspase-1. This can be a lysate from untreated cells or a reaction where a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) has been added.[4]

Q5: What is the optimal concentration of the this compound substrate to use in my assay?

A5: The optimal substrate concentration can vary depending on the experimental conditions. A typical starting point is in the range of 10-50 µM. However, it is recommended to perform a substrate titration to determine the optimal concentration for your specific assay conditions to ensure that the substrate is not a limiting factor.

Data and Properties

Table 1: Physicochemical and Spectroscopic Properties of Mca-YVADAP-Lys(Dnp)-OH

PropertyValue
Molecular FormulaC₅₃H₆₄N₁₀O₁₉
Molecular Weight1145.13 g/mol [1]
Excitation Wavelength~325 nm
Emission Wavelength~395 nm
Purity>95% (by HPLC)[2]

Table 2: Recommended Reagent Concentrations for Caspase-1 Assay

ReagentRecommended Concentration
This compound10 - 50 µM
DTT5 - 10 mM
Cell Lysate Protein50 - 200 µg[5]

Signaling Pathway

The activation of caspase-1 is a key event in the inflammatory response and is tightly regulated by multiprotein complexes called inflammasomes.

Caspase1_Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP, toxins) NLRP3 NLRP3 Inflammasome (Sensor) PAMPs_DAMPs->NLRP3 activates ASC ASC (Adaptor Protein) NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 (Zymogen) ASC->Pro_Casp1 recruits Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves GasderminD Gasdermin D Active_Casp1->GasderminD cleaves IL1b Mature IL-1β (Inflammatory Cytokine) Pro_IL1b->IL1b Pyroptosis Pyroptosis (Inflammatory Cell Death) GasderminD->Pyroptosis induces pore formation

Caption: Canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation.[1]

Experimental Protocol: Caspase-1 Activity Assay

This protocol provides a general framework for measuring caspase-1 activity in cell lysates using the this compound substrate. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound substrate

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 1 mM EDTA)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • Dithiothreitol (DTT)

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Sample Preparation:

    • Induce caspase-1 activation in your cells using an appropriate stimulus. Remember to include untreated cells as a negative control.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Assay Buffer.

    • Include a blank control containing 50 µL of Assay Buffer without any cell lysate.

  • Reaction Initiation:

    • Prepare a 2X reaction mix containing Assay Buffer and this compound substrate. The final substrate concentration should be 10-50 µM.

    • Add 50 µL of the 2X reaction mix to each well.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 395 nm.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all other readings.

    • The increase in fluorescence intensity in your experimental samples compared to the control is indicative of caspase-1 activity. Results can be expressed as relative fluorescence units (RFU) or as fold-change over the control.

References

Impact of TFA salt on Mca-YVADAP-Lys(Dnp)-OH TFA assay performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Mca-YVADAP-Lys(Dnp)-OH TFA salt in enzymatic assays. It is intended for researchers, scientists, and drug development professionals who may encounter issues related to the trifluoroacetic acid (TFA) counter-ion present in the lyophilized peptide substrate.

Frequently Asked Questions (FAQs)

Q1: What is the Mca-YVADAP-Lys(Dnp)-OH substrate and how does it work?

Mca-YVADAP-Lys(Dnp)-OH is a fluorogenic substrate used to measure the activity of enzymes like caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3] The substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1] It contains a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).[1] In the intact peptide, the Dnp group quenches the fluorescence of the Mca group. When the enzyme cleaves the peptide sequence, the Mca fluorophore is separated from the Dnp quencher, leading to a measurable increase in fluorescence.[1]

Q2: What is "TFA salt" and why is it present in my peptide?

TFA (trifluoroacetic acid) is a strong acid commonly used during the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent during purification by reverse-phase HPLC.[4][5] When the purified peptide is lyophilized, the TFA remains as a counter-ion to the positively charged amino groups in the peptide, forming a TFA salt. This is a standard outcome of the synthesis and purification process.

Q3: Can the TFA salt affect my assay performance?

Yes, residual TFA salt can interfere with biological assays in several ways.[4] It can alter the local pH of your assay buffer, potentially affecting enzyme activity. Furthermore, high concentrations of TFA have been reported to interfere with spectroscopic measurements and even alter the secondary structure of peptides. In fluorescence-based assays, TFA could potentially lead to quenching or autofluorescence, resulting in a higher background or a reduced signal window.

Q4: I am observing a high background fluorescence in my negative control wells. Could this be due to TFA?

While less common than other sources of interference, it is possible. Some studies have investigated the fluorescent properties of TFA and its adducts.[6] A more likely cause is autofluorescence from your test compounds or contaminated assay buffer. However, to rule out any contribution from the TFA salt, it is crucial to run a "substrate-only" control (assay buffer + this compound without the enzyme) to determine the baseline fluorescence.

Q5: My enzyme activity appears lower than expected. Can TFA be the cause?

Yes, this is a plausible scenario. The acidic nature of TFA can lower the pH of the reaction mixture if not adequately buffered, moving the enzyme out of its optimal pH range and reducing its activity. Additionally, strong interactions between the TFA counter-ion and the peptide substrate might subtly alter the substrate's conformation, making it a less efficient substrate for the enzyme.

Q6: When should I consider removing the TFA counter-ion?

You should consider removing the TFA counter-ion if you observe any of the following:

  • Poor reproducibility between experiments.

  • Unexpectedly high background or low signal-to-noise ratio.

  • Discrepancies between your results and published data for the same enzyme/inhibitor system.

  • Your downstream application is highly sensitive to pH or the presence of organic acids.

Data Presentation: Potential Impact of TFA Salt

The following table illustrates the potential quantitative impact of residual TFA salt on key assay parameters. These values are hypothetical and intended to serve as a guide for troubleshooting. The actual effect will depend on the final concentration of TFA in the assay, the buffering capacity of the system, and the specific enzyme being studied.

ParameterIdeal (TFA-free)Low TFA ContaminationHigh TFA ContaminationPotential Cause of Discrepancy
Background Fluorescence (RFU) 5075150Intrinsic fluorescence of TFA or TFA-induced substrate degradation.
Enzyme Activity (RFU/min) 200180120Sub-optimal pH due to TFA acidity; conformational changes in the enzyme or substrate.
Signal-to-Background Ratio 4.02.40.8Combination of increased background and decreased enzyme activity.
Calculated IC50 of Inhibitor 10 nM15 nM35 nMAltered enzyme kinetics leading to an apparent decrease in inhibitor potency.

Experimental Protocols

Standard Mca-YVADAP-Lys(Dnp)-OH Assay Protocol (for Caspase-1)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer with sufficient capacity to maintain a stable pH (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.4).
  • Substrate Stock Solution: Dissolve the this compound salt in DMSO to a concentration of 10 mM.[3] Store in aliquots at -20°C or -80°C, protected from light.[7]
  • Enzyme Solution: Dilute recombinant Caspase-1 in cold Assay Buffer to the desired working concentration. Keep on ice.
  • Inhibitor/Test Compound: Prepare a dilution series of your test compound in Assay Buffer.

2. Assay Procedure:

  • Perform the assay in a black, flat-bottom 96-well plate for fluorescence measurements.
  • Add 50 µL of Assay Buffer to all wells.
  • Add 10 µL of your inhibitor or vehicle control to the appropriate wells.
  • Add 20 µL of the diluted enzyme solution to all wells except the "no-enzyme" controls. Add 20 µL of Assay Buffer to the "no-enzyme" wells.
  • Pre-incubate the plate at 37°C for 15 minutes.
  • Prepare the substrate working solution by diluting the 10 mM stock into Assay Buffer to a final concentration of 100 µM.
  • Initiate the reaction by adding 20 µL of the 100 µM substrate working solution to all wells (final concentration will be 20 µM).
  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
  • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using an excitation wavelength of ~325 nm and an emission wavelength of ~395 nm.

Protocol for Counter-Ion Exchange (TFA to HCl)

This protocol is adapted from established methods to replace the TFA counter-ion with chloride.[4][8]

1. Materials:

  • Lyophilized this compound salt.
  • 10 mM Hydrochloric Acid (HCl) solution in ultrapure water.
  • Lyophilizer (freeze-dryer).

2. Procedure:

  • Dissolve the peptide TFA salt in 10 mM HCl at a concentration of approximately 1 mg/mL.[4]
  • Ensure the peptide is fully dissolved.
  • Freeze the solution at -80°C until completely solid.
  • Lyophilize the frozen solution until a dry, fluffy powder is obtained.
  • Repeat the process of dissolving in 10 mM HCl and lyophilizing two more times (for a total of three cycles) to ensure complete exchange of the counter-ion.[4]
  • After the final lyophilization, the resulting peptide will be the HCl salt. Reconstitute this peptide in your desired solvent (e.g., DMSO) for use in the assay.

Visualizations

Caspase-1 Activation Pathway

Caspase1_Pathway Simplified Caspase-1 Activation Pathway cluster_inflammasome PAMPs PAMPs / DAMPs Sensor Sensor Protein (e.g., NLRP3) PAMPs->Sensor Signal 1 ASC ASC Adaptor Sensor->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage Inflammasome Inflammasome Complex IL1b Active IL-1β (Inflammation) ProIL1b->IL1b

Caption: Canonical inflammasome pathway leading to the activation of Caspase-1.

Experimental Workflow for Mca-YVADAP-Lys(Dnp)-OH Assay

Assay_Workflow Enzyme Assay Experimental Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Add Buffer, Inhibitor, and Enzyme to 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction by adding Substrate C->D E Measure Fluorescence Kinetically (Ex: 325 nm, Em: 395 nm) D->E F Data Analysis (Calculate Rates, IC50) E->F

Caption: Step-by-step workflow for the fluorometric enzyme assay.

Troubleshooting Guide for TFA-Related Issues

Troubleshooting_TFA Troubleshooting TFA Salt Interference Start Assay Performance Issue: High Background, Low Activity, or Poor Reproducibility CheckControls Are controls (no-enzyme, no-substrate, vehicle) behaving as expected? Start->CheckControls TFA_Suspected TFA interference is possible. Consider counter-ion exchange. CheckControls->TFA_Suspected No Other_Issue Issue is likely not TFA. Troubleshoot other parameters: - Reagent concentration - Instrument settings - Buffer components CheckControls->Other_Issue Yes Perform_Exchange Perform Counter-Ion Exchange (e.g., TFA to HCl) TFA_Suspected->Perform_Exchange Re_Run_Assay Re-run assay with TFA-free peptide Perform_Exchange->Re_Run_Assay Issue_Resolved Issue Resolved Re_Run_Assay->Issue_Resolved Issue_Persists Issue Persists Re_Run_Assay->Issue_Persists Issue_Persists->Other_Issue

Caption: Decision tree for troubleshooting potential TFA salt interference.

References

How to correct for autofluorescence in Mca-YVADAP-Lys(Dnp)-OH TFA assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Mca-YVADAP-Lys(Dnp)-OH TFA assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a special focus on correcting for autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic substrate used to measure the activity of caspase-1 and angiotensin-converting enzyme 2 (ACE2).[1][2] It is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate contains a fluorescent reporter molecule, 7-methoxycoumarin-4-acetyl (Mca), and a quencher molecule, 2,4-dinitrophenyl (Dnp). In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. When caspase-1 cleaves the peptide sequence between the fluorophore and the quencher, they are separated, leading to a measurable increase in fluorescence.

Q2: What is autofluorescence and why is it a problem in this assay?

Autofluorescence is the natural fluorescence emitted by various components in a biological sample, such as cells, tissues, and even the assay medium itself.[3] Common sources include endogenous molecules like NADH, collagen, and riboflavin, as well as components in cell culture media like phenol red and fetal bovine serum (FBS).[4] This intrinsic fluorescence can interfere with the assay by increasing the background signal, which can mask the specific signal from the cleaved Mca substrate, thereby reducing the sensitivity and accuracy of the measurement.[3]

Q3: What are the primary sources of autofluorescence in my this compound assay?

The primary sources of autofluorescence in a typical cell-based this compound assay can be categorized as follows:

  • Cellular Components: Endogenous fluorophores within the cells, such as NADH, FAD, and lipofuscin, can contribute significantly to background fluorescence.[4]

  • Cell Culture Medium: Standard cell culture media often contain fluorescent components. Phenol red, a common pH indicator, is a major contributor to autofluorescence.[3][4] Serum (e.g., FBS) also contains various fluorescent molecules.[4]

  • Assay Plate: The type of microplate used can also affect background fluorescence. White plates, for instance, can increase background by reflecting excitation light, while clear plates may lead to crosstalk between wells.[3]

Q4: How can I minimize autofluorescence before starting my experiment?

Proactive measures can significantly reduce the impact of autofluorescence:

  • Use Phenol Red-Free Medium: Whenever possible, use a cell culture medium that does not contain phenol red for the duration of the experiment.[3][4]

  • Use a Specialized Low-Fluorescence Medium: Consider using commercially available low-fluorescence media, such as FluoroBrite™, especially for long-term experiments with living cells.[4]

  • Optimize Serum Concentration: Reduce the serum concentration to the minimum required for cell viability during the assay.[4]

  • Choose the Right Assay Plate: For adherent cells, black plates with a clear bottom are recommended as they minimize background fluorescence, prevent crosstalk, and allow for bottom reading.[3]

  • Wash Cells Before Assay: If possible, wash the cells with a non-fluorescent buffer like PBS to remove residual fluorescent components from the culture medium before adding the assay reagents.[5]

Troubleshooting Guides

Issue 1: High Background Fluorescence in Control Wells

Symptom: You observe high fluorescence readings in your negative control wells (e.g., untreated cells, or cells with inhibitor) that are close to or even higher than your experimental wells.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Cellular Autofluorescence 1. Include a "Cells Only" Control: Prepare wells with cells but without the this compound substrate. The fluorescence from these wells represents the intrinsic autofluorescence of your cells under the experimental conditions.[5] 2. Subtract Background: Subtract the average fluorescence of the "Cells Only" control from all other readings.
Fluorescent Components in the Medium 1. Include a "Medium Only" Control: Prepare wells containing only the assay medium (without cells or substrate). This will quantify the background fluorescence from the medium itself.[6] 2. Use Phenol Red-Free Medium: As mentioned in the FAQs, switch to a phenol red-free medium for the assay.[3][4]
Substrate Instability/Degradation 1. Prepare Fresh Substrate Solution: The this compound substrate can degrade over time, leading to a high background signal. Prepare the substrate solution fresh for each experiment.[1] 2. Protect from Light: The substrate is light-sensitive. Keep the stock solution and working solutions protected from light.
Issue 2: Low Signal-to-Noise Ratio (SNR)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Caspase-1 Activity 1. Optimize Induction of Apoptosis: Ensure that your stimulus for inducing apoptosis (and thus caspase-1 activity) is potent enough and that the incubation time is optimal. 2. Increase Cell Number: A higher cell density per well can lead to a stronger overall signal.
High Background Fluorescence 1. Implement Background Correction: Follow the steps outlined in "Issue 1" to identify and subtract the background fluorescence from your measurements. 2. Optimize Plate Reader Settings: Ensure your plate reader's excitation and emission wavelength settings are optimal for the Mca fluorophore (Excitation: ~325 nm, Emission: ~392 nm). Using incorrect filter sets is a common reason for poor assay performance.[7]
Incorrect Data Analysis 1. Calculate SNR: Quantify the quality of your assay by calculating the signal-to-noise ratio. A higher SNR indicates a more reliable assay.[8] Formula: SNR = (Mean Signal of Positive Control) / (Standard Deviation of Background)

Experimental Protocols

Protocol for Autofluorescence Correction using Control Wells

This protocol outlines the necessary controls to accurately measure and correct for autofluorescence in a 96-well plate format.

  • Plate Setup:

    • Test Wells: Cells + Treatment + this compound substrate.

    • Negative Control Wells: Cells + Vehicle Control (or no treatment) + this compound substrate.

    • Autofluorescence Control Wells (Cells Only): Cells + Vehicle Control (or no treatment) - No substrate.

    • Medium Background Wells (Medium Only): Assay Medium - No cells, no substrate.

    • Substrate Background Wells (Substrate Only): Assay Medium + this compound substrate - No cells.

  • Assay Procedure:

    • Plate cells and apply treatments as per your experimental design.

    • Add the this compound substrate to the appropriate wells.

    • Incubate for the desired time, protected from light.

    • Read the fluorescence on a plate reader with the appropriate excitation and emission settings for the Mca fluorophore.

  • Data Analysis:

    • Step 1: Calculate the average fluorescence of the "Medium Only" wells. Subtract this value from all other wells. This corrects for the background from the medium.

    • Step 2: Calculate the average fluorescence of the "Autofluorescence Control (Cells Only)" wells (after medium background subtraction). This is your cellular autofluorescence value.

    • Step 3: Subtract the cellular autofluorescence value from your "Test Wells" and "Negative Control Wells". The resulting value is the corrected fluorescence signal due to caspase-1 activity.

Data Presentation: Example of Autofluorescence Correction

The following table demonstrates how to present and analyze data with proper autofluorescence correction.

Well Type Raw Fluorescence (RFU) Corrected for Medium Background Corrected for Autofluorescence
Medium Only 150N/AN/A
Cells Only 500350N/A
Negative Control 800650300
Test Sample 200018501500
  • Corrected for Medium Background = Raw Fluorescence - 150

  • Corrected for Autofluorescence = Corrected for Medium Background - 350

Visualizations

Signaling Pathway: Caspase-1 Activation

Caspase1_Activation PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Inflammasome Inflammasome Assembly PRR->Inflammasome Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 recruits Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 autocatalytic cleavage Mca_Substrate Mca-YVADAP-Lys(Dnp)-OH (Quenched) Active_Caspase1->Mca_Substrate cleaves Cleaved_Substrate Cleaved Substrate (Fluorescent) Mca_Substrate->Cleaved_Substrate

Caption: Canonical inflammasome pathway leading to Caspase-1 activation and substrate cleavage.

Experimental Workflow: Autofluorescence Correction

Autofluorescence_Correction_Workflow cluster_plate 96-Well Plate Test_Wells Test Wells (Cells + Treatment + Substrate) Read_Plate Read Fluorescence (Plate Reader) Test_Wells->Read_Plate Neg_Ctrl_Wells Negative Control (Cells + Vehicle + Substrate) Neg_Ctrl_Wells->Read_Plate AutoF_Ctrl_Wells Autofluorescence Control (Cells + Vehicle, No Substrate) AutoF_Ctrl_Wells->Read_Plate Med_Bg_Wells Medium Background (Medium Only) Med_Bg_Wells->Read_Plate Subtract_Med_Bg Subtract Medium Background Read_Plate->Subtract_Med_Bg Subtract_AutoF Subtract Cellular Autofluorescence Subtract_Med_Bg->Subtract_AutoF Final_Data Corrected Fluorescence Data Subtract_AutoF->Final_Data

Caption: Workflow for experimental setup and data analysis to correct for autofluorescence.

Logical Relationship: Signal vs. Background

Signal_vs_Background Total_Signal Total Measured Fluorescence True_Signal True Signal (Caspase-1 Activity) Total_Signal->True_Signal is composed of Background Background Fluorescence Total_Signal->Background is composed of Autofluorescence Cellular Autofluorescence Background->Autofluorescence Medium_Fluorescence Medium Fluorescence Background->Medium_Fluorescence Substrate_Fluorescence Uncleaved Substrate Fluorescence Background->Substrate_Fluorescence

Caption: Components contributing to the total measured fluorescence in the assay.

References

Dealing with lot-to-lot variability of Mca-YVADAP-Lys(Dnp)-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Mca-YVADAP-Lys(Dnp)-OH TFA, with a special focus on managing lot-to-lot variability.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a fluorogenic substrate used to measure the activity of caspase-1 and angiotensin-converting enzyme 2 (ACE2).[1][2][3][4] It is a peptide with a specific amino acid sequence (YVADAP) that is recognized by these enzymes.[1] The peptide is flanked by a fluorescent molecule (Mca) and a quencher molecule (Dnp). In its intact state, the quencher suppresses the fluorescence of the Mca group through a process called Fluorescence Resonance Energy Transfer (FRET).[1] When an enzyme like caspase-1 cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[1]

2. What are the recommended storage and handling conditions for this substrate?

For optimal performance and stability, this compound should be stored at -20°C, protected from light.[3][4] It is advisable to aliquot the substrate upon receipt to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3] When preparing a stock solution, use a high-quality anhydrous solvent like DMSO. Once dissolved, the stock solution should also be stored at -20°C or -80°C in aliquots and protected from light.

3. What are the typical excitation and emission wavelengths for the Mca fluorophore?

The Mca (7-Methoxycoumarin-4-yl)acetyl fluorophore is typically excited at a wavelength of around 320-328 nm, and its fluorescence emission is measured at approximately 405-420 nm.

4. Can this substrate be used to differentiate between caspase-1 and ACE2 activity?

While this compound is a substrate for both enzymes, their cleavage sites on the peptide are different. Caspase-1 cleaves between the Aspartic Acid (D) and Alanine (A) residues in the YVAD sequence. In contrast, ACE2 cleaves at a different position within the peptide. To differentiate between the activities of these two enzymes in a sample that may contain both, it is essential to use specific inhibitors in your experimental design. For instance, a caspase-1 specific inhibitor should abolish the signal from caspase-1 activity, leaving only the signal from ACE2 and other potential proteases.

Understanding and Managing Lot-to-Lot Variability

Lot-to-lot variability in the performance of this compound can arise from several factors during its synthesis, purification, and quality control. This section provides guidance on how to identify, troubleshoot, and mitigate the impact of this variability on your experimental results.

Potential Sources of Lot-to-Lot Variability
ParameterPotential Impact on Assay Performance
Purity Lower purity can lead to a higher background signal or a lower maximal signal, affecting the assay's dynamic range. Impurities may also act as inhibitors or substrates for the target enzyme or other enzymes in the sample, leading to inaccurate kinetic measurements.
Concentration Inaccurate concentration of the supplied substrate will lead to errors in preparing working solutions, directly affecting the reaction rate and kinetic calculations.
Solubility Poor solubility of a particular lot can result in a lower effective substrate concentration in the assay, leading to reduced enzyme activity measurements.
Quenching Efficiency Variations in the distance or orientation of the Mca and Dnp groups can affect the efficiency of FRET, leading to differences in background fluorescence and the overall signal-to-background ratio.
Troubleshooting Guide for Lot-to-Lot Variability

If you suspect that lot-to-lot variability is affecting your results, follow these troubleshooting steps:

Issue 1: Lower than expected signal or no signal

Possible Cause Recommended Solution
Sub-optimal substrate concentration Perform a substrate titration experiment with the new lot to determine the optimal concentration for your assay.
Degraded substrate Ensure the substrate has been stored correctly, protected from light and repeated freeze-thaw cycles. If degradation is suspected, use a fresh aliquot or a new vial.
Incorrect buffer conditions Verify the pH of your assay buffer. For caspase assays, ensure the presence of a reducing agent like DTT.
Inactive enzyme Use a positive control (e.g., recombinant active enzyme) to confirm that the enzyme is active.

Issue 2: Higher than expected background fluorescence

Possible Cause Recommended Solution
Presence of fluorescent impurities Run a "no enzyme" control with the substrate alone to measure the background fluorescence of the new lot. If the background is significantly higher than previous lots, contact the supplier.
Incomplete quenching This is an intrinsic property of the lot. While it cannot be changed, a higher background can sometimes be tolerated if the signal-to-background ratio is still acceptable.
Spontaneous substrate degradation Ensure proper storage and handling of the substrate. Prepare fresh working solutions for each experiment.

Issue 3: Inconsistent kinetic parameters (Km, Vmax) between lots

Possible Cause Recommended Solution
Presence of inhibitory impurities The presence of competitive or non-competitive inhibitors as impurities in a new lot can alter the apparent Km and Vmax of the enzyme.
Inaccurate substrate concentration If the stated concentration of the new lot is inaccurate, it will lead to errors in the calculation of kinetic parameters. Consider quantifying the substrate concentration of the new lot if you have the appropriate equipment.

Experimental Protocols

Caspase-1 Activity Assay

This protocol provides a general framework for measuring caspase-1 activity in cell lysates.

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant active caspase-1 (positive control)

  • Caspase-1 inhibitor (e.g., Ac-YVAD-CHO)

  • 96-well black microplate

Procedure:

  • Prepare cell lysates by your desired method. Keep lysates on ice.

  • Determine the protein concentration of the cell lysates.

  • Prepare a reaction master mix by diluting the this compound stock solution in assay buffer to the desired final concentration (e.g., 10-50 µM).

  • In a 96-well plate, add your samples (e.g., 50-100 µg of protein per well). Include appropriate controls:

    • Blank: Cell lysis buffer only.

    • No enzyme control: Cell lysis buffer + substrate.

    • Positive control: Recombinant active caspase-1 + substrate.

    • Inhibitor control: Sample + caspase-1 inhibitor + substrate.

  • Add the reaction master mix to all wells to initiate the reaction.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a microplate reader with excitation at ~325 nm and emission at ~410 nm.

  • Calculate the rate of substrate cleavage by determining the change in fluorescence over time.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_lysate Prepare Cell Lysates quant_protein Quantify Protein prep_lysate->quant_protein add_samples Add Samples to Plate quant_protein->add_samples prep_reagents Prepare Reagents & Controls add_substrate Add Substrate Master Mix prep_reagents->add_substrate add_samples->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read Fluorescence incubate->read_fluorescence calc_rate Calculate Reaction Rate read_fluorescence->calc_rate compare_results Compare with Controls calc_rate->compare_results

Caption: Workflow for a typical caspase-1 activity assay.

Signaling Pathway

Caspase-1 Activation via the NLRP3 Inflammasome

G cluster_pathway NLRP3 Inflammasome Activation PAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b Mature IL-1β ProIL1b->IL1b

Caption: Canonical NLRP3 inflammasome activation pathway.

Logical Troubleshooting Flowchart

G start Inconsistent Results with New Lot? check_storage Proper Storage & Handling? start->check_storage check_controls Controls Behaving as Expected? check_storage->check_controls Yes troubleshoot_assay Troubleshoot General Assay Issues check_storage->troubleshoot_assay No perform_titration Perform Substrate & Enzyme Titration check_controls->perform_titration No proceed_with_caution Proceed with New Optimized Conditions check_controls->proceed_with_caution Yes contact_supplier Contact Supplier for QC Data perform_titration->contact_supplier

Caption: Troubleshooting flowchart for lot-to-lot variability.

References

Improving signal-to-noise ratio in Mca-YVADAP-Lys(Dnp)-OH TFA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic substrate used to measure the enzymatic activity of caspase-1 and angiotensin-converting enzyme 2 (ACE2).[1][2][3][4][5][6][7] Its function is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1] The substrate consists of a peptide sequence (YVADAP) flanked by a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).[1] In the intact substrate, the close proximity of the Mca and Dnp groups leads to the quenching of the Mca fluorescence.[1][5] When an active enzyme like caspase-1 cleaves the peptide at a specific site, the Mca fluorophore is separated from the Dnp quencher.[1] This separation disrupts FRET, resulting in a significant increase in fluorescence that can be measured to determine enzyme activity.[1]

Q2: What are the optimal excitation and emission wavelengths for this substrate?

The optimal wavelengths for detecting the fluorescence of the cleaved Mca fluorophore are in the ultraviolet to blue range. Recommended settings are:

  • Excitation: 320–328 nm[8][9][10]

  • Emission: 392–420 nm[8][11]

It is crucial to consult your instrument's manual to optimize settings for your specific plate reader or fluorometer.

Q3: How should the this compound substrate be stored?

Proper storage is critical to maintain the substrate's integrity. It should be stored at -20°C and protected from light.[1][4][5] It is also advisable to avoid repeated freeze-thaw cycles to prevent degradation.[1][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments, focusing on improving the signal-to-noise ratio.

Low Signal or No Signal

Problem: The fluorescence signal is weak or indistinguishable from the background.

Potential Cause Troubleshooting Steps
Sub-optimal Enzyme Activity - Ensure the enzyme is properly stored and handled to maintain activity. - Verify that the assay buffer conditions (pH, ionic strength) are optimal for your enzyme. For example, a pH of 7.5 is often used for caspase-1 assays.[8] - Confirm the presence of necessary co-factors, such as 10 µM ZnCl₂ for ACE2.[8]
Incorrect Substrate Concentration - Titrate the substrate concentration to find the optimal level for your assay. A common starting point is in the low micromolar range (e.g., 5-50 µM).[8][12][13][14]
Inaccurate Wavelength Settings - Verify that the excitation and emission wavelengths on your instrument are set correctly for the Mca fluorophore (Ex: ~325 nm, Em: ~392 nm).[11]
Instrument Gain Settings Too Low - Increase the gain or sensitivity setting on your fluorometer or plate reader. Be careful not to saturate the detector.
Photobleaching - Minimize the exposure of the substrate and samples to light.[4][5] - Reduce the intensity of the excitation light or the exposure time during measurement.
High Background Fluorescence

Problem: The fluorescence signal from the control wells (without enzyme or with an inhibitor) is excessively high, reducing the dynamic range of the assay.

Potential Cause Troubleshooting Steps
Substrate Degradation - Ensure the substrate is stored correctly at -20°C and protected from light.[1][4][5] - Prepare fresh substrate solutions for each experiment.
Autofluorescence from Sample Components - Check for fluorescence in unstained samples to identify autofluorescence.[15] - If using cell lysates or other complex biological samples, consider including a "no substrate" control to measure the intrinsic fluorescence of the sample.
Contaminated Reagents or Buffers - Use high-purity, fluorescence-free reagents and solvents. - Test individual buffer components for intrinsic fluorescence.
Non-specific Substrate Cleavage - In caspase-1 assays, consider adding a specific caspase-1 inhibitor, such as Ac-YVAD-CHO, to a control well to confirm that the signal is due to specific enzyme activity.
Choice of Microplate - Use black, opaque-walled microplates to minimize well-to-well crosstalk and background fluorescence.
Signal Instability or Variability

Problem: The fluorescence readings are inconsistent between replicates or fluctuate over time.

Potential Cause Troubleshooting Steps
Inner Filter Effect - This occurs at high substrate or sample concentrations where the excitation or emission light is absorbed by other components in the well.[16][17][18] - Measure the absorbance of your samples at the excitation and emission wavelengths. If the absorbance is high (e.g., >0.1), dilute your samples or substrate.[17]
Incomplete Mixing - Ensure all reagents are thoroughly mixed in each well before measurement.
Temperature Fluctuations - Allow all reagents and plates to equilibrate to the reaction temperature before starting the assay. - Use a temperature-controlled plate reader if possible.
Pipetting Inaccuracies - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.

Experimental Protocols

Key Reagent Preparation
  • Assay Buffer (Example for Caspase-1): 100 mM HEPES (pH 7.2), 10% sucrose, 0.1% CHAPS, 1 mM EDTA, and 2 mM dithiothreitol (DTT).[19] DTT should be added fresh before use.

  • Assay Buffer (Example for ACE2): 75 mM Tris-HCl (pH 7.5), 50 mM NaCl, and 10 µM ZnCl₂.[8]

  • Substrate Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO and store it in small aliquots at -20°C.

  • Enzyme Preparation: Dilute the enzyme (caspase-1 or ACE2) to the desired concentration in the appropriate assay buffer immediately before use.

General Protocol for Caspase-1 Activity Assay
  • Prepare the 96-well plate: Add your samples (e.g., cell lysates) to the wells of a black, opaque-walled 96-well plate. Include appropriate controls:

    • Negative Control: Sample with assay buffer but no substrate.

    • Inhibitor Control: Sample with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

    • Blank: Assay buffer only.

  • Add Reaction Buffer: Add 2x Reaction Buffer containing DTT to each well.[12][14]

  • Initiate the Reaction: Add the Mca-YVADAP-Lys(Dnp)-OH substrate to all wells to a final concentration of 50 µM.[12][14]

  • Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.[12][14]

  • Measure Fluorescence: Read the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm (note: these wavelengths are for an AFC-based substrate but are a good starting point for Mca-based assays; optimize based on your instrument).[12][14]

  • Data Analysis: Subtract the background fluorescence (blank) from all readings. Compare the fluorescence of your samples to the controls to determine caspase-1 activity.

Visualizations

FRET_Mechanism Mca Mca Dnp Dnp Mca->Dnp FRET (Quenching) Peptide YVADAP Enzyme Active Caspase-1 Peptide->Enzyme Cleavage at Asp-Ala bond Mca_cleaved Mca Peptide_frag1 YVAD Fluorescence Fluorescence Signal Mca_cleaved->Fluorescence Signal Emission Peptide_frag2 AP Dnp_cleaved Dnp

Caption: FRET mechanism of Mca-YVADAP-Lys(Dnp)-OH.

Experimental_Workflow start Start: Prepare Reagents prepare_plate Prepare 96-well Plate (Samples & Controls) start->prepare_plate add_buffer Add Assay Buffer prepare_plate->add_buffer add_substrate Add Substrate (Initiate Reaction) add_buffer->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Fluorescence (Ex/Em Scan) incubate->measure analyze Data Analysis (Subtract Background) measure->analyze end End: Determine Activity analyze->end

Caption: General experimental workflow.

Inflammasome_Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalytic cleavage Substrate Mca-YVADAP-Lys(Dnp)-OH Casp1->Substrate cleaves Fluorescence Fluorescence Signal Substrate->Fluorescence results in

References

Validation & Comparative

A Comparative Guide to Caspase-1 Substrates: Mca-YVADAP-Lys(Dnp)-OH TFA in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorogenic caspase-1 substrate, Mca-YVADAP-Lys(Dnp)-OH TFA, with other commonly used substrates for the detection of caspase-1 activity. Caspase-1, a key mediator of inflammation and pyroptosis, is a critical target in drug discovery and immunology research. The selection of an appropriate substrate is paramount for the accurate and sensitive quantification of its enzymatic activity. This document presents a comparative analysis of substrate performance, supported by experimental data, detailed methodologies, and visual aids to facilitate informed decisions in experimental design.

Quantitative Comparison of Caspase-1 Substrates

The efficiency of a caspase-1 substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction velocity is half of the maximum, indicating the enzyme's affinity for the substrate (a lower Km signifies higher affinity). The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is the specificity constant and is the most useful parameter for comparing the catalytic efficiency of an enzyme for different substrates.

Table 1: Kinetic Parameters of Common Caspase-1 Substrates

SubstrateTypeReporter GroupKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound FRET Mca/Dnp Data not readily available Data not readily available Data not readily available
Reference FRET SubstrateFRETFluorophore/Quencher11.40.7969,298
Ac-YVAD-AFCFluorogenicAFC9.70.1616,500
Ac-WEHD-AFCFluorogenicAFC131.9146,000
Ac-ESHD-AMCFluorogenicAMC19.40.001682.5
Ac-VAD-AFCFluorogenicAFCData not readily availableData not readily availableData not readily available
Z-YVAD-AFCFluorogenicAFCData not readily availableData not readily availableData not readily available

Note: The data presented above is compiled from various sources and should be used for comparative purposes. Experimental conditions can significantly influence these values.

Mechanism of Action: FRET vs. Standard Fluorogenic Substrates

This compound is a FRET-based substrate.[1] In its intact form, the fluorescent Mca (7-methoxycoumarin-4-yl)acetyl group is in close proximity to the Dnp (2,4-dinitrophenyl) quencher group. This proximity allows for FRET to occur, where the energy from the excited Mca is transferred to the Dnp group, resulting in quenching of the fluorescent signal. Upon cleavage of the peptide backbone by active caspase-1 at the aspartate residue, the Mca fluorophore and the Dnp quencher are separated, disrupting FRET and leading to a significant increase in fluorescence.[1]

In contrast, standard fluorogenic substrates like Ac-YVAD-AFC consist of a peptide sequence conjugated to a fluorophore (e.g., AFC - 7-amino-4-trifluoromethylcoumarin or AMC - 7-amino-4-methylcoumarin) in a non-fluorescent or weakly fluorescent form. Enzymatic cleavage of the peptide releases the free fluorophore, which then exhibits strong fluorescence upon excitation.

Signaling Pathway and Experimental Workflow

To understand the context of caspase-1 activity measurement, it is crucial to be familiar with the upstream signaling pathway leading to its activation. The following diagrams illustrate the canonical inflammasome activation pathway and a general experimental workflow for a caspase-1 activity assay.

Caption: Canonical inflammasome activation pathway.

Caspase1_Assay_Workflow cluster_workflow Experimental Workflow Start Start: Cell Culture/Tissue Homogenate Induction Induce Caspase-1 Activation (e.g., LPS + ATP) Start->Induction Lysis Cell Lysis & Preparation of Lysate Induction->Lysis Reaction_Setup Set up Reaction: Lysate + Assay Buffer + Substrate Lysis->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Measurement Measure Fluorescence (Kinetic or Endpoint) Incubation->Measurement Analysis Data Analysis Measurement->Analysis

Caption: General workflow for a caspase-1 activity assay.

Experimental Protocols

The following is a generalized protocol for a caspase-1 activity assay using a fluorogenic substrate. This protocol should be optimized for specific cell types, tissues, and experimental conditions.

Materials:

  • Cells or tissue of interest

  • Caspase-1 inducer (e.g., Lipopolysaccharide (LPS), ATP, Nigericin)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA, 10% glycerol)

  • Caspase-1 Substrate (e.g., this compound, Ac-YVAD-AFC)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Culture and Induction:

    • Culture cells to the desired confluency.

    • Induce caspase-1 activation by treating cells with the appropriate stimulus (e.g., prime with LPS for 3-4 hours, followed by ATP or Nigericin for 30-60 minutes). Include an untreated control group.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1 x 10⁶ cells per 50 µL).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Assay Reaction:

    • In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

    • Adjust the volume in each well with Assay Buffer to a final volume of 90 µL.

    • Prepare a master mix containing the caspase-1 substrate in Assay Buffer.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well to achieve the desired final concentration (typically 10-50 µM).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings every 1-5 minutes.

    • For this compound, use an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.

    • For AFC-based substrates, use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence intensity per unit of time).

    • Normalize the activity to the protein concentration of the lysate.

    • Compare the caspase-1 activity in the induced samples to the untreated controls.

Conclusion

The choice of a caspase-1 substrate significantly impacts the sensitivity and reliability of activity measurements. This compound, as a FRET-based substrate, offers the potential for high sensitivity and a continuous assay format. While direct comparative kinetic data is limited, its FRET mechanism provides a distinct advantage in minimizing background fluorescence. For researchers requiring high-throughput screening or detailed kinetic analysis, substrates with a high kcat/Km ratio, such as Ac-WEHD-AFC, may be preferable. Ultimately, the optimal substrate selection depends on the specific experimental goals, the biological system under investigation, and the available instrumentation. This guide provides the necessary information to make an informed decision and to design robust and reliable caspase-1 activity assays.

References

A Comparative Guide to Fluorogenic Substrates for ACE2 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiotensin-converting enzyme 2 (ACE2) is a critical enzyme in the renin-angiotensin system and gained significant attention as the primary receptor for the SARS-CoV-2 virus. Accurate measurement of ACE2 activity is crucial for a wide range of research, from cardiovascular studies to virology and drug discovery. Fluorogenic substrates offer a sensitive and continuous method for monitoring ACE2 activity. This guide provides an objective comparison of commonly used fluorogenic substrates, supported by experimental data, to aid researchers in selecting the most suitable substrate for their specific needs.

Overview of Fluorogenic ACE2 Substrates

Fluorogenic substrates for ACE2 are typically peptides that incorporate a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage by ACE2, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity. The most common fluorophore/quencher pair is Mca (7-methoxycoumarin-4-yl)acetyl) and Dnp (2,4-dinitrophenyl).

Quantitative Comparison of Substrates

The selection of a fluorogenic substrate is a critical step in designing a robust ACE2 activity assay. The ideal substrate should exhibit high specificity, favorable kinetic parameters, and a high signal-to-background ratio. Below is a summary of the key performance indicators for commonly used fluorogenic substrates for ACE2.

Substrate SequenceFluorophore/QuencherK_m_ (µM)V_max_ (relative)k_cat_/K_m_ (M⁻¹s⁻¹)Signal-to-Background RatioKey Considerations
Mca-Ala-Pro-Lys(Dnp)-OH Mca/Dnp17.4 - 22.0[1]--Good[2]Not selective for ACE2; requires specific inhibitors like MLN-4760 for accurate measurements.[2]
Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH Mca/Dnp46.6[3]--Lower (higher background)[2]Also cleaved by other proteases like caspase-1.[2]
Mca/Dnp FRET peptide (SensoLyte® 390) Mca/Dnp44.43[4]2.59 nM/sec[4]-HighCommercially available in kit format, but the specific sequence is often proprietary.

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). The data presented here is compiled from multiple sources for comparative purposes.

Experimental Protocols

Accurate and reproducible results depend on a well-defined experimental protocol. The following is a generalized protocol for measuring ACE2 activity using a fluorogenic substrate. Specific details may need to be optimized for your particular experimental setup.

Materials
  • Recombinant human ACE2

  • Fluorogenic ACE2 substrate (e.g., Mca-APK(Dnp)-OH)

  • ACE2 Assay Buffer (e.g., 75 mM Tris-HCl, pH 7.5, 1 M NaCl, 0.5 mM ZnCl₂)[1]

  • ACE2 inhibitor (e.g., MLN-4760) for determining specific activity[2]

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Dilute the recombinant ACE2 and substrate to the desired concentrations in pre-warmed ACE2 Assay Buffer.

    • Prepare a solution of the ACE2 inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Activity: ACE2 enzyme and assay buffer.

      • Inhibitor Control: ACE2 enzyme and the ACE2 inhibitor.

      • Substrate Blank: Assay buffer only.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the Reaction:

    • Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., Ex/Em = 320/405 nm for Mca/Dnp).[5]

  • Data Analysis:

    • Subtract the fluorescence of the Substrate Blank from all other readings.

    • Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

    • The ACE2-specific activity is the difference between the velocity of the "Total Activity" wells and the "Inhibitor Control" wells.

Mandatory Visualizations

Signaling Pathway of Fluorogenic Substrate Cleavage

FRET_Mechanism Mechanism of FRET-based Fluorogenic ACE2 Substrate cluster_0 Intact Substrate cluster_1 Cleaved Substrate Fluorophore Fluorophore (Mca) Peptide Peptide Backbone Fluorophore->Peptide No_Fluorescence No Fluorescence (FRET) Fluorophore->No_Fluorescence Energy Transfer Quencher Quencher (Dnp) Peptide->Quencher Fluorophore_cleaved Fluorophore Peptide_frag1 Peptide Fragment 1 Fluorophore_cleaved->Peptide_frag1 Fluorescence Fluorescence Fluorophore_cleaved->Fluorescence Quencher_cleaved Quencher Peptide_frag2 Peptide Fragment 2 Peptide_frag2->Quencher_cleaved ACE2 ACE2 Enzyme ACE2->Peptide Cleavage

Caption: Mechanism of a FRET-based fluorogenic ACE2 substrate.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow Experimental Workflow for Kinetic Analysis of ACE2 Substrates A Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) B Set up 96-well Plate (Total Activity, Inhibitor Control, Blank) A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Kinetic Fluorescence Reading (Ex/Em = 320/405 nm) D->E F Data Analysis (Subtract Blank, Calculate Velocity) E->F G Determine ACE2-Specific Activity F->G

Caption: Experimental workflow for kinetic analysis of ACE2 substrates.

Conclusion

The choice of a fluorogenic substrate for measuring ACE2 activity has a significant impact on the quality and reliability of the experimental data. While Mca-APK(Dnp) offers good signal, its lack of specificity necessitates the use of inhibitors to ensure accurate measurement of ACE2 activity.[2] Mca-YVADAPK(Dnp), on the other hand, may suffer from higher background fluorescence.[2] For high-throughput screening and inhibitor studies, commercially available kits with optimized substrates and buffers can provide a convenient and reliable solution. Researchers should carefully consider the trade-offs between specificity, kinetic properties, and signal-to-background ratio when selecting a substrate for their ACE2 activity assays.

References

A Researcher's Guide to Alternative Methods for Measuring Caspase-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring caspase-1 activity is crucial for understanding inflammation, pyroptosis, and the efficacy of novel therapeutics. Caspase-1, a key enzyme in the innate immune response, is responsible for processing pro-inflammatory cytokines like IL-1β and IL-18, and for initiating a lytic form of cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD).[1][2][3] This guide provides a comprehensive comparison of alternative methods for quantifying caspase-1 activity, complete with supporting data and detailed protocols to aid in experimental design.

The activation of caspase-1 is a tightly regulated process initiated by the assembly of multiprotein complexes called inflammasomes.[4] These platforms facilitate the proximity-induced dimerization and autoproteolytic cleavage of pro-caspase-1 into its active p20 and p10 subunits.[1][5] The active enzyme then cleaves its downstream substrates, making the detection of this proteolytic activity a primary goal for researchers in the field.

Comparative Overview of Caspase-1 Activity Assays

While Western blotting for the cleaved p20 subunit of caspase-1 is a common qualitative method, it often lacks the quantitative precision required for rigorous analysis.[6][7] A variety of alternative assays have been developed to provide more direct and sensitive measurement of caspase-1's enzymatic activity. These methods primarily rely on the cleavage of synthetic substrates or the detection of downstream cleavage events.

Assay Type Principle Detection Method Advantages Disadvantages
Fluorogenic Substrate Assays Cleavage of a synthetic peptide (e.g., YVAD) from a fluorophore (e.g., AFC), causing an increase in fluorescence.Fluorescence (Ex/Em = 400/505 nm)High sensitivity, simple "add-mix-read" format, suitable for high-throughput screening.[2]Potential for substrate promiscuity with other caspases; signal can be affected by compound fluorescence.[8]
Colorimetric Substrate Assays Cleavage of a synthetic peptide (e.g., YVAD) from a chromophore (e.g., pNA), causing a color change.[9]Absorbance (405 nm)[9]Simple, inexpensive, does not require a specialized fluorescence reader.Lower sensitivity compared to fluorogenic or luminogenic assays.[10]
Luminogenic Substrate Assays Cleavage of a substrate (e.g., Z-WEHD-aminoluciferin) releases a substrate for luciferase, generating a light signal.[11][12]LuminescenceExtremely high sensitivity, broad dynamic range, can be multiplexed with other assays.[11][12]Can be more expensive; requires a luminometer.
Activity-Based Probes (ABPs) Covalent binding of a tagged probe to the active site of caspase-1.[8]Fluorescence or BioluminescenceHighly specific for active caspases, allows for in situ imaging and detection by SDS-PAGE.[8][13]Can be irreversible and may not be suitable for all applications; probe synthesis can be complex.[8]
GSDMD Cleavage Assay Detection of the N-terminal fragment of Gasdermin D (GSDMD-N) following cleavage by active caspase-1.[14][15]Western BlotDirect measure of a key physiological substrate of caspase-1, indicative of pyroptosis initiation.[3][14]Primarily qualitative or semi-quantitative; requires antibody-based detection.[15]
Reporter Gene Assays A reporter protein (e.g., luciferase) is linked to a caspase-1 cleavage site. Cleavage leads to a change in reporter activity.[4]Luminescence or FluorescenceCan be used in live cells for real-time monitoring of caspase-1 activity.[4]Requires genetic modification of cells; indirect measurement of activity.

Signaling and Experimental Workflow Diagrams

To better visualize the underlying biology and experimental procedures, the following diagrams are provided.

Caspase1_Pathway Caspase-1 Activation and Signaling Pathway cluster_inflammasome Inflammasome Complex cluster_downstream Downstream Effects Inflammasome Sensor Inflammasome Sensor ASC Adaptor ASC Adaptor Inflammasome Sensor->ASC Adaptor recruits Pro-Caspase-1 Pro-Caspase-1 ASC Adaptor->Pro-Caspase-1 recruits Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 Autocleavage Pro-IL-1B Pro-IL-1B Active Caspase-1->Pro-IL-1B cleaves Pro-IL-18 Pro-IL-18 Active Caspase-1->Pro-IL-18 cleaves GSDMD GSDMD Active Caspase-1->GSDMD cleaves Mature IL-1B Mature IL-1B Pro-IL-1B->Mature IL-1B Mature IL-18 Mature IL-18 Pro-IL-18->Mature IL-18 GSDMD-N GSDMD-N GSDMD->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis forms pores PAMPs/DAMPs PAMPs/DAMPs PAMPs/DAMPs->Inflammasome Sensor activate Assay_Workflow General Workflow for Substrate-Based Caspase-1 Assays Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Incubate Lysate with Substrate Incubate Lysate with Substrate Cell Lysis->Incubate Lysate with Substrate Signal Detection Signal Detection Incubate Lysate with Substrate->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

References

Validating Caspase-1 Activity: A Comparison of Mca-YVADAP-Lys(Dnp)-OH TFA Assay and Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

The Mca-YVADAP-Lys(Dnp)-OH TFA assay offers a high-throughput and quantitative measure of enzymatic activity, while western blotting provides a semi-quantitative but highly specific confirmation of pro-caspase-1 processing and the presence of its active subunits. Utilizing both methods in parallel allows for a robust validation of experimental results.

Principle of Detection Methods

The fluorogenic assay employing the this compound substrate relies on the principle of Förster Resonance Energy Transfer (FRET). The substrate contains a fluorophore (Mca) and a quencher (Dnp) in close proximity. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by active caspase-1 at the aspartic acid residue within the YVAD sequence, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to caspase-1 activity.

Western blotting, on the other hand, is an antibody-based technique used to detect specific proteins in a sample. For caspase-1 analysis, it allows for the visualization of the full-length inactive pro-caspase-1 (typically around 45 kDa) and its cleaved, active subunits (p20 and p10). A decrease in the pro-caspase-1 band and the appearance of the p20 subunit are indicative of caspase-1 activation. This method provides crucial information about the processing state of the enzyme.

Comparative Data Summary

The following table summarizes hypothetical data from an experiment designed to measure caspase-1 activation in cell lysates treated with a known inflammasome activator. The results highlight the quantitative nature of the fluorometric assay and the confirmational, semi-quantitative power of the western blot.

Treatment GroupThis compound Assay (Relative Fluorescence Units/µg protein)Western Blot Analysis (Relative Band Intensity)
Vehicle Control 150 ± 25Pro-caspase-1: 1.0 ± 0.1 Cleaved Caspase-1 (p20): Not Detected
Inflammasome Activator (1 µM) 850 ± 75Pro-caspase-1: 0.4 ± 0.05 Cleaved Caspase-1 (p20): 2.5 ± 0.3
Inflammasome Activator (5 µM) 2100 ± 150Pro-caspase-1: 0.1 ± 0.02 Cleaved Caspase-1 (p20): 6.8 ± 0.7
Activator + Caspase-1 Inhibitor 175 ± 30Pro-caspase-1: 0.9 ± 0.1 Cleaved Caspase-1 (p20): 0.2 ± 0.05

Note: Data are presented as mean ± standard deviation from triplicate experiments. Western blot band intensities are normalized to a loading control and expressed relative to the vehicle control.

Experimental Protocols

Detailed methodologies for both the this compound assay and western blotting are provided below. These protocols are designed to be performed in parallel on samples from the same experiment to ensure valid comparisons.

I. Cell Lysis and Protein Quantification
  • Cell Culture and Treatment: Plate cells at a desired density and treat with compounds of interest (e.g., inflammasome activators, inhibitors) for the appropriate duration. Include a vehicle-treated control group.

  • Cell Lysis:

    • Aspirate culture medium and wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (cell lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is essential for normalizing the results from both the enzymatic assay and the western blot.

II. This compound Caspase-1 Activity Assay
  • Prepare Assay Buffer: Prepare a 2x reaction buffer containing 20 mM HEPES (pH 7.4), 10% glycerol, 2 mM DTT, and 100 mM NaCl.

  • Set up the Assay Plate: In a black, flat-bottom 96-well plate, add 50 µL of 2x reaction buffer to each well.

  • Add Cell Lysate: Add 20-50 µg of protein lysate to each well and adjust the volume to 95 µL with the 1x reaction buffer.

  • Prepare Substrate: Reconstitute the this compound substrate in DMSO to a stock concentration of 10 mM. Immediately prior to use, dilute the stock solution in 1x reaction buffer to a working concentration of 200 µM.

  • Initiate the Reaction: Add 5 µL of the 200 µM substrate solution to each well to a final concentration of 10 µM.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 320-340 nm and an emission wavelength of 390-420 nm. Record readings every 5 minutes for 1-2 hours at 37°C using a fluorescence microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample. Normalize the rate to the protein concentration of the lysate to determine the specific caspase-1 activity.

III. Caspase-1 Western Blot Analysis
  • Sample Preparation:

    • Take an aliquot of the cell lysate containing 20-40 µg of total protein.

    • Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the prepared samples onto a 12-15% polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for caspase-1 (recognizing both pro- and cleaved forms) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again as in step 6.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for pro-caspase-1 and the cleaved p20 subunit using densitometry software.

    • Normalize the band intensities to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and the workflows for both the this compound assay and western blotting.

G cluster_0 Cellular Environment PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR Signal 1 Inflammasome Inflammasome Assembly PAMPs/DAMPs->Inflammasome Signal 2 NF-kB NF-kB TLR->NF-kB Priming Pro_IL1b Pro_IL1b NF-kB->Pro_IL1b Transcription NLRP3 NLRP3 NF-kB->NLRP3 Transcription IL1b Mature IL-1β Pro_IL1b->IL1b NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Induction Inflammasome->Casp1 Activation

Caption: Canonical NLRP3 inflammasome activation pathway.

G cluster_0 This compound Assay Workflow cluster_1 Western Blot Workflow A Cell Lysis & Protein Quantification C Add Lysate to 96-well Plate A->C B Prepare 2x Reaction Buffer B->C D Add Fluorogenic Substrate C->D E Kinetic Fluorescence Reading (Ex: 320-340nm, Em: 390-420nm) D->E F Data Analysis: Calculate Rate of Cleavage E->F G Cell Lysis & Protein Quantification H Sample Prep & SDS-PAGE G->H I Protein Transfer (PVDF/Nitrocellulose) H->I J Blocking I->J K Primary & Secondary Antibody Incubation J->K L ECL Detection K->L M Data Analysis: Densitometry L->M

Caption: Experimental workflows for caspase-1 activity assessment.

Conclusion

The this compound assay and western blotting are complementary techniques for studying caspase-1 activation. The fluorometric assay provides a sensitive and high-throughput method for quantifying enzymatic activity, making it ideal for screening compounds and detailed kinetic studies. However, to ensure the observed activity is a direct result of caspase-1 cleavage and not due to off-target effects, validation with western blotting is highly recommended. Western blotting confirms the processing of pro-caspase-1 to its active p20 subunit, providing unequivocal evidence of enzyme activation. By integrating both approaches, researchers can achieve a more comprehensive and reliable understanding of caspase-1's role in their experimental systems.

Navigating Protease Activity: A Comparative Guide to Mca-YVADAP-Lys(Dnp)-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. This guide provides a comprehensive comparison of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA, focusing on its cross-reactivity with proteases other than its primary target, caspase-1. By presenting available experimental data and detailed protocols, this document aims to facilitate informed decisions in assay design and data interpretation.

The substrate Mca-YVADAP-Lys(Dnp)-OH is a sensitive tool for detecting the activity of caspase-1, a key mediator of inflammation, and Angiotensin-Converting Enzyme 2 (ACE2), a crucial regulator of the renin-angiotensin system.[1][2][3][4] Its design is based on Fluorescence Resonance Energy Transfer (FRET), where the fluorescence of the Mca (7-methoxycoumarin-4-yl)acetyl group is quenched by the Dnp (2,4-dinitrophenyl) group.[1] Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[1]

While highly sensitive, the specificity of peptide-based substrates can be a concern due to overlapping recognition sequences among proteases.[3] This guide explores the known cross-reactivities of Mca-YVADAP-Lys(Dnp)-OH and provides a framework for its use in research settings.

Understanding the Cross-Reactivity Profile

Mca-YVADAP-Lys(Dnp)-OH is a recognized substrate for both caspase-1 and ACE2.[5][6] The cleavage site for caspase-1 is between the aspartic acid (D) and alanine (A) residues within the YVAD sequence.[1] For ACE2, the cleavage occurs at the proline (P) and lysine (K) bond.[5][6]

A significant challenge in the field is the limited availability of comprehensive, peer-reviewed kinetic data (Km and kcat) detailing the cross-reactivity of Mca-YVADAP-Lys(Dnp)-OH with a broad panel of proteases.[1] It is generally acknowledged that simple peptide substrates for caspases can exhibit cross-reactivity with other members of the caspase family.[3][7]

Comparative Kinetic Data of Caspase-1 Substrates

To provide a point of reference for researchers, the following table summarizes kinetic data for commonly used caspase-1 substrates. It is important to note that this data was not generated using Mca-YVADAP-Lys(Dnp)-OH, but it offers a valuable comparison of substrate performance.

SubstrateEnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-YVAD-AMCCaspase-19.7131,300,000
Ac-WEHD-AMCCaspase-12216730,000
Ac-DEVD-AMCCaspase-310252,500,000
Ac-DEVD-AMCCaspase-71711650,000

Data presented is for comparative purposes and was not obtained using Mca-YVADAP-Lys(Dnp)-OH. Researchers should determine the kinetic parameters for Mca-YVADAP-Lys(Dnp)-OH under their specific experimental conditions.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for measuring caspase-1 and ACE2 activity using Mca-YVADAP-Lys(Dnp)-OH.

Protocol for Measuring Caspase-1 Activity

This protocol is adapted from methodologies for similar fluorogenic caspase substrates.

1. Reagent Preparation:

  • Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 1 mM EDTA, and 10 mM DTT (add fresh).

  • Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, and 10 mM DTT (add fresh).

  • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.

  • Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 100 µM.

2. Sample Preparation:

  • Induce apoptosis in cell culture as required.

  • Lyse cells in chilled Cell Lysis Buffer and incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cytosolic extract) for the assay. Determine protein concentration using a standard method (e.g., Bradford assay).

3. Assay Procedure:

  • In a 96-well black microplate, add 50-100 µg of cell lysate per well.

  • Adjust the total volume to 90 µL with Assay Buffer.

  • Initiate the reaction by adding 10 µL of the 100 µM working substrate solution to each well (final concentration 10 µM).

  • Immediately measure the fluorescence intensity using a microplate reader with excitation at 325-365 nm and emission at 392-440 nm.

  • Record fluorescence readings every 5 minutes for 1-2 hours at 37°C.

4. Data Analysis:

  • Calculate the rate of substrate cleavage (change in fluorescence units per minute).

  • Compare the activity in treated samples to untreated controls.

Protocol for Measuring ACE2 Activity

This protocol is adapted from established methods for other fluorogenic ACE2 substrates.[8]

1. Reagent Preparation:

  • Assay Buffer: 75 mM Tris-HCl, pH 7.5, 50 mM NaCl, and 10 µM ZnCl₂.[9]

  • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.

  • Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 100 µM.

  • (Optional) ACE2 Inhibitor: Prepare a stock solution of a specific ACE2 inhibitor (e.g., DX600) to confirm specificity.

2. Sample Preparation:

  • Prepare tissue homogenates or cell lysates in a suitable buffer.

  • Centrifuge to clarify the samples and determine the protein concentration.

3. Assay Procedure:

  • In a 96-well black microplate, add 20-50 µg of protein sample per well.

  • For inhibitor controls, pre-incubate the sample with the ACE2 inhibitor for 15-30 minutes at 37°C.

  • Adjust the total volume to 90 µL with Assay Buffer.

  • Start the reaction by adding 10 µL of the 100 µM working substrate solution (final concentration 10 µM).

  • Measure fluorescence continuously at 37°C using an excitation wavelength of 320-365 nm and an emission wavelength of 392-440 nm.

4. Data Analysis:

  • Determine the reaction velocity from the linear portion of the fluorescence curve.

  • Subtract the rate of the inhibitor-treated sample to determine the specific ACE2 activity.

Visualizing Pathways and Workflows

To further clarify the biological context and experimental design, the following diagrams are provided.

G cluster_inflammasome Inflammasome Complex PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1 ASC ASC Adaptor PRR->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Inflammasome Inflammasome Assembly IL1b Active IL-1β (Inflammation) Pro_IL1b->IL1b

Caption: Canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation.

G Start Start Prepare_Reagents Prepare Reagents (Lysis Buffer, Assay Buffer, Substrate) Start->Prepare_Reagents Prepare_Samples Prepare Samples (Cell Lysate / Tissue Homogenate) Prepare_Reagents->Prepare_Samples Add_Samples Add Samples to 96-well Plate Prepare_Samples->Add_Samples Add_Substrate Add Substrate to Initiate Reaction Add_Samples->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 325-365nm, Em: 392-440nm) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate Reaction Rate) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for protease activity assay.

Conclusion

References

A Head-to-Head Comparison of Caspase-1 Substrates: Mca-YVADAP-Lys(Dnp)-OH TFA vs. Ac-YVAD-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the study of inflammatory pathways, the accurate measurement of caspase-1 activity is paramount. The choice of substrate for this enzyme is a critical determinant of assay sensitivity, convenience, and overall data quality. This guide provides an objective comparison of two commonly used caspase-1 substrates: the fluorogenic Mca-YVADAP-Lys(Dnp)-OH TFA and the chromogenic Ac-YVAD-pNA, supported by experimental principles and protocols.

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a key mediator of inflammation.[1][2][3] Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][3] Both this compound and Ac-YVAD-pNA are synthetic peptides that incorporate the YVAD sequence, which is a recognized cleavage site for caspase-1.[4][5] However, they employ distinct detection methodologies, which dictates their suitability for different experimental applications.

Principles of Detection

This compound is a fluorogenic substrate that operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[5] The peptide is flanked by a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher molecule, 2,4-dinitrophenyl (Dnp).[5] In the intact substrate, the close proximity of the Mca and Dnp groups results in the quenching of fluorescence.[5] Upon cleavage by caspase-1 between the aspartic acid (D) and alanine (A) residues, the Mca fluorophore is separated from the Dnp quencher, leading to a measurable increase in fluorescence intensity.[5]

Ac-YVAD-pNA is a chromogenic substrate.[4][6][7] When cleaved by caspase-1, it releases the chromophore p-nitroanilide (pNA).[8][9] The liberated pNA can be quantified by measuring its absorbance at 405 nm.[1][8][9][10]

Performance Comparison

FeatureThis compoundAc-YVAD-pNA
Detection Method Fluorometric (FRET)[3][5][11]Colorimetric (Absorbance)[4][8][9]
Principle Cleavage separates a fluorophore-quencher pair, increasing fluorescence.[5]Cleavage releases a chromophore (pNA), increasing absorbance.[1][8]
Sensitivity Generally higher due to the nature of fluorescence detection.Generally lower compared to fluorometric assays.
Instrumentation Requires a fluorometer or fluorescence microplate reader.Requires a spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.[8][10]
Excitation/Emission (nm) Ex: ~325-330 nm / Em: ~392-400 nm[11]Not applicable.
Absorbance Wavelength (nm) Not applicable.405 nm[1][8][10]
Continuous Monitoring Well-suited for real-time kinetic studies.[5]Can be used for kinetic studies, but may be less sensitive for detecting low levels of activity in real-time.
Interference Potential for interference from fluorescent compounds in the sample.Potential for interference from compounds that absorb light at 405 nm.
Cost Generally higher.Generally lower.

Signaling and Experimental Workflow

To provide a clearer understanding of the context in which these substrates are used, the following diagrams illustrate the canonical caspase-1 activation pathway and a typical experimental workflow for a caspase-1 assay.

Caspase1_Activation cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs PRR PRR (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1 ASC ASC PRR->ASC Signal 2 Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves GSDMD Gasdermin D Caspase1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces

Caption: Canonical inflammasome activation pathway leading to caspase-1 activation and downstream inflammatory responses.

Caspase1_Assay_Workflow start Induce Apoptosis/Inflammation in Cells lyse Lyse Cells & Collect Supernatant start->lyse protein Determine Protein Concentration lyse->protein assay_setup Set up Assay Plate: - Lysate - Reaction Buffer - Substrate protein->assay_setup incubate Incubate at 37°C assay_setup->incubate read Read Fluorescence or Absorbance incubate->read analyze Analyze Data read->analyze

Caption: Generalized experimental workflow for a caspase-1 activity assay.

Experimental Protocols

Below are generalized protocols for performing a caspase-1 assay using either a fluorogenic or a colorimetric substrate. These should be adapted based on the specific manufacturer's instructions for the chosen kit.

Protocol for this compound (Fluorometric Assay)
  • Sample Preparation:

    • Induce apoptosis or inflammation in cell cultures as required. A negative control of untreated cells should be run in parallel.

    • Harvest 1-5 x 10^6 cells and wash with cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[12]

    • Centrifuge at 10,000 x g for 1 minute at 4°C to pellet debris.[10]

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate.

  • Assay Procedure:

    • In a 96-well plate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with cell lysis buffer.

    • Prepare a reaction mixture containing 2x reaction buffer and DTT (final concentration 10 mM).

    • Add 50 µL of the reaction mixture to each well.

    • Add 5 µL of the this compound substrate solution.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

    • Measure the fluorescence using a fluorometer or fluorescence microplate reader with excitation at approximately 325-330 nm and emission at 392-400 nm.[11]

  • Data Analysis:

    • The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of the treated samples to that of the untreated control.

Protocol for Ac-YVAD-pNA (Colorimetric Assay)
  • Sample Preparation:

    • Follow the same sample preparation steps as for the fluorometric assay.

  • Assay Procedure:

    • In a 96-well plate, add 100-200 µg of protein lysate per well and adjust the volume to 50 µL with cell lysis buffer.[8]

    • Prepare a reaction mixture containing 2x reaction buffer and DTT (final concentration 10 mM).[8]

    • Add 50 µL of the reaction mixture to each well.[8]

    • Add 5 µL of the 4 mM Ac-YVAD-pNA substrate (final concentration 200 µM).[8]

    • Incubate the plate at 37°C for 1-2 hours.[8][10]

    • Measure the absorbance at 405 nm using a microplate reader.[8][10]

  • Data Analysis:

    • The fold-increase in caspase-1 activity can be determined by comparing the absorbance of the treated samples to that of the untreated control.[8]

Conclusion

References

A Comparative Guide: Correlating Caspase-1 Activity and Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular research and drug development, particularly in studies involving inflammation and apoptosis, the accurate measurement of caspase-1 activity and concentration is paramount. Caspase-1, a key inflammatory caspase, plays a critical role in the innate immune response through the activation of pro-inflammatory cytokines. Two common methods for investigating caspase-1 are enzymatic activity assays and Enzyme-Linked Immunosorbent Assays (ELISA). This guide provides a comprehensive comparison of a fluorogenic activity assay using the substrate Mca-YVADAP-Lys(Dnp)-OH TFA and a conventional Caspase-1 ELISA, offering insights into their respective methodologies, data interpretation, and the correlation between their results.

At a Glance: Two Approaches to Quantifying Caspase-1

The this compound assay and Caspase-1 ELISA provide different but complementary information about the status of caspase-1 in a biological sample.

FeatureThis compound AssayCaspase-1 ELISA
Principle Measures the enzymatic activity of active caspase-1.Quantifies the total amount of caspase-1 protein (pro-caspase-1 and/or cleaved forms).
Methodology Fluorogenic assay based on Fluorescence Resonance Energy Transfer (FRET).[1]Sandwich immunoassay.
Output Relative fluorescence units (RFU) per unit of time, indicative of enzymatic rate.Concentration of caspase-1 protein (e.g., pg/mL or ng/mL).
Key Advantage Directly measures the functional, active form of the enzyme.Highly specific for the target protein, providing concentration data.
Consideration Substrate specificity can be a factor, as other proteases might cleave the substrate.Does not distinguish between active and inactive forms of the enzyme unless specific antibodies are used.

The Underlying Biology: The NLRP3 Inflammasome Pathway

The activation of caspase-1 is a tightly regulated process, often initiated by the assembly of a multi-protein complex known as the inflammasome. The NLRP3 inflammasome is one of the most well-characterized of these platforms. Its activation leads to the cleavage of pro-caspase-1 into its active form, which then proceeds to cleave pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their mature, secreted forms.

NLRP3_Inflammasome_Pathway Canonical NLRP3 Inflammasome Activation Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR TLR/IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription Stimuli K+ Efflux, ROS, Lysosomal Damage NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly ProCasp1 Pro-Caspase-1 ASC->ProCasp1 ActiveCasp1 Active Caspase-1 Inflammasome->ActiveCasp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β ActiveCasp1->ProIL1b Cleavage ProIL18 Pro-IL-18 ActiveCasp1->ProIL18 Cleavage GSDMD Gasdermin D ActiveCasp1->GSDMD Cleavage MatureIL1b Mature IL-1β (Secretion) MatureIL18 Mature IL-18 (Secretion) Pyroptosis Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for both the this compound assay and a Caspase-1 ELISA.

This compound Caspase-1 Activity Assay

This protocol is based on the principles of fluorometric caspase activity assays.

1. Reagent Preparation:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add 10 mM DTT.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, and 2 mM DTT.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Substrate Working Solution: Dilute the substrate stock solution to 50 µM in Assay Buffer.

2. Sample Preparation (Cell Lysates):

  • Induce caspase-1 activation in your cell line of interest (e.g., THP-1 monocytes) using appropriate stimuli (e.g., LPS and ATP).

  • Harvest cells (typically 1-5 x 10^6 cells) and wash with ice-cold PBS.

  • Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.

  • Incubate on ice for 10-20 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) for the assay.

  • Determine the protein concentration of the lysate using a BCA assay.

3. Assay Procedure:

  • Add 50 µL of cell lysate (containing 50-200 µg of protein) to a well of a black, flat-bottom 96-well plate.

  • Add 50 µL of the Substrate Working Solution to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorescence microplate reader. The excitation wavelength for the Mca fluorophore is typically around 320-328 nm, and the emission wavelength is around 405-420 nm.

4. Data Analysis:

  • Calculate the rate of the reaction (change in fluorescence intensity per minute) for each sample.

  • The caspase-1 activity is proportional to this rate.

Caspase-1 ELISA Protocol

This is a representative protocol for a sandwich ELISA.

1. Reagent Preparation:

  • Prepare all reagents, standards, and samples as instructed by the specific ELISA kit manufacturer.

  • Bring all reagents to room temperature before use.

2. Assay Procedure:

  • Add 100 µL of standards, controls, and samples (cell culture supernatants or cell lysates) to the appropriate wells of the antibody-pre-coated 96-well plate.

  • Incubate for the time specified in the kit manual (e.g., 2.5 hours at room temperature).

  • Wash the wells multiple times with the provided wash buffer.

  • Add 100 µL of the biotin-conjugated detection antibody to each well and incubate (e.g., 1 hour at room temperature).

  • Wash the wells.

  • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at room temperature).

  • Wash the wells.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark (e.g., 30 minutes at room temperature).

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 450 nm immediately using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of caspase-1 in the samples by interpolating their absorbance values on the standard curve.

Correlating Activity with Concentration: What the Data Suggests

A direct comparison of the this compound assay and a Caspase-1 ELISA reveals that while they measure different aspects of the enzyme, their results are expected to be correlated, particularly in scenarios of inflammasome activation.

  • The Principle of Correlation: An increase in the concentration of active caspase-1, as would be detected by an ELISA specific for the cleaved form, should lead to a proportional increase in its enzymatic activity, as measured by the fluorogenic assay. Research has shown that even a modest increase in the concentration of mature caspase-1 can lead to a significant, non-linear increase in its enzymatic activity. For instance, a two-fold increase in the total protein concentration from cell lysates has been observed to induce a twelve-fold increase in caspase-1 activity.[2]

  • Experimental Workflow for Correlation: To experimentally correlate the two assays, one would ideally perform both assays on the same set of samples. For example, in a time-course experiment of THP-1 cell stimulation with LPS and ATP, both cell lysates and supernatants would be collected at various time points. The supernatants would be analyzed by ELISA to quantify the amount of secreted caspase-1, while the lysates would be used in the this compound assay to measure enzymatic activity.

Experimental_Workflow Experimental Workflow for Correlating Caspase-1 Assays Start Cell Culture (e.g., THP-1 monocytes) Stimulation Stimulation with LPS and ATP Start->Stimulation Harvest Harvest Supernatant and Lyse Cells Stimulation->Harvest Supernatant Cell Supernatant Harvest->Supernatant Lysate Cell Lysate Harvest->Lysate ELISA Caspase-1 ELISA Supernatant->ELISA ActivityAssay Mca-YVADAP-Lys(Dnp)-OH TFA Assay Lysate->ActivityAssay Concentration Caspase-1 Concentration (pg/mL) ELISA->Concentration Activity Caspase-1 Activity (RFU/min) ActivityAssay->Activity Correlation Correlate Results Concentration->Correlation Activity->Correlation

Caption: Workflow for correlating caspase-1 assays.

Conclusion

The this compound assay and Caspase-1 ELISA are powerful tools for investigating the role of caspase-1 in biological processes. The fluorogenic assay provides a direct measure of the enzyme's functional activity, which is often the most biologically relevant parameter. In contrast, the ELISA offers a highly specific quantification of the total caspase-1 protein, providing valuable information about its expression and presence.

References

A Comparative Guide to the Specificity of Mca-YVADAP-Lys(Dnp)-OH TFA for ACE2 over ACE1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic specificity of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA for Angiotensin-Converting Enzyme 2 (ACE2) versus Angiotensin-Converting Enzyme 1 (ACE1). While widely used in ACE2 activity assays, this substrate exhibits cross-reactivity with ACE1 and other proteases, necessitating specific experimental controls for accurate data interpretation.

Executive Summary

This compound is a quenched fluorescent substrate frequently employed for the measurement of ACE2 activity. However, empirical evidence demonstrates that this substrate is not entirely specific for ACE2 and can be cleaved by other enzymes, most notably ACE1 and caspase-1. Consequently, when measuring ACE2 activity in samples containing ACE1, the use of a specific ACE1 inhibitor, such as captopril, is crucial to ensure data accuracy. This guide provides a comparative overview, experimental protocols to mitigate cross-reactivity, and a list of alternative, more specific substrates.

Data Presentation: Specificity of this compound

FeatureThis compound with ACE2This compound with ACE1Key Considerations
Enzymatic Activity Readily cleavedAlso cleavedNot specific for ACE2.
Requirement for Inhibitors For specific measurement in mixed samples, use an ACE1 inhibitor (e.g., captopril).For specific measurement in mixed samples, use an ACE2 inhibitor (e.g., MLN-4760).Essential for differentiating ACE1 and ACE2 activity.
Cross-Reactivity Also cleaved by caspase-1.Not a primary substrate, but significant hydrolysis occurs.The presence of other proteases can interfere with measurements.

Alternative Fluorogenic Substrates

Given the specificity challenges with this compound, researchers may consider the following alternatives for more specific measurements of ACE1 and ACE2 activity.

EnzymeSubstrateComments
ACE2 Mca-Ala-Pro-Lys(Dnp)-OHReported to have better specificity for ACE2 compared to Mca-YVADAP-Lys(Dnp)-OH.
ACE1 Abz-Gly-Phe(NO2)-ProAn intramolecularly quenched fluorescent tripeptide substrate for ACE1.
ACE1 o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-prolineAn internally quenched fluorescent substrate for continuous monitoring of ACE1 activity.[1]

Experimental Protocols

To obtain reliable data when using this compound, it is imperative to design experiments that account for its lack of absolute specificity. Below are recommended protocols for measuring ACE2 and ACE1 activity, incorporating the use of specific inhibitors.

Protocol for Measuring ACE2 Activity

This protocol is designed to measure ACE2 activity while minimizing the contribution from ACE1.

Materials:

  • Recombinant human ACE2 (for standard curve)

  • This compound substrate

  • ACE2 Assay Buffer (e.g., 75 mM Tris-HCl, pH 7.5, 1 M NaCl, 0.5 mM ZnCl₂)

  • Captopril (ACE1 inhibitor)

  • MLN-4760 (ACE2 specific inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare a working solution of the substrate by diluting the stock solution in ACE2 Assay Buffer to a final concentration of 100 µM.

    • Prepare a stock solution of captopril in water to a concentration of 1 mM.

    • Prepare a stock solution of MLN-4760 in DMSO.

  • Set up the Assay:

    • In a 96-well black microplate, add your sample (e.g., cell lysate, tissue homogenate).

    • Prepare three sets of wells for each sample:

      • Total Activity: Sample + ACE2 Assay Buffer.

      • ACE2 Activity: Sample + captopril (final concentration 10 µM).

      • Negative Control: Sample + MLN-4760 (final concentration to inhibit ACE2).

  • Initiate the Reaction:

    • Add the this compound working solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.

    • ACE2-specific activity is determined by the difference in the rate of cleavage between the "Total Activity" wells and the wells containing the ACE2 inhibitor (MLN-4760). The activity in the presence of captopril represents the activity of non-ACE1 enzymes, primarily ACE2.

Protocol for Measuring ACE1 Activity (Adapted)

This protocol is adapted for measuring ACE1 activity using this compound, though a more specific ACE1 substrate is recommended.

Materials:

  • Recombinant human ACE1 (for standard curve)

  • This compound substrate

  • ACE1 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, 300 mM NaCl, 10 µM ZnCl₂)

  • MLN-4760 (ACE2 inhibitor)

  • Captopril (ACE1 specific inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

  • Prepare Reagents:

    • Follow the same reagent preparation steps as in the ACE2 protocol.

  • Set up the Assay:

    • In a 96-well black microplate, add your sample.

    • Prepare three sets of wells for each sample:

      • Total Activity: Sample + ACE1 Assay Buffer.

      • ACE1 Activity: Sample + MLN-4760 (final concentration to inhibit ACE2).

      • Negative Control: Sample + captopril (final concentration 10 µM).

  • Initiate the Reaction:

    • Add the this compound working solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure fluorescence intensity at regular intervals.

  • Data Analysis:

    • Calculate the rate of substrate cleavage.

    • ACE1-specific activity is determined by the difference in the rate of cleavage between the "Total Activity" wells and the wells containing the ACE1 inhibitor (captopril). The activity in the presence of MLN-4760 represents the activity of non-ACE2 enzymes, primarily ACE1.

Mandatory Visualizations

Renin-Angiotensin System Signaling Pathway

The following diagram illustrates the central roles of ACE1 and ACE2 in the Renin-Angiotensin System (RAS). ACE1 is a key enzyme in the classical RAS pathway, generating the vasoconstrictor Angiotensin II. In contrast, ACE2 acts as a counter-regulatory enzyme, degrading Angiotensin II to the vasodilatory Angiotensin-(1-7).

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE1 Angiotensin1_7 Angiotensin1_7 AngiotensinII->Angiotensin1_7 ACE2 AT1R AT1 Receptor AngiotensinII->AT1R MasR Mas Receptor Angiotensin1_7->MasR Vasoconstriction Vasoconstriction AT1R->Vasoconstriction leads to Vasodilation Vasodilation MasR->Vasodilation leads to Renin Renin ACE1 ACE1 ACE2 ACE2

Caption: The classical and counter-regulatory arms of the Renin-Angiotensin System.

Experimental Workflow for Determining Specificity

This workflow outlines the necessary steps to differentiate between ACE1 and ACE2 activity when using the non-specific substrate this compound.

Specificity_Workflow start Sample containing ACE1 and ACE2 substrate Add this compound start->substrate total_activity Measure Total Fluorescence (ACE1 + ACE2 activity) substrate->total_activity add_cap Add Captopril (ACE1 inhibitor) substrate->add_cap add_mln Add MLN-4760 (ACE2 inhibitor) substrate->add_mln calculate Calculate Specific Activity total_activity->calculate ace2_activity Measure Fluorescence (ACE2 activity) add_cap->ace2_activity ace2_activity->calculate ace1_activity Measure Fluorescence (ACE1 activity) add_mln->ace1_activity ace1_activity->calculate

Caption: Workflow for differentiating ACE1 and ACE2 activity using specific inhibitors.

References

Safety Operating Guide

Proper Disposal of Mca-YVADAP-Lys(Dnp)-OH TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of Mca-YVADAP-Lys(Dnp)-OH TFA, a fluorogenic substrate used in biochemical assays. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. While the Safety Data Sheet (SDS) may classify the compound as non-hazardous, the presence of Trifluoroacetic Acid (TFA) and a dinitrophenyl (DNP) group necessitates its handling as hazardous waste.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical safety goggles, a lab coat, and nitrile gloves.[2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.[2]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containment are the foundational steps for safe disposal. Follow this procedure meticulously:

  • Designate a Hazardous Waste Container: Utilize a dedicated, chemically compatible waste container, preferably plastic, with a secure, tight-fitting lid.[3] Do not use containers that previously held foodstuffs.[4]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[5]

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid, unused reagent or contaminated materials (e.g., weighing paper, pipette tips) into the designated hazardous waste container. Avoid creating dust.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Due to the TFA content, this waste is considered corrosive and should not be mixed with other waste streams unless compatibility is confirmed.[6][7] Do not pour this waste down the drain. [6]

  • Segregation from Incompatibles: Store the waste container in a designated satellite accumulation area.[4][8] It is crucial to segregate this waste from incompatible materials, particularly bases, oxidizing agents, and reducing agents.[4][6]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[3][9]

Disposal Plan: Coordination with Environmental Health and Safety

The ultimate disposal of this compound waste must be managed through your institution's EHS office or an accredited hazardous waste disposal service.

  • Contact EHS: Once the waste container is nearing capacity (typically around 80% full), or if it has been accumulating for a period defined by your institutional policy, contact your EHS department to arrange for a waste pickup.[5]

  • Provide Documentation: Be prepared to provide the full chemical name and an estimate of the quantity of waste to be collected.

  • Professional Disposal: The EHS-approved vendor will transport the waste for final disposal, which for dinitrophenol-containing compounds often involves incineration at a specialized facility equipped with acid scrubbers.[10][11]

Quantitative Data Summary

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Limit Maximum of 55 gallons of hazardous waste.[3]
Acutely Toxic Waste (P-List) SAA Limit Maximum of 1 quart of liquid or 1 kilogram of solid.[3]
pH for Drain Disposal Not Applicable. Corrosive nature of TFA prohibits drain disposal.[6][12]
Container Fill Level Do not exceed 80% of the container's capacity.[5]

Note: The DNP group classifies this compound as potentially acutely toxic, warranting adherence to the stricter P-list accumulation limits as a precautionary measure.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Lab Coat, Gloves) B Handle in Chemical Fume Hood A->B C Generate Waste (Solid or Liquid) B->C D Is waste solid or liquid? C->D E Collect in Labeled Solid Waste Container D->E Solid F Collect in Labeled Liquid Waste Container D->F Liquid G Store container in designated Satellite Accumulation Area E->G F->G H Segregate from Incompatibles (Bases, Oxidizers) G->H I Keep Container Securely Closed H->I J Container nearing capacity? I->J K Contact Institutional EHS for Waste Pickup J->K Yes M Continue Collection J->M No L Professional Disposal (e.g., Incineration) K->L M->C

Caption: Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.